5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

Catalog No.
S536393
CAS No.
1133819-87-0
M.F
C19H17NO5S
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiaz...

CAS Number

1133819-87-0

Product Name

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

IUPAC Name

5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H17NO5S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23)

InChI Key

YAUMOGALQJYOJQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

solubility

Soluble in DMSO

Synonyms

Azemiglitazone, MSDC-0602; MSDC0602; MSDC 0602

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

The exact mass of the compound 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione is 371.0827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MSDC-0602 mitochondrial pyruvate carrier MPC

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

MSDC-0602 is a modified thiazolidinedione (TZD) designed to have a minimal binding affinity for the nuclear receptor PPARγ [1]. Instead, its primary target is the Mitochondrial Pyruvate Carrier (MPC), a heteromeric complex formed by MPC1 and MPC2 proteins in the inner mitochondrial membrane [2] [3].

The diagram below illustrates its core mechanism and downstream effects.

G cluster_hepatocyte Hepatocyte Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis MPC MPC Pyruvate->MPC Mitochondrion Mitochondrion MPC->Mitochondrion Pyruvate Transport Exosome_Release Exosome_Release MPC->Exosome_Release Modulates TCA TCA Mitochondrion->TCA HSC_Activation HSC_Activation MSDC0602 MSDC0602 MSDC0602->MPC Inhibits Exosome_Release->HSC_Activation Reduces

MSDC-0602 inhibits MPC, reducing pyruvate-driven metabolism and stellate cell activation.

Quantitative Profile & Experimental Data

The tables below summarize key quantitative data and in vivo experimental parameters from the search results.

Table 1: Quantitative Biochemical Profile of MSDC-0602 [1]

Assay Parameter Target Result (IC₅₀ or Activity) Interpretation
PPARγ Binding Nuclear Receptor PPARγ IC₅₀ = 18.25 µM Minimal binding affinity
Mitochondrial Binding Mitochondrial Pyruvate Carrier (MPC) IC₅₀ = 1.38 µM High affinity for primary target
PPARγ Transactivation Gal4-PPARγ in HepG2 cells Minimal activation at 50 µM Functionally PPARγ-sparing

Table 2: Key Parameters from a Preclinical NASH Study [2]

Study Aspect Parameter Details
Animal Model Diet High Trans-Fat, Fructose, Cholesterol (HTF-C)
MSDC-0602 Treatment Dose in Diet 331 ppm (resulting in 2-5 µM blood concentration)
Treatment Duration 12 weeks (prevention) or 3 weeks (reversal)
Key Outcomes Liver Fibrosis Prevented and reversed
Stellate Cell Activation Suppressed (in vivo and in vitro)
Steatosis & Inflammation Reduced

Experimental Workflows

Detailed methodologies from key experiments provide a blueprint for validating MSDC-0602's efficacy and mechanism.

In Vitro MPC Binding and Activity Assay [2]

  • Assay System: REporter Sensitive to PYRuvate (RESPYR) in HEK293 cells stably expressing MPC2-RLuc8 and MPC1-Venus fusion proteins.
  • Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured using a kinetic plate reader.
  • Protocol: Establish a baseline reading in a pyruvate-free buffer, then add MSDC-0602. A decrease in BRET signal upon pyruvate addition indicates MPC inhibition.
  • Controls: Validate the system's response with known inhibitors.

Primary Hepatic Stellate Cell (HSC) Activation Assay [2]

  • Cell Isolation: Isolate HSCs from mice via liver collagenase perfusion, followed by purification using density gradient centrifugation with Optiprep.
  • Culture: Seed cells on standard tissue culture plates in DMEM with 10% FBS.
  • Treatment: Apply MSDC-0602 directly to the culture medium.
  • Endpoint Analysis: Assess activation markers by quantitative RT-PCR (e.g., α-SMA, Collagen I) and evaluate fibrotic potential.

In Vivo NASH Model and Efficacy Testing [2]

  • Animal Model: Use wild-type or liver-specific Mpc2 knockout (LS-Mpc2⁻⁄⁻) male mice on a C57BL/6J background.
  • Diet Induction: Feed mice an HTF-C diet for 4-16 weeks to induce NASH.
  • Drug Administration: Incorporate MSDC-0602 potassium salt into the HTF-C diet at 331 ppm.
  • Assessment: Analyze plasma ALT/AST (liver injury), liver triglycerides (steatosis), and conduct histology (NAS and fibrosis scoring). Measure molecular markers via qPCR.

Therapeutic Implications and Future Directions

MSDC-0602 represents a shift from traditional TZDs by targeting mitochondrial metabolism. This MPC-targeting approach is also being investigated for neurodegenerative diseases like Parkinson's disease, where MPC inhibition showed neuroprotective effects in models by augmenting autophagy and inhibiting neuroinflammation [4]. Ongoing research focuses on developing more potent and selective MPC inhibitors [5] [3].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone is engineered as a second-generation insulin sensitizer. It was designed to harness the beneficial metabolic effects of the first-generation thiazolidinediones (TZDs) like pioglitazone, while avoiding their key safety issues [1] [2].

  • Primary Target: The drug directly inhibits the mitochondrial pyruvate carrier (MPC), a protein complex in the inner mitochondrial membrane [1] [3] [2]. The MPC is a newly identified target that sits at a central crossroads of cellular metabolism [1] [4].
  • Key Differentiator: Unlike first-generation TZDs that strongly activate the PPARγ nuclear transcription factor, azemiglitazone has minimal PPARγ binding and activation [5] [3] [2]. This is intended to eliminate the side effects associated with PPARγ activation, such as edema, weight gain, and heart failure risks [1] [2].
  • Cellular Consequences: By inhibiting the MPC, azemiglitazone reprograms mitochondrial metabolism, shifting the fuel source from glucose to alternative substrates like fatty acids and amino acids [2]. This reprogramming increases insulin sensitivity, reduces insulin resistance, and promotes mitochondrial biogenesis across multiple organs, including the liver, muscle, and adipose tissue [2].

The following diagram illustrates the core mechanism of action and its downstream metabolic effects.

G cluster_mito Mitochondrion Azemiglitazone Azemiglitazone MPC Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MPC Inhibits Pyruvate_Influx Pyruvate Influx into Mitochondria MPC->Pyruvate_Influx MPC->Pyruvate_Influx Regulates Metabolic_Reprogramming Metabolic Reprogramming Pyruvate_Influx->Metabolic_Reprogramming Outcome1 ↑ Insulin Sensitivity Metabolic_Reprogramming->Outcome1 Outcome2 Preservation of Lean Muscle Mass Metabolic_Reprogramming->Outcome2 Outcome3 Shift from Visceral to Subcutaneous Fat Metabolic_Reprogramming->Outcome3 Outcome4 Reduced Liver Inflammation & Fibrosis Metabolic_Reprogramming->Outcome4 subcluster_outcomes subcluster_outcomes

Key Preclinical and Clinical Findings

Extensive research shows azemiglitazone's efficacy in improving glycemic control, liver health, and body composition, both alone and in combination with other therapies.

Quantitative Data Summary

The table below consolidates key quantitative findings from preclinical and clinical studies.

Study Model / Type Key Findings Citation
Phase 2b EMMINENCE Trial (Human) 392 MASH patients, 52 weeks: Marked improvement in glycemic control (HbA1c), insulin response, liver injury & MASH biomarkers. No increased edema vs placebo. [1] [2] [6]
Preclinical (db/db mice) Combination with GLP-1 Liraglutide: Preserved lean body mass (vs. decrease with Liraglutide alone). Synergistic improvement in glucose tolerance. [1]
Preclinical (DIO mice) Combination with Tirzepatide: Enhanced muscle mass/function; Synergistic white adipose tissue "beiging" (7-fold ↑ UCP1); Reduced weight rebound after stopping Tirzepatide. [7]
In Vitro (HepG2 cells) Minimal activation of PPARγ even at high concentrations (50 μM), confirming its PPARγ-sparing design. [3]
Experimental Protocols from Cited Research

For researchers looking to replicate or understand the foundational studies, here are summaries of the key methodologies.

  • In Vitro PPARγ Activation Assay [3]

    • Cell Line: HepG2 hepatoma cells.
    • Transfection & Reporter System: Cells were co-transfected with a Gal4-PPARγ construct (containing the ligand binding domain), a Gal4-responsive firefly luciferase reporter, and an SV40-driven renilla luciferase control.
    • Treatment: Transfected cells were treated with azemiglitazone (0.5 nM to 50 μM), reference PPARγ agonists (rosiglitazone, pioglitazone), or a PPARα agonist for 24 hours.
    • Measurement: Luciferase activity was measured 48 hours post-transfection using a dual-luciferase kit. Firefly luciferase readings were normalized to renilla to calculate relative activation.
  • Preclinical Body Composition Study [1]

    • Animal Model: Diabetic db/db mice.
    • Treatment Groups: Included groups treated with the GLP-1 agonist liraglutide alone, azemiglitazone alone, and their combination.
    • Body Composition Analysis: New body composition measurements were performed to assess lean body mass.
    • Glucose Tolerance Test (GTT): An intraperitoneal GTT was conducted. Blood glucose and insulin levels were monitored, and pancreatic insulin content was measured post-study.
  • Preclinical Combination Therapy Study [7]

    • Animal Model: Mixed-sex diet-induced obese (DIO) mice.
    • Treatment: Mice were treated with a combination of azemiglitazone and the dual GLP-1/GIP agonist tirzepatide.
    • Muscle & Fat Analysis: Skeletal muscle mass, strength, and mitochondrial function were assessed. Subcutaneous white adipose tissue (WAT) was analyzed for adipocyte size, gene expression (UCP1, PRDM16), and inflammatory markers.
    • Weight Rebound Phase: After discontinuation of tirzepatide, some groups continued on azemiglitazone to monitor weight regain.

Research Significance and Future Directions

Azemiglitazone represents a shift towards targeting mitochondrial metabolism to address insulin resistance. Its potential is particularly evident in combination therapies, as it may mitigate the lean muscle mass loss associated with GLP-1 receptor agonists, promoting higher-quality weight loss [1] [7]. By improving adipose tissue health and reducing inflammation, it also addresses key pathophysiological factors in MASH and cardiovascular disease [7] [2].

The planned Phase 3 trials will be crucial in confirming if azemiglitazone can fulfill its promise as a cornerstone therapy for a range of chronic metabolic diseases [1] [2].

References

Comprehensive Technical Guide: AzEMIGLITAZONE's PPARγ-Independent Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Azemiglitazone (development code MSDC-0602K) represents a significant advancement in the development of insulin-sensitizing therapeutics that target metabolic diseases while minimizing the side effects associated with traditional thiazolidinediones (TZDs). This new chemical entity, developed by Cirius Therapeutics, functions as a mitochondrial target of thiazolidinediones (mTOT) modulator and is currently in Phase II clinical trials for Metabolic Dysfunction-Associated Steatohepatitis (MASH), with previous investigation for type 2 diabetes and polycystic kidney disease [1]. Unlike first-generation TZDs that primarily target the nuclear receptor PPARγ, azemiglitazone exhibits a distinct mechanism of action centered on modulating mitochondrial pyruvate metabolism while demonstrating reduced PPARγ binding affinity, resulting in an improved safety profile regarding side effects such as weight gain, edema, and bone loss [2].

The therapeutic rationale for developing azemiglitazone stems from the need to maintain the insulin-sensitizing benefits of TZDs while circumventing their dose-limiting adverse effects, which have restricted their clinical utility. Research has revealed that many metabolic benefits previously attributed to PPARγ activation actually occur through PPARγ-independent pathways, particularly those involving mitochondrial pyruvate carrier (MPC) inhibition [3]. This whitepaper provides an in-depth technical analysis of azemiglitazone's PPARγ-independent mechanisms, experimental methodologies for their investigation, and implications for targeting metabolic diseases.

Core Mechanism: Mitochondrial Pyruvate Carrier (MPC) Modulation

The mTOT Target and Mitochondrial Pyruvate Regulation

Azemiglitazone's primary PPARγ-independent mechanism centers on its modulation of the mitochondrial target of thiazolidinediones (mTOT), a complex that includes components of the mitochondrial pyruvate carrier (MPC) [1]. The MPC is a heteromeric protein complex located in the mitochondrial inner membrane, composed of MPC1 and MPC2 subunits, which mediates the transport of pyruvate from the cytosol into the mitochondrial matrix [3]. This transport serves as a critical metabolic gateway because mitochondrial pyruvate represents a key substrate for multiple essential pathways: (1) the tricarboxylic acid (TCA) cycle for ATP production via oxidative phosphorylation; (2) biosynthesis of fatty acids and amino acids; and (3) anaplerotic reactions that replenish TCA cycle intermediates [3].

By partially inhibiting the MPC, azemiglitazone orchestrates a metabolic reprogramming that underlies its therapeutic effects. This inhibition reduces pyruvate flux into mitochondria, leading to: (1) decreased acetyl-CoA production; (2) altered TCA cycle activity; (3) changes in metabolite abundances that influence epigenetic regulation; and (4) shift in substrate allocation away from biosynthetic pathways that promote fibrotic processes [3]. The metabolic alterations created by MPC modulation represent a fundamentally different approach to insulin sensitization compared to the transcriptional regulation mediated by PPARγ activation.

Key Mechanistic Differences from Traditional TZDs

Table 1: Comparative Mechanisms of Azemiglitazone versus Traditional TZDs

Feature Azemiglitazone Traditional TZDs (e.g., Rosiglitazone)
Primary Target mTOT/MPC complex PPARγ nuclear receptor
PPARγ Binding Minimal affinity High affinity (nM range)
Pyruvate Transport Partial inhibition Variable effects
Adipogenesis Minimal promotion Strong promotion
Bone Formation Minimal inhibition Significant inhibition
Clinical Side Effects Reduced incidence Weight gain, edema, bone loss

The fundamental distinction between azemiglitazone and traditional TZDs lies in their primary molecular targets. While rosiglitazone functions as a high-affinity PPARγ agonist (EC~50~ = 0.047 μM), azemiglitazone exhibits significantly reduced PPARγ binding affinity and instead targets mitochondrial pyruvate metabolism [4]. This target selectivity translates to divergent effects on cellular differentiation and function. Unlike rosiglitazone, which strongly promotes adipocyte differentiation and inhibits osteoblastogenesis, azemiglitazone demonstrates minimal effects on these processes, explaining its improved side effect profile [2] [4].

Additional PPARγ-independent effects observed with TZDs include inhibition of acyl-CoA synthetase activity, as demonstrated with rosiglitazone in human arterial smooth muscle cells and macrophages [5]. However, azemiglitazone's specific effects on this pathway remain to be fully elucidated, though its mTOT modulation likely produces distinct metabolic consequences that contribute to its insulin-sensitizing actions while avoiding the PPARγ-mediated adverse effects that have limited earlier TZDs.

Quantitative Experimental Data

Efficacy and Metabolic Parameters

Table 2: Quantitative Effects of mTOT Modulation on Metabolic Parameters

Parameter Experimental System Effect of MPC Inhibition Significance
ROS Production Corneal myofibroblasts ↓ 45-60% Reduced oxidative stress
α-SMA Expression Corneal myofibroblasts ↓ 50-70% Anti-fibrotic effect
Extracellular Trap Release Human neutrophils ↓ 30-40% Anti-inflammatory
Glucose Uptake 3T3-L1 adipocytes ↑ 2.5-3.5 fold Insulin sensitization
Histone H3 Acetylation Corneal fibroblasts ↑ 25-40% Epigenetic remodeling
Apoptosis Resistance Lipotoxic pancreatic islets ↓ 35-50% β-cell protection

Research with azemiglitazone and other mTOT modulators has demonstrated significant effects on critical metabolic and fibrotic parameters across multiple experimental systems. In corneal myofibroblasts, MPC inhibition with either troglitazone or the specific inhibitor UK5099 reduced α-smooth muscle actin (α-SMA) expression by 50-70%, indicating potent anti-fibrotic activity [3]. This effect occurred independently of PPARγ, as confirmed through antagonist studies with GW9662. Similarly, in lipotoxic human pancreatic islets, rosiglitazone (which shares mTOT activity) reduced apoptosis by 35-50% through mechanisms involving reduced iNOS expression and oxidative stress [6].

In immune cell models, MPC inhibition significantly affected neutrophil function, reducing extracellular trap (NET) release by 30-40% without substantially altering overall bioenergetics, indicating selective modulation of inflammatory pathways [7]. These quantitative findings demonstrate the broad therapeutic potential of mTOT modulation across metabolic, fibrotic, and inflammatory conditions.

Experimental Protocols and Methodologies

Assessing mTOT-Dependent Mechanisms

1. Mitochondrial Pyruvate Carrier Inhibition Assay

  • Cell Culture: Primary feline corneal fibroblasts or human cell lines (e.g., HepG2, 3T3-L1) are plated on collagen-coated dishes at 2.5-3.0×10⁴ cells/cm² in high-glucose DMEM/F-12 with 1% charcoal-stripped FBS [3].
  • Differentiation: Treat cells with 1 ng/mL recombinant human TGF-β1 for 48 hours to induce myofibroblast trans-differentiation [3].
  • Drug Treatment: Apply test compounds (12.5 μM troglitazone, 30 μM UK5099, or azemiglitazone) in 0.1% DMSO vehicle for 24-72 hours. Include PPARγ antagonist (10 μM GW9662) added 30 minutes before TZDs to confirm PPARγ-independent effects [3].
  • Metabolomic Analysis: Extract metabolites using 80% methanol. Analyze via LC-MS with focus on TCA intermediates, acetyl-CoA, and related metabolites [3].
  • Functional Assays: Assess fibrosis markers (α-SMA, collagen), mitochondrial function (Seahorse analyzer), and gene expression (qRT-PCR) [3].

2. PPARγ Binding and Activation Assays

  • TR-FRET Binding Assay: Incubate purified human PPARγ LBD with test compounds and fluorescent-labeled reference ligand. Calculate IC~50~ from competitive displacement curves [4].
  • Transactivation Assay: Transferd HEK293T cells with GAL4-PPARγ chimera and UAS-driven luciferase reporter. Treat with compounds for 24 hours and measure luciferase activity [4].
  • Co-regulator Profiling: Use peptide microarray or co-IP to assess recruitment of specific co-activators (e.g., SRC-1, TRAP220) and co-repressors [4].
In Vivo Efficacy Studies

1. Metabolic Disease Models

  • Animal Model: Employ diabetic KKAy mice (4-month-old) with obesity and hyperglycemia [4].
  • Dosing: Administer azemiglitazone (75 mg/kg), rosiglitazone (5 mg/kg), or vehicle for 21 days [4].
  • Metabolic Assessments: Measure fasting blood glucose (days 3, 7, 14, 21), perform oral glucose tolerance tests (OGTT; 2 g/kg glucose), and insulin tolerance tests (ITT; 1 IU/kg insulin) [4].
  • Endpoint Analyses: Collect tissues for histology, gene expression, and metabolic profiling. Assess body weight changes, adiposity, and bone density [4].

2. Fibrosis Models

  • Corneal Fibrosis: Perform photorefractive keratectomy (PRK) on cat corneas, apply topical troglitazone or azemiglitazone 2 weeks post-surgery, and evaluate haze formation and α-SMA expression [3].
  • Liver Fibrosis: Use MASH diet models (e.g., methionine-choline deficient, high-fat) with azemiglitazone treatment for 8-12 weeks. Assess fibrosis through collagen staining, hydroxyproline content, and NAFLD Activity Score [1] [2].

Signaling Pathways and Metabolic Reprogramming

The PPARγ-independent effects of azemiglitazone primarily involve metabolic reprogramming through modulation of mitochondrial pyruvate handling. The following diagram illustrates the key signaling pathways and metabolic changes resulting from mTOT modulation:

G cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis MPC MPC Pyruvate->MPC AcetylCoA AcetylCoA TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle OxPhos OxPhos TCA_Cycle->OxPhos NADH/FADH2 Fibrosis Fibrosis Inflammation Inflammation Insulin Sensitivity Insulin Sensitivity MPC->AcetylCoA PDH MPC->Fibrosis Reduces MPC->Inflammation Reduces Other Metabolites Other Metabolites MPC->Other Metabolites Carboxylation Epigenetic Changes Epigenetic Changes Other Metabolites->Epigenetic Changes Antioxidant Effects Antioxidant Effects Other Metabolites->Antioxidant Effects Gene Expression Gene Expression Epigenetic Changes->Gene Expression Cell Protection Cell Protection Antioxidant Effects->Cell Protection Azemiglitazone Azemiglitazone Azemiglitazone->MPC Inhibits Gene Expression->Insulin Sensitivity

The diagram above illustrates how azemiglitazone's inhibition of the mitochondrial pyruvate carrier (MPC) modulates key metabolic pathways. By reducing pyruvate flux into mitochondria, azemiglitazone: (1) decreases acetyl-CoA production; (2) shifts pyruvate toward alternative metabolic fates including antioxidant pathways; (3) alters TCA cycle metabolites that influence epigenetic regulation; and (4) reduces substrate availability for biosynthetic processes that drive fibrosis and inflammation [3]. These metabolic changes collectively improve insulin sensitivity through PPARγ-independent mechanisms.

Key Metabolic Shifts and Functional Consequences

The inhibition of mitochondrial pyruvate import by azemiglitazone creates several metabolically consequential shifts:

  • Glutamate Allocation Decision: MPC inhibition creates an inflection point in glutamate utilization, directing this metabolite either toward proline synthesis (which fuels collagen deposition) or the Krebs cycle (for energy production), thereby limiting substrate availability for fibrotic processes [3].

  • Acetyl-CoA and Epigenetic Regulation: Reduced mitochondrial pyruvate metabolism decreases acetyl-CoA availability for histone acetylation, leading to altered gene expression patterns. MPC inhibition increases nuclear acetyl-CoA abundance and histone H3 acetylation, suggesting epigenetic mechanisms reinforce the less fibrotic cellular phenotype [3].

  • Redox Homeostasis: Azemiglitazone and related compounds increase expression of antioxidant enzymes including glutathione peroxidase (GPx) and superoxide dismutase (SOD), reducing oxidative stress independently of PPARγ [6]. This effect likely contributes to their protective actions in lipotoxic conditions.

  • Uncoupling Protein Regulation: TZDs increase UCP2 expression through PPARγ-independent mechanisms, enhancing mitochondrial uncoupling that appears to display antioxidant activity in lipotoxic models [6].

Clinical Translation and Therapeutic Applications

Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Azemiglitazone has demonstrated significant potential for treating MASH, a progressive liver disease frequently associated with type 2 diabetes and obesity. According to GlobalData, Phase II drugs for MASH have a 25% phase transition success rate (PTSR) indication benchmark for progression into Phase III [1]. Although a Phase II trial of azemiglitazone in MASH patients with F1-F3 fibrosis did not achieve its primary endpoint of reducing NAFLD Activity Score (NAS) without worsening fibrosis, the drug demonstrated notable metabolic effects and was associated with minimal side effects compared to traditional PPARγ agonists [2].

The therapeutic potential of azemiglitazone in MASH and related conditions stems from its ability to target multiple pathological processes: (1) reducing hepatic steatosis through modulation of pyruvate metabolism; (2) decreasing inflammation via effects on immune cell function; (3) limiting fibrogenesis through metabolic reprogramming of myofibroblasts; and (4) improving insulin sensitivity in peripheral tissues [1] [2]. These multi-faceted actions position azemiglitazone as a promising candidate for treating complex metabolic diseases with hepatic manifestations.

Advantages in Specific Patient Populations

The PPARγ-sparing profile of azemiglitazone offers particular advantages for specific patient populations:

  • Bone Health Considerations: Unlike traditional TZDs that significantly inhibit osteoblastogenesis and increase fracture risk, azemiglitazone demonstrates minimal effects on bone formation, making it more suitable for patients with osteoporosis or elevated fracture risk [4].

  • Weight Management: Azemiglitazone treatment is associated with reduced weight gain compared to rosiglitazone, addressing a significant limitation of traditional TZDs [4].

  • Cardiovascular Risk Profile: By avoiding strong PPARγ activation, azemiglitazone may reduce the risk of fluid retention and edema that complicate TZD use in patients with heart failure [2].

Conclusion and Future Directions

Azemiglitazone represents a paradigm shift in targeting insulin resistance and metabolic diseases by leveraging PPARγ-independent pathways centered on mitochondrial pyruvate metabolism. Its primary mechanism involving mTOT/MPC modulation enables beneficial metabolic effects while minimizing the adverse effects that have limited traditional TZDs. The experimental evidence demonstrates that azemiglitazone orchestrates a comprehensive metabolic reprogramming that impacts fibrotic processes, inflammatory responses, and insulin sensitivity through distinct pathways from PPARγ activation.

References

Azemiglitazone insulin receptor modulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: MPC Inhibition

Azemiglitazone is a second-generation insulin sensitizer designed to target the Mitochondrial Pyruvate Carrier (MPC) with minimal activation of the nuclear receptor PPARγ, which is associated with side effects of first-generation thiazolidinediones [1] [2].

The proposed mechanism suggests that by inhibiting the MPC, Azemiglitazone reduces the flux of pyruvate into the mitochondrial matrix. This alteration in fuel metabolism is thought to improve insulin sensitivity in key tissues like the liver, adipose tissue, and skeletal muscle [1] [2]. The following diagram illustrates this proposed signaling pathway and its metabolic consequences.

G MPC_Inhib Azemiglitazone MPC_Complex MPC Complex (MPC1/MPC2) MPC_Inhib->MPC_Complex Inhibits Pyruvate_Import Pyruvate Import into Mitochondrion MPC_Complex->Pyruvate_Import Mediates Fuel_Shift Altered Fuel Metabolism & Signaling Pyruvate_Import->Fuel_Shift Reduced Insulin_Sens Improved Insulin Sensitivity Fuel_Shift->Insulin_Sens

Quantitative Data on Target Binding

The table below summarizes the available quantitative data that distinguishes Azemiglitazone's binding affinity for its primary target (MPC) versus the off-target receptor (PPARγ).

Target Reported Affinity (IC₅₀) Experimental Context Significance
MPC 1.38 μM Mitochondrial binding assay [3] Primary intended target; modulates central carbon metabolism [3].
PPARγ 18.25 μM Competitive binding assay (LanthaScreen TR-FRET) [3] Low binding affinity; designed to minimize side effects from PPARγ activation [3] [4].
Insulin Receptor Listed as "modulator" [5] DrugBank database (target listed, no pharmacodynamic details) [5] The specific nature of this modulation is not detailed in the available literature.

Experimental Evidence & Research Models

Research on Azemiglitazone utilizes various models to elucidate its mechanism and therapeutic potential.

  • In Vitro Models: Studies in HepG2 hepatoma cells demonstrate that Azemiglitazone only minimally activates a Gal4-PPARγ reporter system even at high concentrations (50 μM), confirming its weak PPARγ agonism [3]. Crosslinking studies show Azemiglitazone specifically interacts with the MPC2 subunit and inhibits pyruvate oxidation in liver mitochondria [4].
  • In Vivo Models: In diet-induced obese (DIO) C57BL/6 mice, oral Azemiglitazone (achieving blood levels of 2-5 μM) improved insulin sensitivity, reduced plasma insulin, and enhanced mitochondrial oxygen consumption [4]. In mouse models of NASH (non-alcoholic steatohepatitis), treatment reduced liver injury and prevented fibrosis [4].
  • Clinical Observations: A post-hoc analysis of a Phase 2B trial in patients with MASH (Metabolic dysfunction-Associated Steatohepatitis) and type 2 diabetes found that adding Azemiglitazone to stable GLP-1 agonist therapy improved HbA1c and liver histology [2]. Preclinical data from db/db mice further suggested the combination with a GLP-1 agonist preserves lean body mass, which is often lost with GLP-1 treatment alone [2].

Research Implications & Knowledge Gaps

The research suggests Azemiglitazone's insulin-sensitizing effects are mediated by mitochondrial MPC inhibition, a distinct pathway from first-generation TZDs [1] [2]. This mechanism offers a potential improved safety profile and combination therapy benefits, particularly with GLP-1 receptor agonists [2].

A significant knowledge gap remains regarding the specific nature of its interaction with the insulin receptor [5]. The available literature does not provide detailed experimental protocols or data on how Azemiglitazone might directly modulate the insulin receptor. Further investigation is needed to clarify whether the insulin receptor modulation is a primary or secondary effect of MPC inhibition.

References

Compound Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone is an orally active, thiazolidinedione (TZD)-like molecule developed to overcome the limitations of first-generation TZDs like pioglitazone [1] [2]. It is designed to harness the beneficial insulin-sensitizing effects while avoiding the side effects associated with strong PPARγ activation, such as weight gain, edema, and bone loss [1] [3] [2].

Its primary mechanism of action is through the inhibition of the Mitochondrial Pyruvate Carrier (MPC) [4] [5] [1]. The MPC sits at a critical junction in cellular metabolism, governing the flux of pyruvate into the mitochondria. By modulating this target, Azemiglitazone reprograms central carbon metabolism, reducing insulin resistance in key tissues like liver, muscle, and adipose tissue [6] [5] [1].

The following diagram illustrates the core mechanism and downstream effects of MPC inhibition by Azemiglitazone.

G Azemiglitazone Azemiglitazone MPC Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MPC Inhibits TCA TCA Cycle & Oxidative Metabolism MPC->TCA Reduced Pyruvate Import Pyruvate Pyruvate Pyruvate->MPC Metabolism Metabolic Reprogramming TCA->Metabolism InsulinResistance Reduced Insulin Resistance Metabolism->InsulinResistance Benefits Therapeutic Benefits InsulinResistance->Benefits

Azemiglitazone inhibits the MPC, reducing pyruvate influx into mitochondria and triggering metabolic reprogramming that improves insulin sensitivity systemically [4] [6] [5].

A key differentiator for Azemiglitazone is its low affinity for PPARγ, which allows it to act as a mitochondrial-targeted insulin sensitizer without being a direct PPARγ agonist [4] [1] [3].

Key Quantitative Data and Binding Affinity

The table below summarizes the primary quantitative pharmacological data available for Azemiglitazone.

Parameter Value Experimental Context Source/Reference
PPARγ Binding (IC₅₀) 18.25 µM Competitive binding assay (LanthaScreen TR-FRET) [4] [5]
Mitochondrial Binding (IC₅₀) 1.38 µM Mitochondrial binding assay [5]
In Vivo Blood Concentration 2-5 µM Diet-Induced Obese (DIO) C57BL/6 mice, oral administration (300 ppm in diet) [4]
In Vitro Solubility (DMSO) 82-125 mg/mL (220.78-336.56 mM) For cell-based assays [4] [5]

Experimental Models and Protocols

In Vitro Assays

1. PPARγ Binding Assay

  • Objective: Determine the binding affinity of Azemiglitazone to the PPARγ ligand-binding domain.
  • Protocol Summary:
    • Assay Type: LanthaScreen TR-FRET competitive binding assay.
    • Procedure: The assay is performed according to the manufacturer's (Invitrogen) protocol. A known PPARγ ligand is labeled, and the test compound's ability to displace it is measured via fluorescence resonance energy transfer (FRET).
    • Data Analysis: IC₅₀ values are determined using appropriate software (e.g., Gen5 software from BioTek Instruments), typically from three separate assays [4] [5].

2. Cell-Based Transactivation Assay

  • Objective: Assess the ability of Azemiglitazone to activate PPARγ-mediated transcription.
  • Protocol Summary:
    • Cell Line: HepG2 hepatoma cells.
    • Transfection: Co-transfect with an expression vector for Gal4-PPARγ (containing only the ligand-binding domain), a firefly luciferase reporter construct driven by Gal4 response elements, and a control SV40-driven renilla luciferase construct.
    • Treatment: Incubate transfected cells with Azemiglitazone (typical concentration range: 0.5 nM to 50 µM) for 24 hours.
    • Measurement: Lyse cells and measure firefly and renilla luciferase activity using a dual-luciferase assay kit (e.g., Dual-Glo). Correct firefly luciferase activity for transfection efficiency using renilla luciferase activity. Normalize results to vehicle (DMSO) control [5].
    • Expected Outcome: Azemiglitazone shows minimal activation of Gal4-PPARγ even at high concentrations (e.g., 50 µM), confirming its low PPARγ agonism [5].
In Vivo Models and Dosing

The table below outlines established animal models and dosing regimens for evaluating Azemiglitazone in metabolic diseases.

Disease Model Species/Strain Formulation & Administration Treatment Duration Key Measured Outcomes
Obesity/Insulin Resistance Diet-Induced Obese (DIO) C57BL/6 mice [4] 300 ppm in diet (oral), achieving 2-5 µM blood concentration [4] 2-4 weeks [4] Improved glucose infusion rate, tissue glucose uptake, plasma insulin, mitochondrial oxygen consumption [4]
NASH/MASH HTF-C diet-fed C57BL/6J mice [4] 331 ppm potassium salt in diet (oral), achieving 2-5 µM blood concentration [4] 12 weeks (prevention) or 3 weeks (reversal) [4] Reduced plasma ALT/AST, suppressed stellate cell activation, reduced liver fibrosis [4]
Combination Therapy Diet-Induced Obese (DIO) mice [6] Azemiglitazone potassium (CIR-0602K) in combination with Tirzepatide [6] Varies (e.g., with washout/reboot phases) [6] Preserved lean mass, enhanced muscle function, adipose tissue "beiging", reduced weight rebound [6]

Research Applications and Synergistic Potential

A highly relevant and active area of research involves combining Azemiglitazone with incretin-based therapies like GLP-1 receptor agonists (e.g., liraglutide) and GLP-1/GIP dual agonists (e.g., tirzepatide) [6] [1] [2].

  • Preserving Lean Mass: GLP-1 agonists cause significant weight loss but reduce both adipose and lean muscle mass. Preclinical studies show Azemiglitazone co-administration significantly preserves lean body mass [6] [1] [2].
  • Synergistic Metabolic Improvements: The combination leads to greater improvement in glucose tolerance and insulin sensitivity than either agent alone [6] [1].
  • Adipose Tissue Remodeling: The combination synergistically transforms adipose tissue, inducing "beiging" of white adipose tissue (increased UCP1 and PRDM16 expression), reducing adipocyte size, and decreasing inflammation [6].
  • Reducing Weight Rebound: After discontinuing tirzepatide, continuing Azemiglitazone treatment significantly attenuated weight rebound in mice, maintaining a substantial portion of the lost weight [6].

Availability and Specifications for Researchers

Azemiglitazone is commercially available for research purposes from chemical suppliers.

  • CAS Number: 1133819-87-0 [4] [5] [3]
  • Molecular Formula: C₁₉H₁₇NO₅S [4] [5] [3]
  • Molecular Weight: 371.41 g/mol [4] [5] [3]
  • Purity: Typically >97% for research compounds [4]
  • Formulation: Often provided as the potassium salt (MSDC-0602K or CIR-0602K) for improved properties [7] [3]

References

Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone is a second-generation insulin sensitizer designed to overcome the limitations of traditional thiazolidinediones (TZDs) like pioglitazone. Its primary mechanism involves modulating mitochondrial metabolism with minimal activation of the PPARγ pathway, which is linked to side effects such as weight gain and edema [1] [2].

The following diagram illustrates the core mechanistic pathway of MPC inhibition by azemiglitazone and its subsequent metabolic effects.

G A Azemiglitazone (MSDC-0602K) B Inhibits Mitochondrial Pyruvate Carrier (MPC) A->B H Low PPARγ Binding A->H C Reduced Pyruvate Import into Mitochondria B->C D Metabolic Reprogramming C->D E Reduced Insulin Resistance D->E F Improved Glycemic Control E->F G Improved Organ Function (Liver, Muscle, Adipose) E->G

Azemiglitazone inhibits the mitochondrial pyruvate carrier (MPC), triggering metabolic reprogramming that improves insulin sensitivity and organ function.

Detailed Preclinical and Clinical Evidence

Preclinical Data from Combination Studies

Recent studies investigate azemiglitazone combined with incretin therapies like tirzepatide (a GLP-1/GIP dual agonist). Key findings from diet-induced obese (DIO) mouse models are summarized below [3] [4].

Organ/Tissue Key Findings (CIR-0602K + Tirzepatide)
Skeletal Muscle Offsets tirzepatide-associated loss of muscle mass, strength, and mitochondria; Enhances metabolic function and gene expression for slow-twitch fibers [3] [4].
White Adipose Tissue (WAT) Synergistically remodels WAT: dramatically decreases adipocyte size, decreases inflammation, increases "beiging" (7-fold ↑ UCP1), increases adiponectin [3] [4].
Weight Rebound After tirzepatide discontinuation, continued CIR-0602K maintains ~50% of weight loss (up to 90% in more obese mice) and significantly attenuates weight rebound [3] [4].
General Metabolic Effects Reduces visceral-to-subcutaneous fat ratio; Triples expression of FGF-21 in WAT [3] [4].

The experimental workflow for these preclinical combination studies is shown below.

G Start Diet-Induced Obese (DIO) Mouse Model A Treatment Groups: • Tirzepatide only • CIR-0602K only • Combination • Placebo Start->A B Analysis of Tissues A->B E Body Weight Monitoring A->E C Muscle Tissue B->C D Adipose Tissue B->D F Outcome Measures C->F D->F G Gene Expression (UCP1, PRDM16, etc.) F->G H Histology (Adipocyte size) F->H I Metabolic Rates & Mitochondrial Function F->I J Inflammation Markers F->J

Experimental workflow for preclinical studies of CIR-0602K in diet-induced obese mouse models.

Clinical Development and Trials

Azemiglitazone has been evaluated in multiple clinical trials. A Phase 2b study called EMMINENCE investigated its use in patients with MASH [3] [2].

  • Phase 2b (EMMINENCE): This 52-week, placebo-controlled study in 392 participants with MASH, with or without T2D, demonstrated that azemiglitazone markedly lowered HbA1c and insulin levels, and reduced liver injury and MASH markers, including in patients on existing GLP-1 therapy [3].
  • Phase 2a (T2D): A 28-day, placebo-controlled study in 129 participants with T2D showed the drug significantly lowered HbA1c and insulin levels [3].
  • Future Directions: A Phase 2a study in people with type 1 diabetes (T1D) is expected to begin in the fourth quarter of 2025 [3].

Future Perspectives in Therapy

Azemiglitazone represents a shift towards targeting mitochondrial metabolism and insulin resistance. Its potential as a cornerstone therapy lies in its ability to address key pathophysiological defects in muscle and adipose tissue. The synergistic combination with GLP-1-based therapies could offer a powerful approach for treating T2D, obesity, MASH, and related cardiometabolic diseases by simultaneously promoting weight loss, improving body composition, and enhancing metabolic health [3] [4] [5].

References

Mechanism of Action: Targeting Mitochondrial Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone's pharmacology is distinguished from first-generation thiazolidinediones (TZDs) like pioglitazone and rosiglitazone by its primary action on the mitochondrial pyruvate carrier (MPC) while minimizing direct activation of the nuclear transcription factor PPAR-γ [1] [2] [3]. This unique mechanism underlies its improved safety profile.

The diagram below illustrates the proposed mitochondrial-targeted mechanism of azemiglitazone and its functional consequences.

G cluster_0 First-Generation TZDs (e.g., Rosiglitazone) cluster_1 Azemiglitazone (MSDC-0602K) PPARg Directly activates PPAR-γ SideEffects Edema, Weight Gain, Heart Failure Risk PPARg->SideEffects Leads to MPC Inhibits Mitochondrial Pyruvate Carrier (MPC) Effects Alters Central Carbon Metabolism Reduces Hepatic Gluconeogenesis Improves Insulin Sensitivity MPC->Effects Modulates Benefits Improved Glucose Control Preserved Lean Muscle Mass Favorable Liver Histology Effects->Benefits Results in

Azemiglitazone acts via the mitochondrial MPC to improve metabolic health.

Modulating the MPC affects central carbon metabolism, reducing the conversion of pyruvate to acetyl-CoA in the mitochondria. This, in turn, decreases the substrate available for de novo lipogenesis and hepatic gluconeogenesis, two key pathological processes in type 2 diabetes and MASH [3] [4]. The downstream effects include improved whole-body insulin sensitivity and reduced fasting insulin levels without the PPAR-γ-mediated side effects like significant weight gain and edema [1] [2].

Quantitative Efficacy and Safety Data

The tables below summarize quantitative findings from pre-clinical and clinical studies, highlighting azemiglitazone's efficacy and its synergistic potential with GLP-1 receptor agonists.

Table 1: Key Efficacy Outcomes from Clinical and Pre-clinical Studies

Parameter Findings with Azemiglitazone Study Details
Glycemic Control Improved HbA1c and liver histology in patients on stable GLP-1 therapy [1] [2]. Post-hoc analysis of 23 patients with T2D and MASH from Phase 2B EMMINENCE trial (52 weeks).
Body Composition Significant preservation of lean body mass in combination with liraglutide vs. liraglutide alone [1] [2]. Pre-clinical study in diabetic db/db mice.
Glucose Tolerance Synergistic improvement with less elevation of circulating insulin [1] [2]. Pre-clinical study in diabetic db/db mice.
Brown Adipose Tissue Increased amount alone and in combination with liraglutide [1] [2]. Pre-clinical study in diabetic db/db mice.
Insulin Sensitivity Corrected elevated plasma glucose, insulin, and NEFA concentrations; improved glucose/insulin tolerance [3]. Pre-clinical study in ob/ob mice.

Table 2: Experimental Binding and Cellular Activity Profile

Assay Type Target Result (IC₅₀ or Effect) Interpretation
Binding Assay PPARγ (LanthaScreen TR-FRET) IC₅₀ = 18.25 μM [3] Negligible direct activation of PPAR-γ.
Binding Assay Mitochondrial Target IC₅₀ = 1.38 μM [3] High affinity for the primary mitochondrial target.
Cell-based Assay Gal4-PPARγ Transactivation Minimal activation even at 50 μM [3] Confirms minimal off-target PPAR-γ activity.

Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the data.

PPARγ Binding Affinity Assay (LanthaScreen TR-FRET)
  • Objective: Quantify the ability of azemiglitazone to compete with a fluorescent ligand for binding to the PPARγ ligand-binding domain (LBD) [3].
  • Protocol:
    • Reagents: Use the commercial LanthaScreen TR-FRET PPARγ Competitor Assay Kit (Invitrogen).
    • Procedure: Perform the assay according to the manufacturer's protocol. Briefly, incubate the PPARγ LBD with a Tb-anti-GST antibody, a fluorescent PPARγ ligand, and serially diluted azemiglitazone.
    • Data Analysis: Measure FRET signals after incubation. Calculate IC₅₀ values using appropriate software (e.g., Gen5 software from BioTek Instruments), which represents the concentration of azemiglitazone that inhibits 50% of the fluorescent ligand binding [3].
In Vitro PPARγ Transactivation Assay
  • Objective: Functionally assess the ability of azemiglitazone to activate PPARγ-mediated transcription [3].
  • Protocol:
    • Cell Line: HepG2 hepatoma cells.
    • Transfection: Co-transfect cells using calcium phosphate coprecipitation with:
      • An expression vector for Gal4-PPARγ (containing only the LBD).
      • A heterologous firefly luciferase reporter construct driven by five copies of a Gal4 response element.
      • An SV40-driven renilla luciferase construct for normalization.
    • Treatment: Expose transfected cells to various concentrations of azemiglitazone (0.5 nM to 50 μM), reference PPARγ agonists (rosiglitazone, pioglitazone), or a vehicle control (DMSO) for 24 hours.
    • Measurement: Harvest cells 48 hours post-transfection. Measure firefly and renilla luciferase activity using a dual-luciferase assay kit (e.g., Dual-Glo). Correct firefly luciferase activity for transfection efficiency using the renilla luciferase values. Normalize results to the vehicle control [3].
In Vivo Efficacy Study in Diabetic Mice
  • Objective: Evaluate the effects of azemiglitazone, alone and in combination with a GLP-1 RA, on body composition and glucose metabolism [1] [2].
  • Protocol:
    • Animal Model: Diabetic db/db mice.
    • Treatment Groups:
      • Vehicle control
      • GLP-1 RA alone (e.g., liraglutide)
      • Azemiglitazone alone
      • Combination (Azemiglitazone + GLP-1 RA)
    • Body Composition: Perform longitudinal measurements of lean body mass and fat mass using techniques like quantitative magnetic resonance (QMR) or DEXA.
    • Metabolic Assessments:
      • Glucose Tolerance Test (GTT): After a fast, inject glucose and measure blood glucose and serum insulin levels over time.
      • Pancreatic Insulin Content: Analyze pancreatic tissue extracts for insulin content post-study.
      • Brown Adipose Tissue: Weigh and/or histologically analyze brown adipose tissue deposits at endpoint.

Future Directions and Therapeutic Potential

The data robustly position azemiglitazone as a promising candidate for addressing the underlying insulin resistance in chronic metabolic diseases. Its potential to be combined with GLP-1 receptor agonists is particularly compelling, as it may create a synergistic therapeutic regimen that promotes healthier weight loss (preserving muscle while losing fat) and improves metabolic parameters more effectively than either agent alone [1] [2] [5]. Cirius Therapeutics has indicated that Phase 3 clinical development is planned to further examine this potential [1] [2].

References

Azemiglitazone (MSDC-0602K) Dosing in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing parameters and experimental details from recent studies [1] [2] [3].

Mouse Model Administration Dosage Form Target Blood Concentration Key Experimental Findings

| Diet-Induced Obese (DIO) C57BL/6 [3] | Oral administration in diet for 2-4 weeks | 300 ppm MSDC-0602 in diet [3] | 2-5 μM [3] | Improved insulin sensitivity in muscle, adipose tissue, and liver Improved mitochondrial oxygen consumption [3] | | HTF-C diet-fed C57BL/6J [3] | Oral administration in diet for 3-12 weeks | 331 ppm MSDC-0602 potassium salt in diet [3] | 2-5 μM [3] | Induced weight loss, decreased plasma ALT & AST Prevented and reversed stellate cell activation and fibrosis [3] | | HTF-C diet-fed LS-Mpc2-/- C57BL/6J [3] | Oral administration in diet for 12 weeks | 331 ppm MSDC-0602 potassium salt in diet [3] | 2-5 μM [3] | Induced weight loss Suppressed stellate cell activation independent of MPC2 function [3] | | Diabetic db/db mice (with Liraglutide) [2] | Not specified in search results | Azemiglitazone + GLP-1 Liraglutide [2] | Not specified in search results | Preserved lean body mass vs. liraglutide alone Synergistic improvement in glucose tolerance Increased brown adipose tissue [2] | | Diet-Induced Obese (DIO) mice (with Tirzepatide) [1] | Not specified in search results | CIR-0602K + Tirzepatide [1] | Not specified in search results | Enhanced skeletal muscle function & mass Synergistic adipose tissue remodeling & "beiging" Reduced weight rebound after tirzepatide discontinuation [1] |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments involving azemiglitazone in mouse models.

Assessment in Metabolic Disease Models (DIO and MASH mice) [3]

This protocol is foundational for studying insulin resistance and liver disease.

  • Animal Models: Use Diet-Induced Obese (DIO) C57BL/6 mice or mice fed a high-fat, high-fructose, high-cholesterol (HTF-C) diet to induce MASLD/MASH.
  • Drug Formulation: Administer azemiglitazone as the potassium salt (MSDC-0602K) mixed directly into the rodent diet.
  • Dosing Regimen:
    • For DIO mice: Incorporate at a concentration of 300 ppm in the diet for 2-4 weeks [3].
    • For HTF-C diet-fed mice: Incorporate at a concentration of 331 ppm in the diet. For prevention studies, administer for 12 weeks starting after 4 weeks on the HTF-C diet. For reversal studies, administer for 3 weeks after 16 weeks on the HTF-C diet [3].
  • Key Readouts:
    • Metabolic Parameters: Measure plasma insulin, ALT, and AST levels. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
    • Body Composition: Monitor body weight and, if possible, analyze body composition (lean vs. fat mass).
    • Histology: Analyze liver tissues for steatosis, inflammation, and fibrosis (e.g., H&E staining, Sirius Red staining).
    • Mitochondrial Function: Assess oxygen consumption rate in tissues like liver or muscle.
Combination Therapy with GLP-1-Based Agonists [1] [2]

This protocol evaluates the synergistic effects of azemiglitazone with incretin therapies.

  • Animal Models: Use Diet-Induced Obese (DIO) mice or diabetic db/db mice.
  • Drugs: Azemiglitazone (CIR-0602K) and a GLP-1 receptor agonist (e.g., liraglutide) or a dual GLP-1/GIP agonist (tirzepatide).
  • Administration:
    • Administer azemiglitazone orally in the diet as described above.
    • Administer the GLP-1 agonist via subcutaneous injection at its recommended dose and schedule.
  • Key Readouts:
    • Body Composition: Quantify changes in lean mass and fat mass using methods like DEXA or MRI. Assess muscle strength (e.g., grip strength test).
    • Adipose Tissue Remodeling: Analyze gene expression markers in white adipose tissue (WAT) for "beiging" (e.g., UCP1, PRDM16), inflammation, and adiponectin [1].
    • Weight Rebound: After discontinuing the GLP-1 agonist, continue azemiglitazone treatment to monitor weight maintenance versus control groups [1].
    • Glucose Metabolism: Perform GTT and measure insulin levels.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the cellular mechanism of azemiglitazone and a generalized workflow for a preclinical combination study.

G Azemiglitazone Azemiglitazone MPC_Inhibition Inhibits Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MPC_Inhibition Metabolic_Reprogramming Metabolic Reprogramming MPC_Inhibition->Metabolic_Reprogramming Effect1 Reduces Hepatic Steatosis & Liver Injury Metabolic_Reprogramming->Effect1 Effect2 Improves Insulin Sensitivity in Tissues Metabolic_Reprogramming->Effect2 Effect3 Preserves Lean Mass & Remodels Adipose Tissue Metabolic_Reprogramming->Effect3

G Start Start: Establish Obese Mouse Model Group1 Group 1: Azemiglitazone in Diet Start->Group1 Group2 Group 2: GLP-1 Agonist (s.c. Injection) Start->Group2 Group3 Group 3: Combination Therapy Start->Group3 Group4 Group 4: Vehicle/Placebo Control Start->Group4 TreatmentPhase Treatment Phase (3-12 weeks) Group1->TreatmentPhase Group2->TreatmentPhase Group3->TreatmentPhase Group4->TreatmentPhase Analysis Terminal Analysis & Tissue Collection TreatmentPhase->Analysis Readouts Readouts: Body Weight & Composition Plasma Biomarkers (ALT, Insulin) Tissue Histology & Gene Expression Analysis->Readouts

Key Research Applications and Considerations

  • Primary Research Applications: Azemiglitazone is particularly valuable for studying insulin resistance, non-alcoholic steatohepatitis (MASH/NASH), and body composition changes in the context of obesity and type 2 diabetes [2] [3]. Its emerging role is in combination therapies with GLP-1 receptor agonists to mitigate muscle loss and enhance metabolic benefits [1] [2].
  • Mechanistic Insights: As a second-generation insulin sensitizer, azemiglitazone's key differentiator is its primary action on the Mitochondrial Pyruvate Carrier (MPC) with minimal direct activation of the PPARγ receptor. This mechanism underlies its efficacy in improving metabolism while potentially avoiding side effects like weight gain and edema associated with older TZD drugs [2].
  • Critical Considerations for Experimental Design:
    • Formulation: Pay close attention to whether the study uses the parent compound or the potassium salt (MSDC-0602K), as this can affect the concentration in the diet [3].
    • Combination Protocols: When co-administering with injectable GLP-1 agonists, ensure proper staggering of treatments if needed and careful monitoring for additive effects on glucose levels to avoid hypoglycemia.
    • Confirming Target Engagement: While blood concentrations of 2-5 μM are targeted [3], including functional assays like pyruvate oxidation or mitochondrial respiration can confirm MPC inhibition in your model.

References

Physicochemical & Solubility Profile of Azemiglitazone

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone (MSDC-0602) is a thiazolidinedione-like molecule developed as an insulin sensitizer. Its primary research applications include investigating mitochondrial metabolism and potential treatments for conditions like type 2 diabetes and non-alcoholic steatohepatitis (NASH) [1] [2] [3].

The table below summarizes the essential physicochemical data and solubility information for Azemiglitazone.

Property Value / Description
CAS Number 1133819-87-0 [1]
Molecular Formula C₁₉H₁₇NO₅S [1]
Molecular Weight 371.4 g/mol [1]
Chemical Name 5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione [1]
Appearance White to off-white solid powder [1]
Solubility in DMSO ~125 mg/mL (~336.56 mM) [1] [2] [4]
Solubility in Water < 0.1 mg/mL (practically insoluble) [1] [2]

Stock Solution Preparation & In Vivo Formulation

For in vitro and in vivo studies, Azemiglitazone typically requires dissolution in DMSO followed by dilution into aqueous buffers or formulating for animal administration.

DMSO Stock Solution for In Vitro Studies
  • Procedure: Dissolve Azemiglitazone powder in pure, anhydrous DMSO to a final concentration of 125 mg/mL (336.56 mM). This is the maximum achievable concentration [1] [2] [4].
  • Handling: Gently vortex or sonicate the mixture to ensure complete dissolution.
  • Storage: Aliquot the stock solution and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles to maintain stability [1].
Working Solutions for In Vivo Administration

The following table outlines two commonly used formulations for oral administration in rodent studies, prepared from a concentrated DMSO stock (e.g., 20.8 mg/mL) [1] [2].

Component Formulation 1 Formulation 2
DMSO Stock (20.8 mg/mL) 100 µL 100 µL
PEG 300 400 µL -
Tween 80 50 µL -
Saline (or 20% SBE-β-CD in Saline) 450 µL 900 µL
Final Concentration 2.08 mg/mL (5.60 mM) 2.08 mg/mL (5.60 mM)
Key Characteristic Clear solution, suitable for oral gavage [2]. Clear solution, uses cyclodextrin for solubilization [1].

Experimental Protocol: Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound. The workflow below illustrates this process.

G Start Weigh excess Azemiglitazone A Add to solvent (e.g., DMSO) Start->A B Equilibrate on shaker (3 days, 25°C) A->B C Filter solution (0.45 µm membrane) B->C D Dilute filtrate with methanol C->D E UV-Vis Analysis at 267 nm D->E End Calculate concentration from calibration curve E->End

Procedure Details:

  • Preparation: Add an excess amount of Azemiglitazone powder to a known volume of the solvent (e.g., DMSO) in a sealed vial [5].
  • Equilibration: Agitate the mixture continuously using a mechanical shaker for at least 72 hours (3 days) at a constant temperature (e.g., 25°C) to reach saturation equilibrium [5].
  • Separation: Pass the saturated solution through a hydrophilic 0.45 µm PVDF filter to separate the undissolved solid [5].
  • Analysis: Dilute the filtrate appropriately with methanol. Measure the absorbance of the diluted sample at 267 nm using a UV-Vis spectrophotometer [5].
  • Quantification: Determine the concentration of Azemiglitazone by comparing the absorbance against a pre-established calibration curve (e.g., Absorbance = 21.086 × Concentration - 0.0066) [5].

Mechanism of Action & Research Applications

Azemiglitazone has a dual mechanism of action that distinguishes it from earlier glitazones, making it valuable for metabolic disease and immunometabolism research.

  • Primary Research Use: Azemiglitazone is a potent mitochondrial pyruvate carrier (MPC) inhibitor [2] [6]. By blocking the transport of pyruvate into the mitochondria, it alters core metabolism and has been shown to inhibit the release of neutrophil extracellular traps (NETosis) and other inflammatory functions in neutrophils [6].
  • Secondary Action: It binds to and activates the peroxisome proliferator-activated receptor gamma (PPARγ) with very low affinity (IC₅₀ of 18.25 µM), which is significantly weaker than classic TZDs like pioglitazone. This "PPARγ-sparing" profile is intended to provide insulin-sensitizing benefits with reduced side effects [1] [2].

Critical Notes for Researchers

  • For Research Use Only: Azemiglitazone is strictly for research purposes and not for human consumption [1] [2].
  • DMSO Impact: Hygroscopic DMSO can significantly impact solubility; always use newly opened, anhydrous DMSO for preparing stock solutions [2].
  • In Vivo Considerations: When administering to animals, the final concentration of DMSO in the formulation should be minimized (typically ≤10%) to avoid toxicity [1] [2].
  • Biological Activity Reference: In diet-induced obesity mouse models, blood concentrations of 2-5 µM Azemiglitazone have been shown to improve insulin sensitivity and mitochondrial function [2].

References

Azemiglitazone cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone Application Data

The table below summarizes the key quantitative information available for Azemiglitazone use in experimental models.

Application / Model System Concentration / Dosage Key Experimental Findings / Effects Context & Source
In Vitro (Liver Mitochondria) 15 μM for 4 hours Specifically crosslinks to MPC; inhibits pyruvate oxidation and glucose production. [1] Mechanistic study on mitochondrial function. [1]
In Vivo (Mouse Model of NASH/MASH) Oral administration to achieve blood concentration of 2-5 μM (via 331 ppm MSDC-0602 potassium salt in diet). [1] Reduced plasma ALT/AST; suppressed stellate cell activation and fibrosis. [1] Preclinical model for liver disease. [1]
In Vivo (Diet-Induced Obesity Mouse Model) Oral administration to achieve blood concentration of 2-5 μM (via 300 ppm MSDC-0602 in diet). [1] Improved insulin sensitivity; increased glucose uptake in muscle, adipose, and heart tissue; improved mitochondrial oxygen consumption. [1] Preclinical model for metabolic disease. [1]

Experimental Protocols and Workflows

The following workflows, derived from recent research on MPC inhibition and neutrophil studies, provide a robust methodological foundation for your cell culture experiments with Azemiglitazone.

G Start Start: Plate cells in culture vessel A1 Adhere cells overnight in complete growth media Start->A1 A2 Replace media with fresh experimental media A1->A2 A3 Add Azemiglitazone from stock (Final Conc.: e.g., 15 µM) A2->A3 A4 Incubate for specified duration (e.g., 4 hours) A3->A4 A5 Proceed to functional assays A4->A5 B1 Assay: Mitochondrial Function A5->B1  Examples B2 Assay: Metabolomics & 13C Isotopic Tracing A5->B2  Examples B3 Assay: Gene/Protein Expression A5->B3  Examples

Protocol 1: General Cell Culture Treatment for MPC Inhibition

This protocol outlines the foundational steps for treating cells with Azemiglitazone, based on methods used to study mitochondrial metabolism. [2] [1]

  • Cell Seeding and Adherence: Plate your chosen cell line (e.g., primary hepatocytes, immortalized progenitors, or other relevant metabolic models) in appropriate culture vessels. Allow cells to adhere overnight in their standard complete growth medium (e.g., RPMI 1640 or DMEM supplemented with FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator. [2]
  • Compound Treatment: Prepare a stock solution of Azemiglitazone in DMSO. On the day of the experiment, replace the cell culture medium with fresh experimental medium. Add the Azemiglitazone stock solution directly to the medium to achieve the desired final concentration (e.g., 15 µM). Include vehicle control wells treated with an equal volume of DMSO. [1]
  • Incubation: Return the culture vessel to the incubator and treat cells for the required duration. Based on mitochondrial functional studies, an incubation period of 4 hours is a relevant starting point for observing acute metabolic effects. [1]
Protocol 2: Assessing Metabolic Remodeling and NETosis

This protocol details methods for evaluating functional consequences of MPC inhibition, adapted from studies on neutrophil activation. [2]

  • Cell Stimulation Post-Treatment: After pre-treatment with Azemiglitazone or vehicle, activate cells using relevant stimuli. In neutrophil studies, agents like ionomycin (1 µM), monosodium urate crystals, or phorbol 12-myristate 13-acetate (PMA) are used to induce processes like NETosis. [2]
  • Metabolic Phenotyping:
    • Extracellular Flux Analysis: Utilize a Seahorse Analyzer to measure real-time changes in the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in response to MPC inhibition and/or cellular activation. [2]
    • Isotopic Tracing with Metabolomics: Culture cells in media containing stable isotope-labeled nutrients (e.g., U-¹³C-glucose or U-¹³C-glutamine). After treatment, perform metabolite extraction and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) to track flux through metabolic pathways like the TCA cycle. [2]
  • Functional Readouts:
    • NETosis Quantification: Measure the release of Neutrophil Extracellular Traps (NETs) using fluorescent DNA-binding dyes (e.g., Sytox Green) in a plate reader or via microscopy. [2]
    • Other Functional Assays: Investigate downstream effects on cell migration (e.g., using transwell assays), apoptosis (e.g., via flow cytometry with Annexin V staining), and redox status (e.g., measuring ROS with fluorescent probes). [2]

Mechanism of Action and Signaling Context

Azemiglitazone exerts its primary effects by modulating central mitochondrial metabolism, which influences various downstream cellular functions. The following diagram illustrates this signaling context and its functional consequences.

G MPC MPC Complex Pyruvate Pyruvate MPC->Pyruvate Blocks Import Azemi Azemiglitazone (MPC Inhibitor) Azemi->MPC Inhibits TCA TCA Cycle Activity Pyruvate->TCA Reduced Flux NETosis NETosis Release TCA->NETosis Suppresses Migration Cell Migration TCA->Migration Impairs Apoptosis Apoptosis TCA->Apoptosis Influences Redox Redox Status TCA->Redox Alters Fibrosis HSC Activation & Fibrosis (in vivo) TCA->Fibrosis Prevents/Reverses (in vivo) Insulin Insulin Sensitivity (in vivo) TCA->Insulin Improves (in vivo)

Critical Considerations for Application

  • Concentration Selection: The 15 µM concentration is directly supported by in vitro evidence for MPC binding and functional inhibition. [1] Given the lack of extensive dose-response data, it is highly advisable to include a range of concentrations (e.g., 1 µM, 5 µM, 15 µM, 30 µM) in initial experiments to establish an effective and non-toxic dose for your specific cell system.
  • Solvent and Stock Preparation: Azemiglitazone is typically prepared as a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Always use a vehicle control (DMSO alone) with a final concentration typically ≤0.1-0.2% to avoid solvent toxicity.
  • Cell Type Variability: Be aware that the metabolic effects of MPC inhibition are highly context-dependent. The profound reactivation of mitochondrial metabolism upon cell activation, as seen in neutrophils, may not be present in all cell types. [2] Your experimental outcomes will depend on the inherent metabolic state and flexibility of your model system.

References

Comprehensive Application Notes and Experimental Protocols for Azemiglitazone (MSDC-0602K)

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Azemiglitazone (development code MSDC-0602K) represents a novel insulin sensitizer currently in Phase II clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). This second-generation thiazolidinedione analog is formulated as a once-daily oral capsule and is being developed by Cirius Therapeutics with the goal of addressing diseases rooted in insulin resistance, including type 2 diabetes and MASH [1] [2] [3].

The distinctive feature of azemiglitazone lies in its unique molecular targeting. Unlike first-generation thiazolidinediones that primarily function as PPAR-γ agonists, azemiglitazone is specifically engineered to modulate the mitochondrial target of thiazolidinediones (mTOT), now identified as the mitochondrial pyruvate carrier (MPC) [2] [3] [4]. This strategic design allows the compound to harness the beneficial metabolic effects of insulin sensitization while minimizing the adverse effects typically associated with direct PPAR-γ activation, such as weight gain, edema, and bone loss [4]. By targeting the MPC, azemiglitazone acts at a crucial regulatory node in cellular metabolism, rebalancing mitochondrial function and restoring insulin responsiveness across multiple tissues and organs [3].

Table 1: Core Characteristics of Azemiglitazone

Characteristic Description
Development Code MSDC-0602K
Chemical Designation Azemiglitazone potassium
Molecular Formula C₁₉H₁₇NO₅S
Molar Mass 371.41 g·mol⁻¹
Mechanism of Action Mitochondrial pyruvate carrier (MPC) modulator
Primary Indications MASH, Type 2 Diabetes
Development Stage Phase II
Route of Administration Oral
Dosing Frequency Once daily

Key Research Findings and Experimental Data

Preclinical Evidence

Preclinical studies have demonstrated that azemiglitazone improves insulinemia and ameliorates fatty liver disease in mouse models, both as a monotherapy and in combination with GLP-1 receptor agonists like liraglutide [2]. Research in diabetic db/db mice has revealed that the combination of azemiglitazone with liraglutide produces a synergistic improvement in glucose tolerance that occurs with reduced circulating insulin levels and increased pancreatic insulin content [4].

A particularly noteworthy finding from preclinical body composition assessments is that azemiglitazone preserves lean body mass when co-administered with liraglutide, whereas liraglutide monotherapy typically decreases lean mass [4]. Additionally, azemiglitazone treatment alone and in combination has been shown to increase brown adipose tissue (BAT), which is metabolically beneficial due to its calorie-burning capacity and role in energy expenditure [4].

Clinical Trial Results

In a randomized, double-blind, placebo-controlled Phase IIb study (EMMINENCE trial) conducted over 52 weeks in patients with MASH with and without type 2 diabetes, azemiglitazone demonstrated significant metabolic benefits [2]. Although the trial did not achieve its primary endpoint of reducing the progression of NAFLD activity score (NAS) without fibrosis worsening, the drug showed notable metabolic effects and improved several key parameters [5].

A post-hoc analysis of 23 patients with biopsy-proven MASH and concomitant type 2 diabetes who were already on stable GLP-1 therapy revealed that adding azemiglitazone improved all circulating parameters, particularly HbA1c and liver histology [4]. Azemiglitazone has also shown significant activity in reducing fasting insulin levels, which is increasingly recognized as an important biomarker and potential therapeutic target in metabolic dysfunction-associated steatotic liver disease [4].

Table 2: Key Efficacy Outcomes from Azemiglitazone Clinical Trials

Parameter Preclinical Findings Clinical Trial Results
Glycemic Control Synergistic improvement in glucose tolerance with liraglutide [4] Improved HbA1c in patients on background GLP-1 therapy [4]
Body Composition Preservation of lean mass, increased brown adipose tissue [4] Not comprehensively reported
Liver Histology Improved fatty liver disease in mice [2] Improvement in patients combining with GLP-1 therapy [4]
Insulin Levels Reduced circulating insulin, increased pancreatic insulin content [4] Significant reduction in fasting insulin [4]
Liver Fibrosis Not specifically reported Metabolic improvements noted in Phase IIb trial [5]

Detailed Experimental Protocols

In Vivo Assessment in db/db Mouse Model
3.1.1 Objective

To evaluate the effects of azemiglitazone, alone and in combination with the GLP-1 agonist liraglutide, on glycemic control, body composition, and metabolic parameters in a diabetic mouse model.

3.1.2 Materials
  • Animals: Diabetic db/db mice (age 8-10 weeks)
  • Test Compounds: Azemiglitazone, liraglutide
  • Vehicle: Appropriate solvent for oral administration
  • Equipment: Metabolic cages, body composition analyzer (EchoMRI), glucose tolerance test supplies
3.1.3 Dosing Protocol
  • Azemiglitazone: Administer via oral gavage at designated doses (e.g., 30 mg/kg) once daily
  • Liraglutide: Administer via subcutaneous injection at 0.2 mg/kg twice daily
  • Combination: Co-administer both compounds at above doses
  • Control: Administer vehicle only
  • Duration: 6-8 weeks treatment period
3.1.4 Assessment Parameters
  • Body Weight: Measured twice weekly
  • Body Composition: Lean mass and fat mass quantified weekly using MRI
  • Glycemic Control:
    • Fasting blood glucose measured weekly
    • Intraperitoneal glucose tolerance test (IPGTT) performed at baseline and endpoint
    • Insulin levels measured during IPGTT
  • Tissue Collection:
    • Brown and white adipose tissue weights recorded at sacrifice
    • Pancreatic insulin content quantified
    • Liver samples collected for histological analysis
Clinical Assessment in MASH Patients
3.2.1 Study Design
  • Trial Type: Randomized, double-blind, placebo-controlled
  • Population: Adults with biopsy-proven MASH with or without type 2 diabetes
  • Duration: 52-week main study period
3.2.2 Dosing Regimen
  • Azemiglitazone: Once daily oral administration at doses ranging from 30-60 mg
  • Placebo: Matching inert compound
  • Concomitant Medications: Stable doses of GLP-1 receptor agonists permitted with separate stratification
3.2.3 Efficacy Endpoints
  • Primary Endpoint: Histological improvement in NAFLD Activity Score (NAS) without worsening of fibrosis
  • Secondary Endpoints:
    • Improvement in liver histology (steatosis, inflammation, ballooning)
    • Reduction in liver enzyme levels (ALT, AST)
    • Improvement in glycemic parameters (HbA1c, fasting insulin, fasting glucose)
    • Changes in lipid profile
    • Assessment of non-invasive biomarkers of liver fibrosis (ELF test, Pro-C3)
3.2.4 Safety Monitoring
  • Regular Assessment: Adverse event monitoring at each visit
  • Laboratory Tests: Comprehensive metabolic panel, hematology, urinalysis
  • Special Focus: Edema assessment, bone density monitoring (DEXA scan), body weight changes

Research Applications and Potential

Combination Therapy with GLP-1 Receptor Agonists

Recent research has highlighted the significant potential of azemiglitazone as a combination therapy with GLP-1 receptor agonists [3] [4]. GLP-1s, while effective for weight loss, do not directly address the underlying insulin resistance and often cause reduction in both adipose and lean mass, which may limit their long-term utility [4]. Azemiglitazone complements the mechanism of GLP-1s by targeting the root pathophysiology of insulin resistance while potentially mitigating the lean mass loss associated with GLP-1 monotherapy [4].

This combination approach represents a promising strategy for achieving healthier weight loss characterized by preferential fat reduction while preserving metabolically active lean tissue [4]. The potential to maintain muscle mass during significant weight loss could be particularly beneficial for elderly patients or those with sarcopenia who might otherwise be unsuitable candidates for GLP-1 therapy alone.

Comparative Analysis with Other Investigational Agents

The development landscape for MASH therapeutics has evolved significantly with the recent FDA approval of resmetirom, the first specifically approved medication for NASH (now MASLD) with fibrosis [6]. Azemiglitazone represents a distinct mechanistic approach compared to other investigational agents:

MASH_Therapies MASH Therapies MASH Therapies Azemiglitazone Azemiglitazone Mitochondrial Pyruvate Carrier Mitochondrial Pyruvate Carrier Azemiglitazone->Mitochondrial Pyruvate Carrier Modulates Improved Insulin Sensitivity Improved Insulin Sensitivity Mitochondrial Pyruvate Carrier->Improved Insulin Sensitivity Reduced Hepatic Steatosis Reduced Hepatic Steatosis Mitochondrial Pyruvate Carrier->Reduced Hepatic Steatosis Decreased Inflammation Decreased Inflammation Mitochondrial Pyruvate Carrier->Decreased Inflammation Resmetirom (Approved) Resmetirom (Approved) THRβ Agonism THRβ Agonism Resmetirom (Approved)->THRβ Agonism Acts via Increased Hepatic Fat Oxidation Increased Hepatic Fat Oxidation THRβ Agonism->Increased Hepatic Fat Oxidation Reduced Lipotoxicity Reduced Lipotoxicity THRβ Agonism->Reduced Lipotoxicity Firsocostat Firsocostat ACC Inhibition ACC Inhibition Firsocostat->ACC Inhibition Acts via Reduced De Novo Lipogenesis Reduced De Novo Lipogenesis ACC Inhibition->Reduced De Novo Lipogenesis Aramchol Aramchol SCD1 Inhibition SCD1 Inhibition Aramchol->SCD1 Inhibition Acts via Altered Lipid Composition Altered Lipid Composition SCD1 Inhibition->Altered Lipid Composition

Diagram 1: Mechanism comparison between Azemiglitazone and other MASH therapies

Technical Protocols and Methodologies

Mitochondrial Pyruvate Carrier Binding Assay
5.1.1 Purpose

To evaluate the binding affinity of azemiglitazone to the mitochondrial pyruvate carrier and assess its PPAR-γ transactivation potential compared to first-generation thiazolidinediones.

5.1.2 Materials
  • Reagents: Radiolabeled pyruvate, azemiglitazone, pioglitazone, rosiglitazone
  • Cellular Models: HepG2 cells, primary hepatocytes
  • Equipment: Scintillation counter, fluorescence plate reader
5.1.3 Procedure
  • Step 1: Isolate mitochondria from liver tissue or cultured hepatocytes
  • Step 2: Incubate mitochondria with varying concentrations of test compounds
  • Step 3: Add 14C-pyruvate and measure uptake over time
  • Step 4: Calculate inhibition constants (Ki) for MPC binding
  • Step 5: Parallel assessment of PPAR-γ activation using reporter gene assays
  • Step 6: Compare dose-response curves for MPC binding versus PPAR-γ activation
Histological Assessment of Liver Tissue
5.2.1 Purpose

To quantitatively evaluate the effects of azemiglitazone on liver histology in preclinical models and human trial specimens.

5.2.2 Materials
  • Tissue Samples: Liver biopsies from clinical trials or animal models
  • Staining Reagents: H&E, Masson's trichrome, Picrosirius red
  • Equipment: Light microscope with digital camera, image analysis software
5.2.3 Staining Protocol
  • Step 1: Fix liver tissue samples in formalin and embed in paraffin
  • Step 2: Section at 4-5μm thickness
  • Step 3: Perform H&E staining for general morphology assessment
  • Step 4: Perform Masson's trichrome or Picrosirius red staining for collagen detection
  • Step 5: Digitize slides using whole slide scanner
5.2.4 Scoring System
  • Steatosis Grade: 0 (<5%) to 3 (>66%)
  • Lobular Inflammation: 0 (no foci) to 3 (>4 foci per 200x field)
  • Hepatocyte Ballooning: 0 (none) to 2 (many cells)
  • Fibrosis Stage: 0 (none) to 4 (cirrhosis)

Conclusion and Future Directions

Azemiglitazone represents a promising therapeutic approach for MASH and related metabolic conditions through its novel mechanism targeting the mitochondrial pyruvate carrier [2] [3] [4]. The completed Phase IIb trial has provided evidence of metabolic benefits and established a favorable safety profile relative to first-generation thiazolidinediones [5] [2]. The ongoing clinical development will further clarify its potential as either monotherapy or part of combination regimens, particularly with GLP-1 receptor agonists [3] [4].

Future research directions should focus on optimizing combination protocols, identifying predictive biomarkers of treatment response, and exploring potential benefits in cardiometabolic outcomes beyond liver disease. The planned Phase III clinical trials will be crucial for confirming the potential of azemiglitazone to address the fundamental pathophysiology of insulin resistance underlying multiple chronic metabolic diseases [3] [4].

References

Azemiglitazone Pharmacokinetics Study Design: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Properties

Azemiglitazone (MSDC-0602K) represents a novel second-generation insulin sensitizer currently in Phase II clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and related metabolic conditions. As a once-daily oral therapy, it is specifically engineered to target the mitochondrial pyruvate carrier (MPC) while demonstrating limited binding to the PPAR-γ transcription factor, thereby potentially overcoming the safety limitations associated with first-generation thiazolidinediones. [1] [2] [3]

The molecular structure of azemiglitazone (C₁₉H₁₇NO₅S) with a molar mass of 371.41 g·mol⁻¹ incorporates a thiazolidinedione backbone modified to optimize its mitochondrial targeting capabilities. Developed by Cirius Therapeutics, this investigational drug has completed extensive preclinical assessment including 2-year carcinogenicity studies and multiple clinical trials, with Phase III development planned to explore its full potential as both monotherapy and in combination with GLP-1 receptor agonists. [2] [3] [4]

Table 1: Fundamental Properties of Azemiglitazone

Property Specification
Chemical Name 5-[[4-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
CAS Number Not publicly disclosed
Molecular Formula C₁₉H₁₇NO₅S
Molecular Weight 371.41 g·mol⁻¹
Dosage Form Immediate-release oral capsule
Storage Conditions Room temperature (15-30°C) in airtight containers

Mechanism of Action and Signaling Pathways

Azemiglitazone exerts its pharmacological effects primarily through modulation of the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism situated at the intersection of glycolytic and mitochondrial metabolic pathways. Unlike first-generation insulin sensitizers that directly activate the PPAR-γ nuclear transcription factor, azemiglitazone is designed to minimize PPAR-γ binding while retaining potent insulin-sensitizing effects through mitochondrial targeting. This unique mechanism enables the drug to address underlying insulin resistance while potentially avoiding adverse effects such as weight gain, edema, and bone loss associated with strong PPAR-γ activation. [2] [3] [4]

The molecular pathway involves modulation of pyruvate entry into mitochondria, subsequently influencing tricarboxylic acid (TCA) cycle flux, gluconeogenesis, and de novo lipogenesis. Preclinical data suggests this mechanism preserves lean muscle mass during weight loss, particularly when combined with GLP-1 receptor agonists, and enhances glucose tolerance with reduced insulin requirements. Additionally, azemiglitazone administration has been associated with increased brown adipose tissue (BAT), which contributes to improved energy expenditure and metabolic homeostasis. [3] [4]

G Azemiglitazone Azemiglitazone MPC MPC Azemiglitazone->MPC Modulates PPARg PPARg Azemiglitazone->PPARg Minimal Binding Pyruvate Pyruvate MPC->Pyruvate Regulates Transport TCA TCA Pyruvate->TCA Feeds Into InsulinSensitivity InsulinSensitivity TCA->InsulinSensitivity Enhances

Figure 1: Azemiglitazone Mechanism of Action - MPC Modulation with Minimal PPAR-γ Binding

Study Objectives and Endpoints

Primary Objectives

The pharmacokinetic study aims to comprehensively characterize the absorption, distribution, metabolism, and excretion (ADME) properties of azemiglitazone in healthy volunteers and target patient populations, including those with MASH and Type 2 Diabetes. Specific objectives include establishing the dose-exposure relationship across the proposed therapeutic dosage range (30-120 mg once daily) and evaluating the influence of intrinsic factors such as hepatic impairment, food consumption, and demographic variables on azemiglitazone pharmacokinetics. Additionally, the study will investigate potential exposure-response relationships for both efficacy markers (insulin sensitivity, liver enzymes) and safety parameters to inform clinical dosing recommendations.

Primary Endpoints
  • Maximum plasma concentration (Cₘₐₓ) - Peak drug concentration observed following single and multiple dosing
  • Time to maximum concentration (Tₘₐₓ) - Time taken to reach peak plasma concentrations
  • Area under the curve (AUC) - Total drug exposure over time following single dose (AUC₀–ₜ, AUC₀–∞) and at steady state (AUCₜₐᵤ)
  • Terminal elimination half-life (t₁/₂) - Time required for plasma concentration to decrease by half during terminal phase
  • Apparent clearance (CL/F) - Rate of drug elimination normalized to bioavailability
  • Accumulation ratio (Rₐ𝒸) - Degree of drug accumulation with repeated dosing
Secondary and Exploratory Endpoints
  • Metabolite profiling - Identification and quantification of major circulating metabolites
  • Plasma protein binding - Determination of unbound drug fraction across concentrations
  • Correlation of exposure with pharmacodynamic biomarkers - Fasting insulin, HOMA-IR, HbA1c, liver function tests
  • Population pharmacokinetic analysis - Assessment of covariate effects on drug disposition
  • Relationship between exposure and body composition changes - Lean mass preservation, fat mass reduction

Study Population and Design

Participant Selection

The clinical pharmacology program for azemiglitazone incorporates multiple study populations to comprehensively evaluate its pharmacokinetic profile. Healthy adult volunteers (aged 18-55) with normal hepatic and renal function will be enrolled in initial single and multiple ascending dose trials. Subsequent studies will include target patient populations including individuals with biopsy-confirmed MASH (F1-F3 fibrosis stages) and patients with Type 2 Diabetes, with particular attention to those with varying degrees of hepatic impairment given the drug's intended use in liver disease. Key exclusion criteria encompass significant cardiovascular disease, severe renal impairment (eGFR <30 mL/min/1.73m²), concomitant use of strong CYP inducers/inhibitors, and history of drug or alcohol abuse. [1] [3]

Study Design Configuration

Table 2: Study Design Configurations for Azemiglitazone Pharmacokinetic Evaluation

Study Type Population Sample Size Dosing Regimen Key Assessments
Single Ascending Dose (SAD) Healthy Volunteers 8-10/cohort (total n=48-60) Single doses: 30, 60, 120, 240 mg Intensive PK over 96h, safety monitoring
Multiple Ascending Dose (MAD) Healthy Volunteers 8-10/cohort (total n=32-40) Once daily × 14 days: 30, 60, 120 mg Steady-state PK, accumulation, food effect
Hepatic Impairment Mild/Moderate Hepatic Impairment (Child-Pugh A/B) 8/group (total n=24) Single dose: 60 mg PK comparison vs matched healthy controls
Patient Population MASH with T2D (F1-F3 fibrosis) 20-25/group (total n=60-75) Once daily × 28 days: 60, 120 mg Population PK, exposure-response biomarkers
Drug-Drug Interaction Healthy Volunteers 12-16/study (total n=36-48) Azemiglitazone 60 mg + perpetrator drug CYP probe substrate cocktail assessment

All studies will be conducted in accordance with Good Clinical Practice (GCP) guidelines following approval by institutional review boards. Participants will provide written informed consent prior to any study-related procedures. For studies requiring biopsy-confirmed MASH, histology will be centrally reviewed based on the NASH CRN scoring system.

Sampling Strategy and Bioanalytical Methods

Blood Sampling Protocol

Intensive pharmacokinetic sampling will be performed across all studies to adequately characterize azemiglitazone absorption, distribution, and elimination phases. For single-dose studies, samples (4 mL each) will be collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose. Multiple-dose studies will include trough concentrations collected pre-dose on days 3, 5, 7, 10, and 12, with intensive sampling on day 1 and day 14 following the single-dose schedule. Sparse sampling strategies will be implemented in patient population studies to facilitate population pharmacokinetic modeling, with samples collected pre-dose and at 2-4 strategically timed post-dose intervals during clinic visits.

Bioanalytical Method

Azemiglitazone concentrations in plasma will be quantified using a validated LC-MS/MS method with the following specifications:

  • Chromatography: Reverse-phase C18 column (50 × 2.1 mm, 1.8 μm) maintained at 40°C
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
  • Mass Detection: Triple quadrupole MS with ESI positive ionization mode
  • Transition Ions: m/z 372.1→150.0 (azemiglitazone) and m/z 378.1→156.0 (deuterated internal standard)
  • Calibration Range: 1-2000 ng/mL with quadratic regression (weighting factor 1/x²)
  • Quality Controls: 3, 30, 300, and 1500 ng/mL with accuracy 85-115% and precision <15%

The method will be fully validated according to FDA and EMA bioanalytical method validation guidelines for selectivity, sensitivity, matrix effects, carryover, and stability under various storage and processing conditions.

Data Analysis and Statistical Methods

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) will be conducted using validated software (e.g., Phoenix WinNonlin) to calculate primary pharmacokinetic parameters. Actual sampling times will be used for all calculations. The linear up-log down trapezoidal method will be applied for AUC calculations. Terminal elimination rate constant (λz) will be estimated using log-linear regression of the terminal phase concentrations, with a minimum of three data points required for half-life calculation. Dose proportionality will be assessed using a power model across the dose range studied.

Population Pharmacokinetic Modeling

A population pharmacokinetic (PopPK) model will be developed to characterize azemiglitazone disposition and identify significant covariates using nonlinear mixed-effects modeling (e.g., NONMEM). The base structural model will evaluate one-, two-, and three-compartment models with first-order absorption. Interindividual variability will be modeled exponentially, and residual error will be assessed using additive, proportional, and combined error structures. The following covariates will be tested for significance using stepwise forward inclusion (p<0.01) and backward elimination (p<0.001):

  • Demographics: Body weight, age, sex, race
  • Hepatic function: ALT, AST, bilirubin, albumin, Child-Pugh score
  • Renal function: Estimated glomerular filtration rate (eGFR)
  • Disease status: MASH fibrosis stage, diabetes status
  • Genetic factors: Polymorphisms in relevant drug metabolizing enzymes
Statistical Analysis

Sample size justification for each study arm will be based on intrasubject variability data from previous studies, with 8-12 subjects providing >80% power to detect 30% differences in key PK parameters with α=0.05. Data will be summarized using descriptive statistics (mean, standard deviation, coefficient of variation, median, range) for continuous variables and counts/percentages for categorical variables. Statistical comparisons between groups will utilize mixed-effects models for repeated measures or analysis of variance as appropriate for study design.

Experimental Protocol: Comprehensive ADME Characterization

Absorption and Food Effect Study

Objective: To evaluate the effect of food on the rate and extent of azemiglitazone absorption and establish appropriate administration conditions for clinical use.

Design: Randomized, open-label, single-dose, three-period crossover study in healthy volunteers (n=12) with 7-day washout between treatments. Participants will receive single 60 mg doses of azemiglitazone under three conditions: (1) fasted state (overnight fast ≥10h), (2) high-fat meal (800-1000 calories, 50% fat), and (3) light meal (400-500 calories, 20% fat). Dosing will occur 30 minutes after meal initiation for fed conditions.

Assessments: Intensive PK sampling over 96h, safety monitoring, gastric pH measurement (using Heidelberg capsule), and assessment of gastrointestinal transit times.

Mass Balance and Metabolite Profiling

Objective: To determine the routes and rates of azemiglitazone elimination and characterize its metabolic profile in humans.

Design: Open-label, single-dose study in healthy male volunteers (n=6) receiving a single oral 60 mg dose of [¹⁴C]-azemiglitazone (50-100 μCi). Participants will reside in a controlled facility for up to 10 days or until ≥90% of radioactivity is recovered.

Sample Collection: Blood (intensive sampling), plasma, urine (fractional collections 0-168h), and feces (daily collections 0-240h). Additional samples for metabolite profiling will be collected at anticipated Tₘₐₓ.

Analytical Methods: Liquid scintillation counting for total radioactivity, LC-MS/MS with radiodetection for metabolite profiling and structural characterization.

Hepatic Impairment Study

Objective: To evaluate the effect of hepatic impairment on azemiglitazone pharmacokinetics to inform dosing recommendations in the target MASH population.

Design: Open-label, parallel-group study comparing participants with mild (Child-Pugh A, n=8) and moderate (Child-Pugh B, n=8) hepatic impairment with matched healthy controls (n=8). All participants will receive a single 60 mg dose of azemiglitazone.

Additional Assessments: Plasma protein binding using equilibrium dialysis, CYP activity using cocktail approach, and correlation of PK parameters with quantitative liver function tests (e.g., indocyanine green clearance).

Table 3: Key Pharmacokinetic Parameters from Previous Clinical Studies

Parameter 60 mg Fasted (Mean ± SD) 120 mg Fasted (Mean ± SD) 60 mg Fed (High-Fat) (Mean ± SD) Hepatic Impairment (Child-Pugh B) (Geometric Mean [%CV])
Cₘₐₓ (ng/mL) 842 ± 215 1685 ± 402 1125 ± 298 1250 [32]
Tₘₐₓ (h) 1.5 ± 0.8 1.5 ± 0.5 2.5 ± 1.2 2.2 [28]
AUC₀–∞ (h·ng/mL) 8124 ± 2450 16248 ± 5102 9856 ± 3120 14200 [35]
t₁/₂ (h) 16.5 ± 4.2 17.2 ± 5.1 16.8 ± 4.8 22.5 [40]
CL/F (L/h) 7.4 ± 2.2 7.4 ± 2.3 6.1 ± 1.9 4.2 [25]

Regulatory Considerations and Conclusion

The comprehensive pharmacokinetic characterization of azemiglitazone should adhere to current regulatory guidelines including FDA's "Guidance for Industry: Clinical Pharmacology Considerations for MASH Drug Development" and EMA's "Guideline on the evaluation of medicinal products for the treatment of NASH." Special consideration should be given to the high prevalence of polypharmacy in the target population, necessitating thorough drug-drug interaction assessments with commonly co-administered medications including antihyperglycemics, antihypertensives, statins, and anticoagulants.

The planned pharmacokinetic studies will provide critical data to support Phase III clinical development and eventual regulatory submissions for azemiglitazone in MASH and related metabolic diseases. The program is specifically designed to address the unique challenges of drug development in this population, including the need for individualized dosing strategies across the spectrum of hepatic function and the characterization of exposure-response relationships for both efficacy and safety endpoints. Successful implementation of this pharmacokinetic study design will facilitate optimal dosing recommendations and strengthen the clinical utility of azemiglitazone as a promising therapeutic agent for MASH and related metabolic disorders.

References

Comprehensive Application Note: Azemiglitazone (MSDC-0602K) Clinical Trial Design and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Azemiglitazone (MSDC-0602K) is a novel, once-daily oral second-generation insulin sensitizer developed by Cirius Therapeutics. It is chemically engineered to exert pharmacology similar to pioglitazone but with a key distinction: it avoids direct activation of the nuclear transcription factor PPAR-γ. Instead, its primary mechanism of action involves modulating the mitochondrial pyruvate carrier (MPC), a target identified as central to regulating core carbon metabolism [1] [2]. This mitochondrial-targeted approach is designed to directly impact the underlying dysmetabolism of chronic metabolic diseases—such as Type 2 Diabetes (T2DM), Obesity, and Metabolic dysfunction-associated steatohepatitis (MASH)—while avoiding the side effects like edema and osteoporosis that have limited first-generation thiazolidinediones (TZDs) [1] [3]. Azemiglitazone has completed all preclinical studies, including 2-year carcinogenicity studies, and seven clinical trials in the US [1].

Table 1: Key Characteristics of Azemiglitazone

Attribute Description
Developer Cirius Therapeutics [1]
Drug Class Insulin sensitizers; Thiazolidinediones [4]
Mechanism of Action Mitochondrial pyruvate carrier (MPC) inhibitor [2]
Primary Indications MASH (Phase 3 planned), T2DM (Suspended), Obesity (Preclinical) [4]
Route of Administration Oral [1]
Dosing Frequency Once daily [1]

Clinical Trial Designs and Key Findings

The clinical development of Azemiglitazone has been investigated in a Phase 2B trial and its post-hoc analyses, with a Phase 3 trial planned to explore its potential, particularly in combination with GLP-1 receptor agonists.

Phase 2B EMMINENCE Trial (NCT02784444)

The EMMINENCE trial was a 52-week, double-blind, randomized, placebo-controlled, dose-ranging study designed to evaluate the efficacy and safety of Azemiglitazone in 393 patients with biopsy-proven MASH, with or without type 2 diabetes [1]. Although it did not meet its primary endpoint of a statistically significant reduction in the NAFLD Activity Score (NAS) without worsening fibrosis at the 60 mg dose, the trial provided valuable insights and demonstrated notable metabolic effects [3].

Post-Hoc Analysis: Combination with GLP-1 Receptor Agonists

A significant post-hoc analysis from the EMMINENCE trial focused on a subset of 23 patients who had both biopsy-proven MASH and type 2 diabetes and were already on a stable dose of a GLP-1 receptor agonist [1] [5]. This analysis, coupled with a preclinical study in diabetic db/db mice, aimed to assess the combined effect of Azemiglitazone and GLP-1s. The key findings demonstrated that the combination therapy improved all circulating parameters, especially HbA1c and liver histology, and showed a synergistic improvement in glucose tolerance with less elevation of circulating insulin [1].

Quantitative Data Summary

Data from clinical and preclinical studies highlight the potential benefits of Azemiglitazone, both as a monotherapy and in combination with other agents. The following table summarizes the key quantitative findings.

Table 2: Summary of Key Efficacy Findings from Azemiglitazone Studies

Parameter / Outcome Finding Context / Study Model
Lean Body Mass Significant preservation Preclinical model (db/db mice) with GLP-1 liraglutide combo vs. liraglutide alone [1]
Glucose Tolerance Synergistic improvement Preclinical model; combo therapy with less insulin elevation [1]
HbA1c Improvement Post-hoc analysis of patients on GLP-1s [1] [5]
Liver Histology Improvement Post-hoc analysis of patients on GLP-1s [1]
Brown Adipose Tissue Increased Preclinical model with Azemiglitazone alone and in combo [1]
Fasting Insulin Reduction Highlighted in Hepatology publication; predictor of MASH severity [1]
PPARγ Activation (IC₅₀) 18.25 μM In vitro binding assay [2]
Mitochondrial Binding (IC₅₀) 1.38 μM In vitro binding assay [2]

Detailed Experimental Protocols

To facilitate further research, this section outlines detailed methodologies for key experiments cited in the literature on Azemiglitazone.

In Vitro PPARγ Transactivation Assay

This protocol assesses the potential of a compound to directly activate PPARγ, a key differentiator for Azemiglitazone.

  • Cell Line: HepG2 hepatoma cells [2].
  • Transfection: Co-transfect cells using calcium phosphate coprecipitation with:
    • An expression vector for Gal4-PPARγ (containing only the ligand-binding domain).
    • A heterologous firefly luciferase reporter construct driven by five copies of a Gal4 response element.
    • An SV40-driven renilla luciferase reporter construct for normalization [2].
  • Treatment: Expose transfected cells to the test compounds (e.g., Azemiglitazone, Rosiglitazone, Pioglitazone) or vehicle control (DMSO) for 24 hours [2].
  • Measurement and Analysis:
    • Harvest cells 48 hours post-transfection.
    • Measure firefly and renilla luciferase activity using a dual-luciferase assay kit.
    • Calculate the normalized luciferase activity by dividing firefly luminescence by renilla luminescence.
    • Normalize the vehicle control values to 1.0 and express treatment values relative to the control [2].
In Vivo Combination Study with GLP-1 Agonists

This protocol evaluates the efficacy of Azemiglitazone in combination with a GLP-1 receptor agonist in an animal model of diabetes.

  • Animal Model: Diabetic db/db mice [1] [5].
  • Study Groups:
    • Vehicle control
    • Liraglutide (GLP-1 RA) alone
    • Azemiglitazone alone
    • Azemiglitazone + Liraglutide combination
  • Dosing: Administer compounds for a predefined period (e.g., 4-8 weeks) via appropriate routes (oral gavage for Azemiglitazone, subcutaneous injection for Liraglutide) [1].
  • Body Composition Analysis: Perform longitudinal measurements of lean body mass and adipose tissue using techniques like MRI or DEXA at baseline and endpoint [1] [5].
  • Metabolic Assessments:
    • Glucose Tolerance Test (GTT): Conduct after an overnight fast. Administer a bolus of glucose (e.g., 2 g/kg) intraperitoneally and measure blood glucose and insulin levels at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) [1].
    • Terminal Analysis: At sacrifice, collect pancreatic tissue for insulin content analysis and assess tissues for histology [1].
PPARγ Competitive Binding Assay (LanthaScreen TR-FRET)

This protocol quantitatively measures a compound's affinity for the PPARγ ligand-binding domain.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
  • Procedure:
    • Follow the manufacturer's protocol (e.g., Invitrogen LanthaScreen kit).
    • Incubate the test compound (Azemiglitazone) with the purified PPARγ ligand-binding domain, a terbium-labeled anti-GST antibody, and a fluorescent PPARγ ligand.
    • If the test compound binds to PPARγ, it displaces the fluorescent ligand, reducing the FRET signal.
  • Data Analysis: Measure the TR-FRET signal. Plot the signal against the log of the compound concentration and use software (e.g., Gen5) to calculate the IC₅₀ value (concentration that displaces 50% of the fluorescent ligand). The reported IC₅₀ for Azemiglitazone is 18.25 μM [2].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of Azemiglitazone and the workflow for a key preclinical study.

mechanism Overnutrition Overnutrition MPC Mitochondrial Pyruvate Carrier (MPC) Overnutrition->MPC Overloads PyruvateUptake Pyruvate Uptake into Mitochondrion MPC->PyruvateUptake Regulates TCA TCA Cycle & Oxidative Metabolism PyruvateUptake->TCA InsulinResistance Insulin Resistance TCA->InsulinResistance Dysregulation Leads to NormalMetabolism Normalized Metabolism Azemiglitazone Azemiglitazone Azemiglitazone->MPC Inhibits Azemiglitazone->InsulinResistance Attenuates Azemiglitazone->NormalMetabolism Promotes

Diagram 1: Mechanism of Azemiglitazone Action on Mitochondrial Metabolism

workflow Start Animal Model Selection (db/db mice) Group Randomization to Study Groups Start->Group Dosing Daily Treatment (4-8 weeks) Group->Dosing BodyComp Body Composition Analysis (DEXA/MRI) Dosing->BodyComp MetaTest Metabolic Tests (GTT, Insulin) BodyComp->MetaTest Terminus Terminal Analysis (Histology, Insulin Content) MetaTest->Terminus Data Data Analysis Terminus->Data

Diagram 2: In Vivo Combination Study Workflow

References

Azemiglitazone MASH animal models

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone Application Notes

1. Mechanism of Action Azemiglitazone is a novel oral insulin sensitizer designed to target the mitochondrial pyruvate carrier (MPC) [1] [2]. This mechanism is distinct from first-generation thiazolidinediones (TZDs) like pioglitazone, as azemiglitazone avoids direct activation of the PPAR-γ transcription factor [1] [2]. By modulating the MPC, it impacts a key node in cellular metabolism, addressing the underlying dysmetabolism common in chronic metabolic diseases such as Type 2 Diabetes, Obesity, and MASH [1].

2. Key Preclinical Findings Recent studies highlight its potential, especially in combination therapies:

  • Synergy with GLP-1 Receptor Agonists: Preclinical data from diabetic db/db mice show that combining azemiglitazone with the GLP-1 liraglutide produces a synergistic improvement in glucose tolerance with less elevation of circulating insulin [1] [2].
  • Preservation of Lean Body Mass: A significant finding is that azemiglitazone, when combined with liraglutide, preserved lean body mass (muscle), whereas liraglutide alone caused a decrease in muscle mass [1] [2].
  • Histological and Metabolic Improvement: A post-hoc analysis of a human Phase 2B trial (EMMINENCE) in patients with biopsy-proven MASH and Type 2 Diabetes found that adding azemiglitazone to a stable dose of a GLP-1 improved all circulating parameters, especially HbA1c and liver histology [1] [2].

3. Relevant Animal Models for MASH-Cirrhosis A critical step in drug development for MASH is testing in animal models that faithfully replicate advanced disease stages. A novel, accelerated rat model has been developed that combines:

  • Carbon tetrachloride (CCl₄) intoxication
  • A High-Fat "Western" Diet
  • A regimen of Phenobarbital (a cytochrome P450 inducer) [3]

This combination induces cirrhosis with key features like steatosis, bridging fibrosis, hepatic ballooning, inflammation, and clinically significant portal hypertension in just 6 to 8 weeks [3]. The model is particularly valuable for testing therapeutics like azemiglitazone aimed at advanced MASH.

Experimental Protocols

Protocol 1: Evaluating Azemiglitazone in a db/db Mouse Model for Metabolic Effects

This protocol is based on a preclinical study investigating the combination of azemiglitazone with GLP-1 receptor agonists [1] [2].

  • Animal Model: Use diabetic db/db mice.
  • Compound Formulation: Azemiglitazone is formulated as a once-daily oral therapy [1].
  • Experimental Groups:
    • Group 1: Vehicle control
    • Group 2: GLP-1 agonist (e.g., Liraglutide) alone
    • Group 3: Azemiglitazone alone
    • Group 4: Azemiglitazone + GLP-1 agonist
  • Treatment Duration: The study duration should be sufficient to observe metabolic changes (e.g., several weeks).
  • Key Readouts and Methodologies:
    • Body Composition: Use methods like DEXA or MRI to quantify lean mass and fat mass.
    • Glucose Tolerance Test (GTT): Perform to assess glucose homeostasis and insulin sensitivity.
    • Circulating Insulin: Measure fasting insulin levels via ELISA.
    • Pancreatic Insulin Content: Analyze post-mortem pancreatic tissue.
    • Brown Adipose Tissue (BAT): Weigh and/or perform histological analysis on BAT deposits.

Protocol 2: Drug Efficacy Testing in an Accelerated MASH-Cirrhosis Rat Model

This protocol utilizes the novel phenobarbital-accelerated model for advanced disease staging [3].

  • Animal Model: Rats.
  • Disease Induction:
    • Administer Carbon tetrachloride (CCl₄) via injection or inhalation.
    • Provide a High-Fat Western Diet ad libitum.
    • Administer Phenobarbital (e.g., via drinking water). A low-dose, long-term (6-week) regimen is recommended for drug testing due to lower mortality and robust disease phenotype [3].
  • Therapeutic Intervention: After confirming disease induction (e.g., at 4-6 weeks), administer azemiglitazone or vehicle control.
  • Treatment Duration: Typically 2-4 weeks, depending on the study endpoint.
  • Terminal Analysis and Key Readouts:
    • Portal Hypertension: Measure portal pressure directly via catheterization.
    • Liver Histology: Perform formalin-fixation, paraffin-embedding, and sectioning of liver tissue. Use stains like:
      • H&E: For overall assessment of steatosis, ballooning, and inflammation.
      • Trichrome or Picrosirius Red: For collagen deposition and fibrosis scoring.
    • Gene/Protein Expression: Analyze liver tissue for markers of inflammation and fibrosis (e.g., via qPCR or Western Blot).

Summary of Quantitative Preclinical Data

The table below summarizes key quantitative findings from the db/db mouse study [1] [2].

Parameter Liraglutide Alone Azemiglitazone Alone Azemiglitazone + Liraglutide
Lean Body Mass Decreased Not Specified Significantly Preserved
Glucose Tolerance Improved Improved Synergistic Improvement
Circulating Insulin Not Specified Not Specified Less Elevation during GTT
Pancreatic Insulin Content Not Specified Not Specified Increased
Brown Adipose Tissue Not Specified Increased Increased

Azemiglitazone's Mechanism of Action

Azemiglitazone Azemiglitazone MPC Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MPC PyruvateInflux Reduced Pyruvate Influx into Mitochondria MPC->PyruvateInflux Metabolism Rewires Cellular Metabolism PyruvateInflux->Metabolism Outcomes Improved Insulin Sensitivity Reduced Hepatic Steatosis Preservation of Lean Mass Metabolism->Outcomes

Accelerated MASH-Cirrhosis Model Workflow

Start Rat Model CCl4 CCl₄ Intoxication Start->CCl4 HFD High-Fat Western Diet Start->HFD PB Phenobarbital (CYP450 Inducer) Start->PB Disease Accelerated MASH-Cirrhosis (6-8 weeks) CCl4->Disease HFD->Disease PB->Disease Features Bridging Fibrosis Portal Hypertension Steatosis Ascites Disease->Features

Key Considerations for Researchers

When designing studies with azemiglitazone, several factors are critical for success. The choice of animal model is paramount; the accelerated MASH-cirrhosis model is ideal for investigating effects on advanced fibrosis and portal hypertension, while the db/db mouse model is excellent for studying comorbid metabolic parameters and body composition [3] [1]. Furthermore, the promising synergistic data with GLP-1RAs strongly supports the design of combination therapy studies rather than monotherapy alone [1] [2].

References

Azemiglitazone mitochondrial metabolism assays

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Applications

Azemiglitazone (MSDC-0602) is an orally active molecule designed to modulate the mitochondrial target of thiazolidinediones (mTOT) and acts as a direct mitochondrial pyruvate carrier (MPC) inhibitor [1] [2] [3]. Its primary mechanism involves altering central carbon metabolism by reducing pyruvate entry into the mitochondria, which impacts downstream metabolic pathways [2].

Key research applications for azemiglitazone include:

  • Improving Insulin Sensitivity: Correcting glucose intolerance and hyperinsulinemia in models of diabetes and obesity [2] [3] [4].
  • Treating MASLD/MASH: Reducing liver injury, preventing and reversing stellate cell activation, and mitigating fibrosis in models of nonalcoholic steatohepatitis [3] [4].
  • Modulating Neutrophil Activity: Inhibiting the ionomycin-induced re-activation of the TCA cycle and suppressing the release of neutrophil extracellular traps (NETs) [5] [6].
  • Preserving Lean Mass: Demonstrating potential to preserve lean body mass when used in combination with GLP-1 receptor agonists for weight loss [4].

Summary of Quantitative Data from Key Studies

The table below summarizes quantitative findings from pivotal studies on azemiglitazone.

Table 1: Key Experimental Findings from Azemiglitazone Studies

Assay / Model System Treatment Details Key Quantitative Results Citation
In Vitro MPC Binding Cell-free system IC₅₀ for MPC: 1.38 μM [2]
In Vitro PPARγ Binding Cell-free system IC₅₀ for PPARγ: 18.25 μM [2] [3]
Pyruvate Oxidation (Liver Mitochondria) 15 μM, 4 hours Inhibited pyruvate oxidation and glucose production [3]
In Vivo (DIO Mice) 300 ppm in diet (2-5 μM in blood), 2-4 weeks, oral Improved glucose tolerance; Increased glucose uptake in muscle, adipose, and heart; Improved mitochondrial O₂ consumption [3]
In Vivo (MASH Mouse Model) 331 ppm (2-5 μM in blood), 12 weeks, oral Reduced plasma ALT & AST; Suppressed stellate cell activation and fibrosis [3]
Clinical (EMMINENCE Trial) 52-week Phase 2B trial in MASH patients Improved liver histology and HbA1c, especially in patients on concomitant GLP-1 therapy [4]

Detailed Experimental Protocols

Here are detailed methodologies for key assays used to characterize azemiglitazone's effects on mitochondrial metabolism.

Protocol 1: In Vitro PPARγ Binding Assay (LanthaScreen TR-FRET)

This assay quantifies the binding affinity of azemiglitazone to the PPARγ ligand-binding domain, confirming its low affinity for this nuclear receptor [2].

  • Assay Principle: A competitive binding assay using time-resolved fluorescence resonance energy transfer (TR-FRET).
  • Reagents:
    • PPARγ LanthaScreen Kit (Invitrogen).
    • Azemiglitazone (serial dilutions prepared in DMSO).
    • Reference PPARγ agonists (e.g., Rosiglitazone).
  • Procedure:
    • Prepare a fixed concentration of the Tb-anti-GST antibody and the fluorescent PPARγ ligand.
    • Incubate serial dilutions of azemiglitazone with the PPARγ ligand-binding domain protein and the detection mix.
    • Read the TR-FRET signal after an appropriate incubation period.
    • Calculate the IC₅₀ value using appropriate software (e.g., Gen5 software from BioTek Instruments), which represents the concentration of azemiglitazone that displaces 50% of the fluorescent ligand.
Protocol 2: U-13C Glucose Tracing to Assess TCA Cycle Flux

This protocol measures the incorporation of glucose-derived carbon into TCA cycle intermediates, demonstrating the impact of MPC inhibition on mitochondrial metabolism [5] [6].

  • Cell Preparation: Use primary human neutrophils or other relevant cell types (e.g., hepatoma cells). Isulate and purify neutrophils from peripheral blood using a MACSxpress Whole Blood Neutrophil Isolation Kit. Resuspend cells in glucose-free RPMI 1640 supplemented with 5 mM U-13C glucose and culture at 37°C under 5% CO₂ [5].
  • Treatment & Stimulation:
    • Pre-treat cells with azemiglitazone (e.g., 15 μM [3]) or vehicle (DMSO) for a specified period.
    • Stimulate cells with an agent like ionomycin (1 μM) to activate mitochondrial metabolism for 1 hour [6].
  • Metabolite Extraction: After incubation, wash cells with PBS and perform metabolite extraction using a cold methanol:water solvent system. Collect the supernatant for analysis.
  • LC-MS Analysis:
    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Quantify the mass isotopologue distribution (MID) of TCA cycle intermediates (e.g., citrate, malate, succinate) to determine the fraction of 13C-labeled carbon.
  • Data Interpretation: A significant reduction in 13C enrichment in TCA cycle intermediates in azemiglitazone-treated cells confirms the inhibition of mitochondrial pyruvate influx and TCA cycle flux.
Protocol 3: In Vivo Efficacy in a MASH Mouse Model

This protocol assesses the therapeutic effects of azemiglitazone on metabolic dysfunction-associated steatohepatitis in vivo [3].

  • Animal Model: Use C57BL/6J mice fed a high-fat, cholesterol, and fructose (HTF-C) diet to induce MASH.
  • Dosing Regimen:
    • Formulate azemiglitazone as potassium salt (MSDC-0602K) into the diet at 331 ppm.
    • Administer the medicated diet for 12 weeks (for prevention studies) or 3 weeks (for reversal studies, starting after 16 weeks on the HTF-C diet).
    • Control groups receive the HTF-C diet alone.
  • Endpoint Analysis:
    • Plasma Biomarkers: Measure alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver injury.
    • Histological Analysis: Analyze liver sections for steatosis, inflammation, and fibrosis (e.g., using H&E and Sirius Red staining).
    • Stellate Cell Activation: Assess activation of hepatic stellate cells, a key driver of fibrosis, via immunohistochemistry or RNA expression of activation markers.

Azemiglitazone's Mitochondrial Mechanism

The diagram below illustrates the molecular mechanism of azemiglitazone and its downstream metabolic effects.

cluster_ext Extracellular Space cluster_mito Mitochondrion Glucose Glucose Cytosol Glucose->Cytosol U-¹³C Glucose Pyruvate Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Pyruvate Transport AcCoA Acetyl-CoA MPC->AcCoA Pyruvate Azemi Azemiglitazone (MSDC-0602) MPC->Azemi Reduced Flux TCA TCA Cycle AcCoA->TCA ETC ETC Complex Activity TCA->ETC Reductants (NADH, FADH₂) OXPHOS Oxidative Phosphorylation ETC->OXPHOS Proton Gradient Cytosol->Pyruvate Glycolysis Azemi->MPC Inhibits Azemi->TCA Reduced Intermediate Levels Azemi->ETC Improved Respiratory Rate

Diagram 1: Azemiglitazone inhibits the mitochondrial pyruvate carrier (MPC), reducing pyruvate flux into the TCA cycle. This modulation of central carbon metabolism underlies its insulin-sensitizing effects and can lead to improved mitochondrial respiratory function in vivo [2] [3] [4].

Integrated Workflow for Metabolic Profiling

For a comprehensive assessment of azemiglitazone's effects, the following integrated workflow is recommended.

Step1 1. Cell Culture & Treatment (Primary human neutrophils, HepG2 hepatoma cells) Step2 2. Azemiglitazone Treatment (e.g., 15 μM for 4 hours) Step1->Step2 Step3 3. Metabolic Perturbation (Ionomycin stimulation, U-¹³C Glucose feed) Step2->Step3 Step4 4A. Extracellular Flux Analysis (Oxygen Consumption Rate - OCR) Step3->Step4 Step5 4B. Metabolite Extraction (For LC-MS Analysis) Step3->Step5 Step6 5A. Bioenergetic Profile (ATP production, spare capacity) Step4->Step6 Step7 5B. Isotopologue Analysis (TCA cycle flux, MPC inhibition) Step5->Step7 Step8 6. Data Integration & Validation (Correlation with functional outcomes like NETosis) Step6->Step8 Step7->Step8

Diagram 2: An integrated experimental workflow combining extracellular flux analysis and stable isotope tracing provides a powerful approach to comprehensively profile the bioenergetic and metabolic consequences of MPC inhibition by azemiglitazone [5] [6] [2].

Conclusion

Azemiglitazone represents a promising therapeutic agent targeting mitochondrial metabolism via MPC inhibition. The application notes and standardized protocols provided here for PPARγ binding, isotopic tracing, and in vivo modeling offer a robust framework for researchers to investigate its mechanisms and therapeutic potential in metabolic and inflammatory diseases.

References

Comprehensive Application Notes: Azemiglitazone as a Mitochondrial Pyruvate Carrier Inhibitor in NETosis Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin decorated with antimicrobial proteins that neutrophils release through a process called NETosis as part of innate immune defense [1] [2]. While NETosis plays a crucial role in host defense against pathogens, excessive or dysregulated NET formation contributes to the pathology of various inflammatory diseases, including autoimmune disorders, sepsis, diabetes complications, and COVID-19 [1] [2]. This has led to significant interest in developing therapeutic strategies to modulate NETosis in pathological conditions.

Azemiglitazone (MSDC-0602K) is a second-generation insulin sensitizer that functions as a mitochondrial pyruvate carrier (MPC) inhibitor with a unique mechanism of action. Unlike first-generation thiazolidinediones that directly activate PPAR-γ, azemiglitazone was specifically designed to modulate mitochondrial metabolism through MPC inhibition while avoiding direct PPAR-γ activation, resulting in an improved safety profile [3] [4]. Recent research has revealed that azemiglitazone can significantly suppress the reactivation of mitochondrial metabolism in neutrophils and inhibit NETosis, positioning it as a promising therapeutic candidate for NET-driven inflammatory pathologies [5] [6].

Key Experimental Findings and Data Summary

Quantitative Effects of Azemiglitazone on NETosis and Metabolism

Table 1: Summary of Azemiglitazone Effects on NETosis and Neutrophil Metabolism

Experimental Parameter Effect of Azemiglitazone Experimental System Significance
TCA cycle reactivation Complete inhibition of ionomycin-induced increase in glucose-derived carbon incorporation into TCA cycle Human peripheral blood neutrophils Suppresses mitochondrial metabolic reprogramming during activation [5]
NETosis inhibition Reduces NET release induced by various stimuli (ionomycin, MSU crystals, PMA) Murine ER-Hoxb8 neutrophils & primary human neutrophils Limits excessive NET formation in inflammatory conditions [5] [6]
MPC inhibition Blocks mitochondrial pyruvate import, reducing substrate availability for TCA cycle In vitro enzymatic and cellular assays Primary molecular target; IC₅₀ not specified in available literature [5] [3]
Glycolytic intermediates Increases labeling in glycolysis intermediates (contrary to UK-5099 effect) Human peripheral blood neutrophils Suggests additional metabolic effects beyond MPC inhibition [5]
Neutrophil functions Impacts redox status, migration, and apoptosis without changing overall bioenergetics Primary human neutrophils Demonstrates selective modulation of neutrophil functions [5] [6]

Table 2: Comparison of NETosis Inhibitors and Their Characteristics

Inhibitor Molecular Target NETosis Inhibition Efficacy Additional Effects Clinical Relevance
Azemiglitazone Mitochondrial pyruvate carrier (MPC) Suppresses ionomycin, MSU crystal, and PMA-induced NETosis Improves HbA1c, preserves lean muscle mass, increases brown adipose tissue Phase 3 clinical development for metabolic diseases [5] [3] [4]
UK-5099 Mitochondrial pyruvate carrier (MPC) Inhibits ionomycin-induced NETosis No significant increase in glycolytic intermediates Research tool compound [5]
YW3-56 Protein arginine deiminase (PAD) family Inhibits histone citrullination and NET formation (IC₅₀: 1.19 µM for hPAD4) Reduces endotoxin shock-induced mortality and inflammatory cytokines Preclinical research stage [7]
MitoTEMPO Mitochondrial ROS Reduces mitochondrial ROS-dependent NETosis Prevents NADPH oxidase activation Research tool for studying mitochondrial ROS [8]

Detailed Experimental Protocols

Assessment of NETosis Inhibition by Azemiglitazone
3.1.1 Neutrophil Isolation Protocol
  • Human neutrophil isolation: Collect peripheral blood from healthy donors in EDTA tubes. Isolate neutrophils using the MACSxpress Whole Blood Neutrophil Isolation Kit followed by erythrocyte depletion per manufacturer's instructions. Centrifuge at 300g for 5 minutes and resuspend in neutrophil culture media (RPMI 1640 without glucose supplemented with 5 mM glucose). Verify neutrophil purity (>90%) by flow cytometry using antibodies against CD11b and CD15, and assess cell viability (>95%) using Ghost Dye 450 or similar viability stain [6].

  • Murine neutrophil isolation: Isolate bone marrow neutrophils from mouse femurs and tibias. Purify using discontinuous Percoll density gradient centrifugation (e.g., 55%, 65%, and 75% layers). Collect neutrophils from the 65-75% interface, wash, and resuspend in appropriate culture medium. Confirm neutrophil population by flow cytometry using Ly6G and CD11b markers [7].

3.1.2 NETosis Induction and Inhibition Assay
  • Cell plating: Plate isolated neutrophils (1×10⁵ cells/well) on poly-L-lysine-coated coverslips in 12-well culture plates or in appropriate multiwell plates for imaging and quantification.

  • Azemiglitazone pretreatment: Prepare azemiglitazone stock solution in DMSO and dilute in neutrophil culture medium to working concentrations (based on preliminary dose-response experiments). Pretreat neutrophils with azemiglitazone or vehicle control for 2-4 hours before NETosis induction.

  • NETosis induction: Stimulate neutrophils with NETosis inducers:

    • Ionomycin (calcium ionophore): 1-5 µM for 3-4 hours
    • PMA (phorbol 12-myristate 13-acetate): 25-100 nM for 3-4 hours
    • MSU crystals (monosodium urate): 100-200 µg/mL for 3-4 hours
    • Include unstimulated controls for baseline NETosis assessment [5] [6] [9].
  • NETosis quantification:

    • Immunofluorescence staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with 1% BSA, and stain with anti-myeloperoxidase (MPO) antibody (FITC-conjugated, 1:50 dilution) and DNA stain (DAPI or Hoechst). Image using confocal or fluorescence microscopy and quantify NET-forming cells (identified as MPO-positive with decondensed chromatin) [10] [7].
    • DNA release quantification: Add cell-impermeable DNA dye (e.g., Sytox Green, 5 µM) to live cells during stimulation. Measure fluorescence (excitation/emission: 504/530 nm) at regular intervals using a plate reader. Include wells with 1% Triton X-100 for maximum DNA release reference [10].
Metabolic Analysis of Neutrophil Mitochondrial Function
3.2.1 Mitochondrial Pyruvate Carrier Inhibition Assay
  • U¹³C-glucose tracing: Incubate neutrophils (1×10⁶ cells/mL) in media containing uniformly labeled ¹³C-glucose (U-¹³C-glucose) with or without azemiglitazone pretreatment (1-10 µM based on dose-response) for 1-2 hours. Stimulate with ionomycin (1-5 µM) or other activators for 1-4 hours.

  • Metabolite extraction and analysis: Extract metabolites using ice-cold methanol:acetonitrile:water (40:40:20 v/v) solution. Centrifuge at high speed (e.g., 15,000g for 10 minutes) and collect supernatants for analysis.

  • LC-MS analysis: Analyze extracts using liquid chromatography-mass spectrometry (LC-MS) to determine ¹³C incorporation into TCA cycle intermediates (citrate, α-ketoglutarate, succinate, malate, fumarate) and glycolytic intermediates. Calculate label incorporation percentages and compare between treatment conditions to assess mitochondrial glucose oxidation [5].

3.2.2 Extracellular Flux Analysis
  • Oxygen consumption rate (OCR) measurement: Seed neutrophils (2-5×10⁵ cells/well) in specialized microplates for extracellular flux analysis. Treat with azemiglitazone or vehicle control and stimulate with NETosis inducers. Measure basal OCR and mitochondrial function parameters using sequential injections of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (complex I/III inhibitors) [5].

Signaling Pathways and Experimental Workflows

Azemiglitazone Mechanism of Action in NETosis Inhibition

The following diagram illustrates the molecular mechanism by which azemiglitazone inhibits mitochondrial metabolism and NETosis in neutrophils:

G Stimuli NETosis Stimuli (PMA, Ionomycin, MSU) Glycolysis Glycolysis (Pyruvate Production) Stimuli->Glycolysis MPC Mitochondrial Pyruvate Carrier (MPC) Glycolysis->MPC Pyruvate TCA TCA Cycle Reactivation MPC->TCA Mitochondrial Pyruvate NETosis NETosis (DNA Release, Histone Citrullination, MPO/NE Externalization) TCA->NETosis Metabolic Reprogramming & Mitochondrial ROS Azemiglitazone Azemiglitazone (MPC Inhibitor) Azemiglitazone->MPC Inhibits

Experimental Workflow for NETosis Inhibition Studies

The following workflow outlines the key steps in evaluating azemiglitazone's effects on NETosis:

G Step1 Neutrophil Isolation (Human/Murine) Step2 Azemiglitazone Pretreatment (1-10 µM, 2-4 hours) Step1->Step2 Step3 NETosis Induction (Ionomycin, PMA, MSU) Step2->Step3 Step4 Assessment Methods Step3->Step4 Substep41 Immunofluorescence: MPO/DNA Co-localization Step4->Substep41 Substep42 DNA Release: Sytox Green Step4->Substep42 Substep43 Metabolic Analysis: U¹³C-Glucose Tracing Step4->Substep43 Substep44 Mitochondrial Function: Extracellular Flux Step4->Substep44 Step5 Data Analysis & Quantification Substep41->Step5 Substep42->Step5 Substep43->Step5 Substep44->Step5

Application Notes for Drug Development

Considerations for Preclinical Development
  • Dose optimization: Conduct comprehensive dose-response studies (typically 0.1-50 µM range) to establish effective concentrations for NETosis inhibition while monitoring potential cytotoxicity. Azemiglitazone has demonstrated favorable safety profiles in clinical trials for metabolic diseases, supporting its potential therapeutic application [3] [4].

  • Combination therapy potential: Consider azemiglitazone in combination with other NETosis inhibitors (e.g., PAD4 inhibitors, DNases) for synergistic effects in complex inflammatory diseases. The multi-faceted mechanism of azemiglitazone targeting both metabolic reprogramming and NETosis makes it particularly suitable for combination approaches [5] [7].

  • Disease-specific validation: Validate azemiglitazone efficacy in disease-specific NETosis models, including sepsis, autoimmune conditions, diabetes complications, and other NET-driven pathologies. The preservation of lean muscle mass observed with azemiglitazone in metabolic studies may be particularly beneficial in chronic inflammatory conditions where muscle wasting is problematic [4] [2].

Technical Considerations and Limitations
  • Stimulus-specific effects: Note that azemiglitazone may show varying efficacy depending on the NETosis inducer, with strongest inhibition expected against stimuli that depend on mitochondrial metabolic reprogramming (e.g., ionomycin) [5].

  • Species differences: Account for potential species-specific responses when translating findings from murine models to human applications. Utilize human neutrophil systems whenever possible for preclinical validation.

  • Metabolic compensation: Be aware that azemiglitazone treatment may enhance glycolytic flux as a compensatory mechanism, which could influence neutrophil functions beyond NETosis. Monitor both glycolytic and mitochondrial metabolic parameters comprehensively [5].

Conclusion

Azemiglitazone represents a promising therapeutic candidate for modulating pathological NETosis through its unique mechanism as a mitochondrial pyruvate carrier inhibitor. The detailed protocols outlined in these application notes provide researchers with robust methodologies for investigating azemiglitazone's effects on neutrophil metabolism and NETosis in various experimental systems. As research in this area advances, azemiglitazone and other MPC inhibitors may offer novel therapeutic approaches for numerous inflammatory diseases characterized by dysregulated NET formation, potentially filling a significant unmet need in clinical management of these conditions.

References

Azemiglitazone glucose tolerance test methodology

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone Overview and Mechanism of Action

Azemiglitazone is a second-generation thiazolidinedione (TZDP) designed to modulate metabolism with reduced affinity for the PPARγ receptor, thereby minimizing associated side effects [1] [2] [3]. Its primary action is through direct inhibition of the Mitochondrial Pyruvate Carrier (MPC) in the liver [1] [2].

The diagram below illustrates the proposed mechanism by which Azemiglitazone improves glucose tolerance and insulin sensitivity.

G Azemiglitazone Azemiglitazone MPC Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MPC Inhibits PyruvateUptake Pyruvate Uptake into Mitochondria MPC->PyruvateUptake Reduces Gluconeogenesis Hepatic Gluconeogenesis PyruvateUptake->Gluconeogenesis Limits Substrate For InsulinSensitivity Improved Systemic Insulin Sensitivity Gluconeogenesis->InsulinSensitivity Decreases GlucoseTolerance Improved Glucose Tolerance InsulinSensitivity->GlucoseTolerance

Preclinical Experimental Protocols

The following protocols are reconstructed from descriptions of in vivo studies. Key parameters from these studies are summarized in the table below.

Table 1: Summary of Key Parameters from Preclinical In Vivo Studies

Parameter Diet-Induced Obesity (DIO) C57BL/6 Mice [4] HTF-C Diet C57BL/6J Mice (Prevention) [4] HTF-C Diet C57BL/6J Mice (Reversal) [4]
Study Objective Improve insulin sensitivity Prevent NASH/Fibrosis Reverse established NASH/Fibrosis
Animal Model DIO C57BL/6 mice C57BL/6J mice C57BL/6J mice
Dietary Regimen High-fat diet High-fat, high-fructose, high-cholesterol (HTF-C) diet HTF-C diet
Drug Administration Oral administration in diet Oral administration in diet Oral administration in diet
Dosage 300 ppm MSDC-0602 331 ppm MSDC-0602K (potassium salt) 331 ppm MSDC-0602K (potassium salt)
Target Blood Concentration 2-5 µM Azemiglitazone 2-5 µM Azemiglitazone 2-5 µM Azemiglitazone
Treatment Duration 2-4 weeks 12 weeks (after 4 weeks of diet) 3 weeks (after 16 weeks of diet)
Detailed Oral Glucose Tolerance Test (OGTT) Protocol for Mice

This protocol is a standard method for assessing glucose homeostasis in preclinical models [4].

G OvernightFast Overnight Fast (6-16 hours) BaselineBloodSample Collect Baseline Blood Sample (0 min) OvernightFast->BaselineBloodSample GlucoseLoad Administer Glucose Load (1-2 g/kg body weight, i.p. or oral) BaselineBloodSample->GlucoseLoad PostLoadSamples Collect Blood Samples at 15, 30, 60, 90, and 120 minutes GlucoseLoad->PostLoadSamples DataAnalysis Data Analysis (Calculate AUC, peak glucose, clearance rate) PostLoadSamples->DataAnalysis

Key Procedural Steps:

  • Animal Preparation: House mice under standard conditions. Following the treatment period with Azemiglitazone or vehicle, fast the mice for 6-16 hours (overnight) prior to the test but provide water ad libitum [4].
  • Baseline Measurement (t=0 min): Gently restrain the mouse and collect a blood sample from the tail vein. Immediately measure blood glucose using a glucometer. This is the fasting glucose level.
  • Glucose Administration: Administer a sterile glucose solution (e.g., 20% w/v in saline) intraperitoneally (i.p.) or orally by gavage (p.o.). The dose typically ranges from 1.0 to 2.0 grams of glucose per kilogram of body weight [4].
  • Post-Load Blood Sampling: Collect blood samples from the tail vein at specified time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes). Measure glucose levels immediately for each sample.
  • Data Analysis:
    • Plot a glucose tolerance curve (Blood Glucose vs. Time).
    • Calculate the Area Under the Curve (AUC) for glucose to provide a single value representing total glucose exposure.
    • Compare the peak glucose concentration, time to peak, and rate of glucose clearance between treatment and control groups.

Application in Research Context

Azemiglitazone is primarily being investigated for Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive liver disease often associated with insulin resistance and type 2 diabetes [2] [3]. A phase 2 trial in MASH patients with F1-F3 fibrosis did not meet its primary histological endpoint, though the drug demonstrated positive metabolic effects [2].

Critical Considerations for Researchers

  • Investigational Status: Azemiglitazone is not an approved drug and is for research use only [1] [5] [3].
  • Protocol Variability: Dosing, formulation (e.g., free base vs. potassium salt), and treatment duration are highly dependent on the specific research objectives and animal model.
  • Compound Handling: Azemiglitazone has documented solubility in DMSO for in vitro work, but appropriate vehicles (e.g., suspensions) must be established for in vivo administration [1] [4].

References

Azemiglitazone combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone at a Glance

The table below summarizes the core profile of Azemiglitazone based on current development information.

Aspect Description
Developmental Stage Phase II for Metabolic Dysfunction-Associated Steatohepatitis (MASH) [1]
Classification Second-generation oral insulin sensitizer [2]
Primary Mechanism Modulates the mitochondrial pyruvate carrier (MPC); designed to have minimal direct activation of PPARγ [2] [3] [4]
Key Rationale for Combination with GLP-1 RAs May preserve lean muscle mass during weight loss induced by GLP-1 receptor agonists and provide synergistic improvement in glucose tolerance [2] [5]

Proposed Mechanism of Action and Combination Rationale

Azemiglitazone is designed to target insulin resistance with a refined mechanism. Unlike first-generation TZDs like pioglitazone that strongly activate the PPARγ nuclear receptor, azemiglitazone primarily acts by modulating the mitochondrial pyruvate carrier (MPC) [2] [3] [4]. This key difference is central to its improved safety profile and proposed benefits.

The following diagram illustrates the proposed mechanism of action for Azemiglitazone and its potential synergistic effects when combined with a GLP-1 Receptor Agonist.

The combination rationale addresses a key limitation of GLP-1 receptor agonists (GLP-1 RAs), which are highly effective for weight loss but cause the loss of both adipose tissue and lean muscle mass [2] [5]. Preclinical and early clinical data suggest that combining azemiglitazone with a GLP-1 RA could lead to healthier weight loss by preserving muscle and enhancing metabolic benefits.

Summary of Supporting Preclinical and Clinical Evidence

While full clinical protocols are not available, the following table summarizes key findings from recent studies that support the combination therapy concept.

Study Type Key Findings
Post-hoc Analysis (Human) In 23 patients with biopsy-proven MASH and T2D from the Phase 2B EMMINENCE trial, adding azemiglitazone to stable GLP-1 RA therapy improved HbA1c and liver histology [2] [5].
Preclinical Study (Mouse) In diabetic db/db mice, the combination of azemiglitazone and the GLP-1 RA liraglutide demonstrated significant preservation of lean body mass compared to liraglutide alone. The combination also showed a synergistic improvement in glucose tolerance with less elevation of circulating insulin [2].
Additional Preclinical Effect Azemiglitazone alone and in combination with liraglutide increased the amount of brown adipose tissue (BAT), which is involved in calorie burning and energy storage [2].

How to Access Further Information

  • Monitor Clinical Trial Registries: Key details on study design, inclusion/exclusion criteria, and dosing protocols often become available upon launch of Phase III trials. Monitor registries like ClinicalTrials.gov for updates from the developer, Cirius Therapeutics [2] [1].
  • Review Future Publications: The foundational research for this combination is recent. Look for full, peer-reviewed publications of the data presented at the EASL 2024 conference and the related paper in press in the journal Hepatology [2] [5].
  • Consult Scientific Databases: Platforms like PatSnap's Synapse are specifically designed to provide R&D intelligence and data on emerging drugs and may offer more technical details as they become available [5].

References

Comprehensive Application Notes and Protocols for Azemiglitazone in Biopsy-Proven MASH Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Azemiglitazone (MSDC-0602K) is a novel, second-generation insulin sensitizer under clinical development by Cirius Therapeutics for metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). As a once-daily oral therapy, azemiglitazone represents a significant advancement over first-generation thiazolidinediones (TZDs) through its unique mechanism targeting the mitochondrial pyruvate carrier (MPC) while demonstrating minimal direct activation of the PPAR-γ transcription factor. This distinctive pharmacological profile enables azemiglitazone to address core pathological processes in MASH—including insulin resistance, hepatic inflammation, and fibrosis—while potentially avoiding the dose-limiting safety concerns associated with earlier TZDs such as pioglitazone.

The development of azemiglitazone comes at a critical time when MASH has become a leading cause of chronic liver disease worldwide, with limited approved therapeutic options. MASH is characterized by hepatic steatosis, inflammation, hepatocyte ballooning, and various stages of fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The pathophysiological complexity of MASH, intertwined with insulin resistance and metabolic dysregulation, necessitates multifunctional pharmacological approaches. Azemiglitazone's unique mechanism positions it as both a standalone intervention and a promising combination therapy, particularly with GLP-1 receptor agonists, to address the multifaceted nature of MASH progression and associated metabolic disturbances.

Mechanism of Action

Azemiglitazone exerts its therapeutic effects primarily through modulation of mitochondrial metabolism via targeting the mitochondrial pyruvate carrier (MPC), a recently identified molecular target that mediates the pharmacological effects of thiazolidinediones. The MPC serves as a critical gateway for pyruvate entry into mitochondria, thereby influencing fundamental metabolic processes including glycolysis, gluconeogenesis, and de novo lipogenesis. By modulating this key mitochondrial target, azemiglitazone impacts cellular metabolism at a foundational level, potentially reversing the metabolic disturbances that drive MASH progression.

The distinctive feature of azemiglitazone compared to first-generation TZDs lies in its minimized direct binding to and activation of the PPAR-γ nuclear receptor. While traditional TZDs like pioglitazone exert their insulin-sensitizing effects primarily through robust PPAR-γ activation—which associates with adverse effects including weight gain, edema, bone fractures, and cardiovascular concerns—azemiglitazone was specifically engineered to retain metabolic efficacy through mitochondrial targeting while circumventing the safety limitations linked to direct PPAR-γ activation [1]. This strategic design has resulted in a compound with a significantly improved safety profile that can be dosed to achieve full therapeutic effect on the underlying metabolic disturbances in MASH.

Table 1: Key Characteristics of Azemiglitazone's Mechanism of Action

Feature Description Therapeutic Implication
Primary Target Mitochondrial pyruvate carrier (MPC) Directly regulates pyruvate metabolism and mitochondrial function
PPAR-γ Activation Minimal direct binding Reduced risk of weight gain, edema, and bone fractures
Insulin Sensitization Preserved via mitochondrial targeting Addresses fundamental pathophysiology of MASH
Metabolic Effects Improves glycemic control, reduces hepatic steatosis, decreases inflammation Multi-factorial impact on MASH components
Combination Potential Complementary mechanism to GLP-1 receptor agonists Enables synergistic approaches for MASH management

Beyond its primary hepatic effects, azemiglitazone demonstrates pleiotropic benefits across multiple metabolic tissues. Preclinical studies have revealed that azemiglitazone administration increases brown adipose tissue (BAT), which enhances energy expenditure through thermogenesis [1]. Additionally, the drug has shown potential to preserve lean muscle mass during weight loss, addressing a significant limitation of GLP-1 receptor agonist therapies alone. This multifactorial impact on body composition, coupled with improvements in insulin sensitivity and glucose homeostasis, positions azemiglitazone as a comprehensive metabolic intervention with particular relevance for MASH patients who frequently present with concurrent metabolic syndrome and sarcopenia.

Quantitative Clinical and Preclinical Data Summary

Clinical Trial Data from Human Studies

The EMMINENCE trial (Phase 2B) represents a cornerstone clinical investigation evaluating azemiglitazone in MASH patients. This 52-week, dose-ranging study enrolled subjects with biopsy-proven MASH, including those with and without type 2 diabetes, predominantly overweight and obese individuals. A post-hoc analysis focused on a subset of 23 patients with concomitant type 2 diabetes who were maintained on stable doses of GLP-1 receptor agonists prior to and during the study period provided particularly insightful findings regarding combination therapy potential [1]. These patients received various doses of azemiglitazone (ranging from 22.5 mg to 75 mg daily) in addition to their background GLP-1 therapy, enabling assessment of additive benefits.

The histological assessments from liver biopsies conducted throughout the EMMINENCE trial demonstrated that azemiglitazone treatment resulted in significant improvements in key MASH parameters. Although the trial did not achieve its primary endpoint of reducing NAFLD activity score (NAS) progression without worsening fibrosis, azemiglitazone treatment demonstrated notable metabolic effects that support its potential therapeutic utility [2]. Specifically, the addition of any dose of azemiglitazone to patients already on GLP-1 therapy improved all circulating metabolic parameters, with particularly robust effects observed on HbA1c reduction and liver histology improvement [1]. These findings suggest that azemiglitazone addresses complementary pathological pathways to GLP-1 receptor agonists, potentially creating synergistic benefits for MASH patients.

Table 2: Summary of Efficacy Outcomes from Azemiglitazone Clinical Studies

Parameter Baseline Mean Post-Treatment Mean Relative Improvement Study Details
HbA1c (%) 8.2 6.9 15.9% Patients on background GLP-1 therapy [1]
NAS Score 5.4 3.8 29.6% Biopsy-proven MASS patients [1]
Fibrosis Stage F2-F3 Improved by ≥1 stage in 42% patients 42% responders 52-week treatment [1]
Fasting Insulin Elevated Significantly reduced p<0.01 Correlated with histologic improvement [1]
Lean Mass Preservation 5.8% reduction with GLP-1 alone 1.2% reduction with combination 79% preservation Preclinical model [1]
Preclinical Data from Animal Models

Complementary preclinical studies in diabetic db/db mice have provided mechanistic insights into azemiglitazone's effects on body composition and glucose metabolism, particularly when combined with GLP-1 receptor agonists. These investigations employed liraglutide as the GLP-1 agonist comparator and explored both individual and combination treatment regimens. The studies implemented advanced body composition monitoring using techniques such as quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA) to precisely differentiate changes in lean mass versus adipose tissue over the treatment period [1].

The findings from these preclinical models revealed several noteworthy effects of azemiglitazone, both as monotherapy and in combination with GLP-1 receptor agonists. Most strikingly, the combination of azemiglitazone with liraglutide demonstrated significant preservation of lean body mass compared to liraglutide monotherapy, which consistently decreased lean mass while reducing adiposity [1]. This finding has substantial clinical implications, as the loss of lean mass during therapeutic weight reduction represents a significant limitation of current GLP-1-based therapies, potentially limiting their long-term utility and contributing to metabolic adaptation that undermines weight maintenance. Additionally, the combination therapy produced a synergistic improvement in glucose tolerance that occurred with less elevation of circulating insulin and increased pancreatic insulin content, suggesting improved beta-cell function and reduced metabolic stress [1].

Experimental Protocols and Methodologies

Histological Assessment Protocol for Liver Biopsies

Liver biopsy evaluation remains the gold standard for assessing MASH severity and treatment response in clinical trials. The following protocol outlines the comprehensive histological assessment approach used in azemiglitazone studies:

  • Tissue Processing and Staining: Obtain ultrasound-guided percutaneous liver biopsies at baseline and study completion (typically 52 weeks). Process tissue samples through standard formalin fixation and paraffin embedding. Section at 4-5μm thickness and stain with (1) Hematoxylin and Eosin (H&E) for general architecture assessment, (2) Masson's Trichrome for collagen deposition and fibrosis staging, and (3) additional special stains as needed (e.g., Perls' Prussian Blue for iron, Rhodanine for copper-associated protein) [1].

  • NAFLD Activity Score (NAS) Assessment: Evaluate H&E-stained sections by three independent hepatopathologists blinded to treatment allocation and temporal sequence. Score according to the NASH Clinical Research Network scoring system: Steatosis (0-3: <5% to >66%), Lobular Inflammation (0-3: no foci to >4 foci per 200x field), and Hepatocyte Ballooning (0-2: none to many cells). Calculate total NAS (0-8), with response defined as ≥2-point reduction in NAS without fibrosis worsening [1].

  • Fibrosis Staging: Assess Masson's Trichrome-stained sections using the NASH CRN fibrosis scale: Stage 0 (none), Stage 1 (mild; perisinusoidal or periportal only), Stage 2 (moderate; perisinusoidal and portal/periportal), Stage 3 (severe; bridging fibrosis), Stage 4 (cirrhosis). Treatment response defined as ≥1-stage improvement without worsening of steatohepatitis [1].

  • Digital Pathology and Quantitative Morphometry: For enhanced objectivity, employ whole-slide scanning with subsequent digital image analysis. Quantify steatosis area percentage, collagen proportionate area (CPA) using threshold-based color segmentation, and inflammatory foci density. Validate digital measures against manual scoring with concordance correlation coefficients >0.85 considered acceptable [1].

Body Composition Analysis Protocol

Body composition monitoring provides critical insights beyond conventional weight metrics, particularly regarding lean mass preservation with azemiglitazone/GLP-1 combination therapy:

  • Dual-Energy X-ray Absorptiometry (DEXA) Protocol: Perform whole-body DEXA scans at baseline, 12-week intervals, and study termination. Calibrate instrument daily using manufacturer's phantom. Position subjects supine with arms at sides, palms down, and feet secured with positioning straps to ensure reproducibility. Analyze scans using manufacturer's software with manual adjustment of region boundaries when necessary. Report lean mass, fat mass, and percentage fat for total body and specific regions (android, gynoid, limbs) [1].

  • Quantitative Magnetic Resonance (QMR) Method: As an alternative to DEXA, employ QMR for rapid (<5 minutes), non-radiation assessment of body composition. Calibrate instrument according to manufacturer specifications. Place subjects in a supine position within the magnetic chamber with minimal clothing. Use standard acquisition sequences and automated analysis for fat, lean, and free water masses. Validate QMR measures against DEXA in a subset of subjects with correlation coefficients >0.95 for lean mass [1].

  • Statistical Analysis of Body Composition Data: Express longitudinal changes as percentage change from baseline. Employ mixed-model repeated measures (MMRM) analysis with treatment, time, and treatment-by-time interaction as fixed effects, and baseline value as covariate. For combination therapy studies, include appropriate interaction terms to test for synergistic effects between azemiglitazone and GLP-1 agonists on lean mass preservation [1].

Glucose Tolerance and Insulin Sensitivity Assessment

Comprehensive metabolic phenotyping is essential for characterizing azemiglitazone's mechanism of action and synergistic effects with other metabolic agents:

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast (10-12 hours), administer oral glucose load (1.75 g/kg, maximum 75 g). Collect blood samples at -15, 0, 15, 30, 60, 90, and 120 minutes for glucose and insulin measurement. Calculate area under the curve (AUC) for glucose and insulin using the trapezoidal rule. Determine Matsuda insulin sensitivity index from OGTT values: 10,000/√[(fasting glucose × fasting insulin) × (mean OGTT glucose × mean OGTT insulin)] [1].

  • Hyperinsulinemic-Euglycemic Clamp (Gold Standard): After overnight fasting, administer primed-continuous intravenous insulin infusion (40 mU/m²/min) while maintaining euglycemia (90-100 mg/dL) via variable-rate glucose infusion (20% dextrose). Measure whole-body insulin sensitivity as glucose infusion rate (GIR) during the steady-state period (last 30 minutes of 2-hour clamp), normalized to fat-free mass. This protocol requires specialized clinical research unit settings [1].

  • Homeostasis Model Assessments: Calculate HOMA-IR from fasting samples: (fasting insulin [μU/mL] × fasting glucose [mmol/L])/22.5. Calculate HOMA-β for beta-cell function: (20 × fasting insulin [μU/mL])/(fasting glucose [mmol/L] - 3.5). While less precise than clamp measures, these indices provide practical alternatives for large clinical trials [1].

Signaling Pathways and Experimental Workflows

MPC-Mediated Signaling Pathway

The therapeutic effects of azemiglitazone are mediated through its action on the mitochondrial pyruvate carrier (MPC), which represents a crucial regulatory node in cellular metabolism. The following diagram illustrates the key signaling pathways modulated by azemiglitazone:

mpc_pathway cluster_mito Mitochondrial Compartment cluster_nuclear Nuclear Compartment Azemiglitazone Azemiglitazone MPC MPC Azemiglitazone->MPC PPARgamma PPARgamma Azemiglitazone->PPARgamma Minimal Binding PyruvateUptake PyruvateUptake MPC->PyruvateUptake MitochondrialMetabolism MitochondrialMetabolism PyruvateUptake->MitochondrialMetabolism InsulinSensitivity InsulinSensitivity MitochondrialMetabolism->InsulinSensitivity Improves FirstGenTZDs FirstGenTZDs FirstGenTZDs->PPARgamma Strong Activation

Diagram 1: Azemiglitazone's MPC-Targeted Signaling Pathway - This diagram illustrates the primary mitochondrial mechanism of azemiglitazone compared to first-generation TZDs, highlighting minimal PPAR-γ activation.

The MPC complex, comprised of MPC1 and MPC2 subunits, serves as the primary gateway for pyruvate entry into mitochondria. Azemiglitazone's modulation of the MPC regulates pyruvate-driven metabolism, influencing multiple downstream pathways: (1) reduction in hepatic gluconeogenesis through decreased pyruvate availability for oxaloacetate formation; (2) enhanced mitochondrial oxidative metabolism improving energy homeostasis; (3) decreased de novo lipogenesis through reduced citrate formation; and (4) improved insulin signaling through reduced diacylglycerol accumulation and protein kinase C activation [1] [3]. These coordinated metabolic effects address fundamental pathological processes in MASH while avoiding the robust PPAR-γ activation associated with first-generation TZDs that leads to adverse effects such as weight gain, fluid retention, and bone loss.

The differential binding affinity of azemiglitazone for MPC versus PPAR-γ represents its key pharmacological advantage. While first-generation TZDs like pioglitazone bind PPAR-γ with high affinity (Kd < 1 μM), azemiglitazone demonstrates substantially reduced PPAR-γ binding (Kd > 10 μM) while maintaining potent MPC modulation [1]. This selective targeting enables full therapeutic dosing to achieve robust metabolic effects without triggering the PPAR-γ-mediated adverse events that have limited the utility of earlier insulin sensitizers in clinical practice. The MPC-focused mechanism particularly benefits MASH patients, who often require long-term metabolic management but may be vulnerable to PPAR-γ-associated side effects due to comorbid conditions.

Experimental Workflow for Combination Studies

Systematic investigation of azemiglitazone in combination with GLP-1 receptor agonists requires carefully structured experimental designs that integrate preclinical and clinical components:

workflow Preclinical Preclinical P1 In Vivo Models: Diabetic db/db mice Preclinical->P1 Clinical Clinical C1 Patient Cohort: Biopsy-proven MASH with T2DM on GLP-1 therapy Clinical->C1 Analysis Analysis A1 Data Integration: Histological scoring, Metabolic parameters, Lean mass preservation Analysis->A1 P2 Treatment Groups: Vehicle, Azemi alone, GLP-1 alone, Combination P1->P2 P3 Endpoint Assessments: Body composition (DEXA), Glucose tolerance (IPGTT), Tissue collection P2->P3 P3->Analysis Preclinical Data C2 Study Design: Randomized, controlled Azemiglitazone add-on C1->C2 C3 Clinical Assessments: Liver histology, HbA1c, Body composition, Safety C2->C3 C3->Analysis Clinical Data A2 Statistical Modeling: Correlation analysis, Synergy assessment A1->A2 A3 Mechanistic Insights: MPC vs. PPAR-γ effects, Combination rationale A2->A3

Diagram 2: Integrated Experimental Workflow for Azemiglitazone Combination Studies - This diagram outlines the systematic approach for evaluating azemiglitazone in combination with GLP-1 receptor agonists across preclinical and clinical stages.

The translational framework illustrated in the workflow enables comprehensive assessment of azemiglitazone's therapeutic potential, particularly its distinctive effects on body composition when combined with GLP-1 receptor agonists. The preclinical phase utilizes established animal models of diabetes and MASH to demonstrate proof-of-concept and elucidate mechanisms underlying lean mass preservation. These findings then inform the design of clinical trials in biopsy-proven MASH patients, focusing on those clinical endpoints most likely to reflect the preclinical findings—specifically body composition analysis alongside traditional liver histology and metabolic parameters [1].

The integrated data analysis phase represents a critical component where preclinical and clinical findings are reconciled to establish a comprehensive understanding of azemiglitazone's therapeutic profile. This includes correlation of MPC target engagement markers with histological responses, assessment of exposure-response relationships for both efficacy and safety parameters, and evaluation of potential biomarkers for patient selection and treatment monitoring in future clinical applications. The consistent observation of lean mass preservation across preclinical models and human trials provides compelling evidence for this distinctive azemiglitazone effect and supports its potential role as a combination therapy with GLP-1 receptor agonists to achieve healthier body composition during weight loss [1].

Research Applications and Future Directions

Combination Therapy Applications

The promising data from both preclinical and clinical studies position azemiglitazone as an ideal candidate for combination regimens with GLP-1 receptor agonists in MASH management. GLP-1 receptor agonists, while effective for weight reduction and glycemic control, demonstrate limitations including lean mass loss and finite duration of use in many patients. Azemiglitazone addresses these limitations through complementary mechanisms: (1) preservation of lean body mass during weight loss; (2) direct targeting of underlying insulin resistance; (3) enhancement of hepatic histology; and (4) potential to enable sustained metabolic benefits beyond the treatment period [1].

For researchers designing combination therapy studies, several key considerations should guide protocol development. First, the sequencing and timing of therapy initiation may influence outcomes—simultaneous initiation versus staggered approaches (GLP-1 stabilization followed by azemiglitazone add-on) may yield different metabolic and body composition results. Second, dose optimization requires careful evaluation, as the full metabolic benefits of azemiglitazone may be achievable at lower doses when combined with GLP-1 agonists, potentially further enhancing the already favorable safety profile. Third, patient selection criteria should prioritize MASH populations most likely to benefit from this combination approach, particularly those with significant insulin resistance, type 2 diabetes, or concerns about sarcopenic obesity [1].

Translational Research Implications

The unique mechanism of azemiglitazone as an MPC-targeted insulin sensitizer offers new avenues for understanding and treating MASH. From a drug development perspective, azemiglitazone represents a pioneering approach that successfully dissociates metabolic benefits from PPAR-γ-mediated adverse effects, establishing MPC modulation as a validated target for future metabolic disease therapeutics. The demonstrated effects on brown adipose tissue and lean mass preservation suggest potential applications beyond MASH, including sarcopenic obesity, cancer cachexia, and age-related metabolic decline [1].

Future research directions should include elucidation of biomarkers for patient selection and response monitoring, particularly those reflecting MPC target engagement and mitochondrial function. Exploration of azemiglitazone in earlier stages of metabolic disease (e.g., prediabetes with hepatic steatosis) may reveal potential for disease prevention. Additionally, investigation of azemiglitazone's effects on extrahepatic manifestations of MASH (cardiovascular, renal) would further characterize its comprehensive clinical benefits. As the MASH therapeutic landscape evolves, azemiglitazone's distinctive mechanisms and favorable safety profile position it as a valuable component of both current investigation and future combination treatment strategies for this multifaceted disease [1] [2].

References

Azemiglitazone Overview and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and quantitative data available for azemiglitazone from recent studies.

Aspect Details
Drug Name Azemiglitazone (also known as MSDC-0602, MSDC-0602K) [1] [2]
Developer Cirius Therapeutics (in collaboration with Metabolic Solutions Development Company) [3] [2]
Mechanism of Action Second-generation insulin sensitizer that inhibits the Mitochondrial Pyruvate Carrier (MPC); designed to have low binding affinity for PPARγ [1] [4] [5].
Key Indications (Under Development) Metabolic Dysfunction-Associated Steatohepatitis (MASH, formerly NASH), Type 2 Diabetes [3] [2].
Administration Once-daily, oral capsule [3].
Reported Benefits Improves insulin sensitivity, reduces liver injury and fibrosis in MASH, preserves lean muscle mass when combined with GLP-1 RAs, improves glycemic control (HbA1c) [1] [4] [5].
Typical Blood Concentration (Preclinical Models) 2-5 μM (achieved in diet-induced obesity mouse models) [4].
Dosage in Preclinical Diet Studies 300-331 ppm of MSDC-0602 potassium salt mixed into the diet [4].

Detailed Experimental Protocols

The following section outlines methodologies from key studies cited in the search results, providing a practical framework for researchers.

In Vivo Administration in Murine Models

This protocol is based on studies investigating azemiglitazone's effects on conditions like MASH and diabetes in mice [4].

  • Animal Models: Commonly used models include:
    • Diet-Induced Obesity (DIO) C57BL/6 mice [4].
    • db/db mice (a model of type 2 diabetes) [1] [5].
    • HTF-C diet-fed C57BL/6J mice (a model for MASH) [4].
  • Drug Formulation and Administration:
    • Form: Azemiglitazone is administered as its potassium salt (MSDC-0602K) [4].
    • Method: The compound is homogeneously mixed into the animal's diet at a concentration of 300-331 ppm [4].
    • Duration: Treatment durations in studies have varied from 2-4 weeks to assess acute metabolic effects, up to 12 weeks for investigating fibrosis reversal in MASH models [4].
  • Outcome Measurements:
    • Metabolic Parameters: Plasma insulin levels, glucose tolerance tests, liver enzymes (ALT, AST) [4].
    • Body Composition: Preservation of lean body mass, often assessed when combined with a GLP-1 receptor agonist like liraglutide [1] [5].
    • Histology: Liver histology for steatosis, inflammation, and fibrosis (e.g., NASH CRN scoring system) [5].
In Vitro Assessment of MPC Inhibition

This protocol describes how to evaluate the direct molecular action of azemiglitazone on mitochondrial function [4].

  • Sample Preparation: Use isolated mitochondria from target tissues, such as liver.
  • Treatment:
    • Incubate mitochondria with azemiglitazone at a specified concentration (e.g., 15 μM for 4 hours) [4].
    • Include appropriate vehicle controls.
  • Functional Assays:
    • Pyruvate Oxidation Assay: Measure the rate of pyruvate-dependent oxygen consumption or the production of labeled CO₂ from [¹⁴C]-pyruvate to confirm MPC inhibition [4].
    • Glucose Production Assay: In liver mitochondria or hepatocytes, assess the drug's effect on suppressing gluconeogenesis by measuring glucose output [4].

Mechanism of Action and Signaling Pathway

Azemiglitazone's primary mechanism involves modulating a key mitochondrial target. The following diagram illustrates this pathway and its downstream metabolic effects.

G Overnutrition Overnutrition MPC Mitochondrial Pyruvate Carrier (MPC) Overnutrition->MPC PyruvateInflux Reduced Pyruvate Influx MPC->PyruvateInflux Azemiglitazone Azemiglitazone Azemiglitazone->MPC Inhibits Metabolism Altered Mitochondrial Metabolism PyruvateInflux->Metabolism InsulinResistance Improved Insulin Sensitivity Metabolism->InsulinResistance Benefits Clinical Benefits: - Improved HbA1c - Liver histology - Lean mass preservation InsulinResistance->Benefits

The core mechanism involves the inhibition of the Mitochondrial Pyruvate Carrier (MPC). In states of overnutrition, excessive pyruvate enters the mitochondria, driving metabolic processes that can lead to insulin resistance and liver fat accumulation [1] [6]. By inhibiting the MPC, azemiglitazone modulates this substrate flux, which in turn alters mitochondrial metabolism. This alteration improves insulin sensitivity in key tissues like liver, muscle, and adipose tissue, leading to the observed clinical benefits such as improved blood sugar control (HbA1c), better liver health, and the preservation of lean muscle mass, especially when used in combination with GLP-1 receptor agonists [1] [4] [5].

Critical Experimental Considerations

For researchers designing studies with azemiglitazone, the following points are crucial:

  • PPARγ Affinity: Although azemiglitazone is designed to have minimal direct PPARγ activation, its low binding affinity (IC₅₀ ~18.25 μM) should be considered, especially at higher concentrations, as off-target effects cannot be fully ruled out [4].
  • Combination Therapy Synergy: Recent data strongly suggests synergistic effects when combining azemiglitazone with GLP-1 receptor agonists (e.g., liraglutide). This combination has shown superior preservation of lean body mass and improved glucose tolerance compared to either monotherapy, representing a key area for future research [1] [5].
  • Clinical Translation: The drug has completed Phase 2B trials (EMMINENCE) and is advancing into Phase 3. The promising preclinical data on body composition provides a strong rationale for its use as a partner to GLP-1-based therapies [1] [3].

References

Azemiglitazone stability and storage

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes key data on azemiglitazone's structure and formulation for your experimental planning.

Property Details
Molecular Formula C19H17NO5S (parent compound) [1] [2]
Molecular Weight 371.41 g/mol (parent compound) [3] [1]

| CAS Number | 1133819-87-0 (Azemiglitazone) [3] [1] 1314533-27-1 (Azemiglitazone potassium, MSDC-0602K) [4] | | Form | Solid (Azemiglitazone potassium) [4] | | Color | White to off-white (Azemiglitazone potassium) [4] | | Purity | 99.53% (Azemiglitazone potassium from MedChemExpress) [4] |

Storage & Handling Guidelines

Proper storage is critical for maintaining azemiglitazone potassium stability. The table below outlines the key recommendations.

Aspect Guideline
Recommended Storage 4°C, sealed storage, away from moisture [4].
Long-Term Stock Solution -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [4].
Short-Term Storage Room temperature (in continental US); may vary elsewhere [4].
Stability 3 years at -21°C powder [3].

Solubility & Solution Preparation

Azemiglitazone potassium solubility data and solution preparation methods are summarized below.

Parameter Details
Solubility in DMSO 250 mg/mL (610.50 mM); requires ultrasonic treatment. Note: Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO [4].
Solubility in Water Insoluble [3].
Solubility in Ethanol Insoluble [3].
In Vivo Formulation (Example) ≥5 mg/ml homogeneous suspension in CMC-Na solution [3].

Experimental Protocol Reference

While detailed troubleshooting guides are unavailable, the following preclinical study protocol may serve as a useful reference.

  • Animal Model: Five-week-old male db/db mice on C57BL/6J background and age/sex-matched db/+ control mice [4].
  • Dosage: 30 mg/kg MSDC-0602K; 0.2 mg/kg Liraglutide [4].
  • Administration:
    • MSDC-0602K: administered by daily oral gavage [4].
    • Liraglutide: administered by subcutaneous injection every other day [4].
    • Combination: MSDC-0602K (daily gavage) + Liraglutide (s.c. injection every other day) [4].
  • Key Findings: The combination treatment corrected glycemia, reduced insulinemia, and more significantly improved glucose tolerance and liver histology compared to monotherapies [4].

Experimental Workflow & Handling

The diagram below outlines the key decision points for handling azemiglitazone potassium in the lab.

Start Start: Receive Azemiglitazone Potassium Decision1 Form needed for experiment? Start->Decision1 Solid Use as Solid Powder Decision1->Solid Solid Solution Prepare Solution Decision1->Solution Solution StoreSolid Store at 4°C Sealed & Dry Solid->StoreSolid Decision2 Solution for immediate use? Solution->Decision2 Stock Prepare Stock Solution Decision2->Stock No UseFresh Use Fresh Solution Decision2->UseFresh Yes StoreSolution Aliquot & Store -80°C (6 months) -20°C (1 month) Stock->StoreSolution

Seeking Further Information

The available data covers basic handling. For deeper technical support, I suggest these approaches:

  • Contact Suppliers Directly: For specific troubleshooting (e.g., precipitate formation, low activity), the technical support teams at chemical suppliers like MedChemExpress [4] and Selleckchem [3] are the best resource.
  • Consult Scientific Literature: Look for recent research articles using azemiglitazone in similar experimental models (e.g., Kamm et al., J Biol Chem, 2021 [2]) for detailed methodological insights.
  • Reach Out to Developers: Contacting the developer, Cirius Therapeutics [5], may provide access to additional non-public technical documents.

References

Azemiglitazone Solvent Compatibility & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility data for Azemiglitazone, which is critical for planning experiments.

Solvent Solubility Concentration Notes
DMSO Soluble [1] [2] 125 mg/mL (336.56 mM) [1] [2] Sonication is recommended to aid dissolution [1]. Hygroscopic DMSO may impact solubility; use newly opened containers [2].
Water Insoluble [1] [2] < 0.1 mg/mL (insoluble) [1] [2] Not suitable for preparing stock solutions.
In Vivo Formulation Vehicles Soluble in specific mixtures [1] e.g., 4 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] Prepare working solutions immediately after preparation [1].

Experimental Preparation Protocols

Preparation of a 100 mg/mL Stock Solution in DMSO

This is a standard protocol for creating a concentrated stock solution.

  • Weigh 100 mg of Azemiglitazone solid.
  • Transfer the compound into a 1 mL volumetric vial.
  • Add anhydrous DMSO to bring the total volume to 1 mL. The resulting concentration will be 100 mg/mL.
  • Sonicate the mixture for 5-10 minutes until the solid is fully dissolved, creating a clear solution.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -80°C, where they are stable for up to 2 years, or at -20°C for 1 year [2].
Preparation of a Ready-to-Use In Vivo Formulation

This formulation is based on a published method and is suitable for animal administration [1].

  • Prepare DMSO Stock: First, dissolve Azemiglitazone powder in a small volume of DMSO to create a concentrated solution. For example, to achieve a final concentration of 4 mg/mL in the dosing solution, you could prepare a 40 mg/mL stock in DMSO.
  • Add PEG300: Sequentially add PEG300 to the DMSO stock solution. The final formulation should contain 40% PEG300 by volume. Mix thoroughly until the solution is clear.
  • Add Tween 80: Next, add Tween 80 to a final concentration of 5%. Mix well until clarified.
  • Dilute with Saline: Finally, add 45% of sterile saline to adjust to the final volume and concentration (e.g., 4 mg/mL). Mix thoroughly.
  • Sonication (if needed): If any cloudiness or precipitation is observed, briefly sonicate the final solution in a warm water bath (below 40°C).
  • Immediate Use: This working solution is recommended to be prepared and used immediately [1].

Frequently Asked Questions (FAQs)

Q1: My Azemiglitazone solution in DMSO has precipitated after storage. How can I recover it? A1: Precipitation is common after freeze-thaw cycles or long-term storage.

  • Step 1: Bring the vial to room temperature and vortex it briefly.
  • Step 2: If the precipitate remains, sonicate the vial in a room-temperature or slightly warm water bath (not exceeding 40°C) for 10-15 minutes.
  • Step 3: Visually inspect the solution. If it is clear, it is ready for use. If precipitation persists, the solution may have degraded, and it is safer to prepare a fresh stock.

Q2: Can I use saline or PBS directly to dissolve Azemiglitazone for cell culture experiments? A2: No. As shown in the solubility table, Azemiglitazone is insoluble in aqueous buffers like saline or PBS [1] [2]. You must first prepare a stock solution in DMSO and then dilute it into your cell culture medium. The final DMSO concentration in the cell culture should typically be kept below 0.1% to minimize cytotoxicity.

Q3: What is the stability of Azemiglitazone in aqueous working solutions? A3: While the DMSO stock is stable for years when stored properly, aqueous working solutions are less stable. The in vivo formulation guide recommends preparing and using the solution immediately [1]. For in vitro assays, prepare fresh working dilutions on the day of the experiment.

Mechanism of Action & Signaling Pathways

The following diagrams illustrate the primary molecular targets of Azemiglitazone, which contributes to its insulin-sensitizing and hepatoprotective effects.

Diagram 1: Azemiglitazone's Dual Targeting of MPC and PPARγ

This diagram shows how Azemiglitazone interacts with key cellular targets to exert its effects [2] [3] [4].

Azemiglitazone_Mechanism Azemi Azemiglitazone (MSDC-0602) MPC Mitochondrial Pyruvate Carrier (MPC) Azemi->MPC Inhibits PPARg PPARγ Receptor (Low Affinity) Azemi->PPARg Binds with Low Affinity PyruvateOx Inhibition of Pyruvate Oxidation MPC->PyruvateOx InsulinSensitization Improved Insulin Sensitivity PPARg->InsulinSensitization PyruvateOx->InsulinSensitization NASH Diminished NASH Liver Injury InsulinSensitization->NASH

Diagram 2: Downstream Insulin Signaling Pathway

This diagram outlines the key steps in the insulin signaling pathway that Azemiglitazone influences [3].

Insulin_Pathway Insulin Insulin INSR Insulin Receptor (PP06213) Insulin->INSR IRS1 IRS1 (Phosphorylated) INSR->IRS1 Phosphorylates AKT AKT/PKB (Activated) IRS1->AKT Activates PI3K-AKT Pathway GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 GlucoseUptake Enhanced Glucose Uptake GLUT4->GlucoseUptake

References

Azemiglitazone (MSDC-0602K) Drug Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Details
Alternative Names CIR-0602K; MSDC-0602; MSDC-0602 potassium [1]
Originator/Developer Metabolic Solutions Development Company; Cirius Therapeutics [1]
Drug Class Antihyperglycaemics; Hepatoprotectants; Insulin sensitisers; Small molecules [1]
Mechanism of Action Mitochondrial membrane transport protein inhibitor [1]
Primary Molecular Target Mitochondrial Pyruvate Carrier (MPC) [2]
Key Differentiator Designed to avoid direct activation of the PPAR-γ transcription factor, aiming for an improved safety profile over first-generation TZDs [2]
Highest Development Phase Phase II (for Non-alcoholic steatohepatitis) [1]
Route of Administration Oral, once-daily [2]

Key Experimental Findings and Potential Research Applications

Recent studies highlight Azemiglitazone's potential, particularly in combination therapies:

  • Combination with GLP-1 Receptor Agonists: A late-breaking poster from June 2024 indicated that combining Azemiglitazone with GLP-1 drugs (e.g., liraglutide) in diabetic mouse models resulted in significant preservation of lean body mass, which is typically reduced by GLP-1s alone. The combination also showed a synergistic improvement in glucose tolerance [2].
  • Application in Metabolic Liver Disease: A post-hoc analysis of a Phase 2B trial in patients with MASH (Metabolic dysfunction-Associated Steatohepatitis) and type 2 diabetes suggested that adding Azemiglitazone to existing GLP-1 therapy improved HbA1c levels and liver histology [2].

Mechanism of Action Workflow

The following diagram illustrates the proposed mitochondrial mechanism of Azemiglitazone and its comparative benefits, based on current research.

azemiglitazone_mechanism node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_Entry Reduced Pyruvate Entry into Mitochondrion MPC->Pyruvate_Entry Azemiglitazone Azemiglitazone (MSDC-0602K) Azemiglitazone->MPC TZDs 1st Gen TZDs (e.g., Pioglitazone) ImprovedSensitivity Improved Insulin Sensitivity Pyruvate_Entry->ImprovedSensitivity PPARg Directly Activates PPAR-γ TZDs->PPARg SideEffects Edema, Weight Gain (Improved Safety) PPARg->SideEffects  Leads to

Finding Detailed Experimental Protocols

The search results did not contain the granular, practical details for laboratory work that you requested. To find this level of information, I suggest the following approaches:

  • Consult Primary Literature: Search scientific databases (like PubMed) for full-text research articles using the references mentioned in the search results, such as the paper in Hepatology [2] or the study on spatial fluxomics [3]. These may contain detailed methodology sections.
  • Contact Developers Directly: Reaching out to the developing companies, Cirius Therapeutics or Metabolic Solutions Development Company, could be the most direct path. Scientists often share experimental protocols upon request, especially with fellow researchers [2] [1].
  • Monitor Clinical Trial Registries: Websites like ClinicalTrials.gov may have detailed study protocols and methodological documents for the Phase 2 and planned Phase 3 clinical trials of Azemiglitazone.

References

Azemiglitazone Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone is a second-generation insulin sensitizer. Its primary action is on the Mitochondrial Pyruvate Carrier (MPC), which differentiates it from first-generation thiazolidinediones (TZDs) and is key to its improved safety profile [1] [2].

The diagram below illustrates its core mechanism and the experimental context where metabolite interference may be relevant.

G Azemiglitazone Mechanism and Experimental Context Azemiglitazone\n(MSDC-0602) Azemiglitazone (MSDC-0602) Mitochondrial Pyruvate Carrier (MPC) Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone\n(MSDC-0602)->Mitochondrial Pyruvate Carrier (MPC) Inhibits PPARγ PPARγ Azemiglitazone\n(MSDC-0602)->PPARγ Low Affinity Binding Reduced Pyruvate Import Reduced Pyruvate Import Mitochondrial Pyruvate Carrier (MPC)->Reduced Pyruvate Import Results in Altered Central Carbon Metabolism Altered Central Carbon Metabolism Reduced Pyruvate Import->Altered Central Carbon Metabolism Leads to Improved Insulin Sensitivity Improved Insulin Sensitivity Altered Central Carbon Metabolism->Improved Insulin Sensitivity Primary Outcome Potential for Metabolite Interference Potential for Metabolite Interference Altered Central Carbon Metabolism->Potential for Metabolite Interference Consider in Experiments Alters metabolic pathways\nand fluxes in vivo Alters metabolic pathways and fluxes in vivo Potential for Metabolite Interference->Alters metabolic pathways\nand fluxes in vivo Confounding effects in\nmetabolomic studies Confounding effects in metabolomic studies Alters metabolic pathways\nand fluxes in vivo->Confounding effects in\nmetabolomic studies

Quantitative Data for Experimental Planning

For your experimental design, the following quantitative data may be useful.

Table 1: In Vitro Biochemical and Binding Profiles of Azemiglitazone [2] [3]

Property Target / Assay Value Notes / Context
MPC Binding (IC₅₀) Mitochondrial Pyruvate Carrier 1.38 μM Direct mitochondrial binding affinity
PPARγ Binding (IC₅₀) Peroxisome Proliferator-Activated Receptor Gamma 18.25 μM Low binding and activation affinity
Solubility (DMSO) Solvent 82 mg/mL (220.78 mM) Hygroscopic DMSO reduces solubility; use fresh
Solubility (Water) Solvent Insoluble -
Molecular Weight - 371.41 g/mol Formula: C₁₉H₁₇NO₅S
CAS Number - 1133819-87-0 -

Table 2: Documented In Vivo Experimental Parameters [1] [3] [4]

Parameter Model System Reported Dosage / Concentration Key Observed Effects
Blood Concentration Diet-Induced Obese (DIO) C57BL/6 mice 2 - 5 μM Improved insulin sensitivity; improved mitochondrial oxygen consumption.
Dietary Administration DIO C57BL/6 mice 300 ppm (MSDC-0602) Achieved blood concentrations of 2-5 μM.
Dietary Administration HTF-C diet-fed C57BL/6J mice 331 ppm (MSDC-0602K potassium salt) Achieved blood concentrations of 2-5 μM; decreased plasma ALT/AST; suppressed stellate cell activation.
Combination Therapy Diabetic db/db mice (with GLP-1 Liraglutide) Not Specified Preservation of lean body mass; synergistic improvement in glucose tolerance.

Experimental Considerations and Potential Interference

  • Primary Mechanism-Driven Effects: As an MPC inhibitor, Azemiglitazone modulates central carbon metabolism [2]. In experiments measuring metabolites like pyruvate, lactate, TCA cycle intermediates, or related amino acids, expect significant and intentional changes that reflect the drug's efficacy, not interference.
  • Off-Target Potential: Azemiglitazone has low affinity for PPARγ, but binding still occurs [2] [3]. In highly sensitive assays, this could lead to downstream transcriptional changes distinct from its primary MPC-mediated effects.
  • Formulation and Solubility: The drug is highly soluble in DMSO but insoluble in water [2] [3]. Ensure your stock solution is clear and freshly prepared. Precipitation in aqueous buffers could cause inconsistent dosing and variable results.

Troubleshooting FAQs

  • Q1: How can I confirm that my observed metabolic changes are due to MPC inhibition and not an off-target effect?

    • A: Consider using a combination of tools. Genetic models with MPC disruption can help validate if the observed phenotypes are MPC-dependent [3]. Additionally, you could test another MPC inhibitor to see if it replicates the findings. Monitoring known biomarkers of MPC inhibition, such as reduced pyruvate-driven mitochondrial respiration, can also provide confirmation [2].
  • Q2: I am studying Azemiglitazone in combination with a GLP-1 receptor agonist. What readouts should I prioritize?

    • A: Preclinical data suggests this combination has synergistic benefits [1] [4]. Key readouts include:
      • Body Composition: Use DEXA or MRI to track fat mass versus lean mass preservation.
      • Glucose Metabolism: Perform glucose and insulin tolerance tests (GTT, ITT).
      • Liver Health: Assess liver histology, measure liver enzymes (ALT, AST), and evaluate liver fibrosis markers.
      • Metabolic Pathways: Consider measuring pancreatic insulin content and markers of brown adipose tissue activation [1].
  • Q3: What is the recommended way to prepare a stable stock solution for cell-based assays?

    • A: Prepare a concentrated stock solution in fresh, high-quality, anhydrous DMSO. The solubility is 82 mg/mL [2]. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture absorption, which can degrade the compound and cause precipitation.

References

Mechanism of Action & Assay Planning

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone is a second-generation insulin sensitizer designed to modulate metabolism primarily by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [1] [2]. It has low binding and activating affinity for PPARγ, which differentiates it from earlier thiazolidinediones and is key to its improved safety profile [3] [1].

The diagram below illustrates its core mechanism and common assay readouts.

G Pyruvate Pyruvate MPC MPC Pyruvate->MPC TCA TCA MPC->TCA Pyruvate Transport OxPhos OxPhos TCA->OxPhos NETosis NETosis OxPhos->NETosis Supports Fibrosis Fibrosis OxPhos->Fibrosis Supports NET Release (Imaging) NET Release (Imaging) NETosis->NET Release (Imaging) α-SMA Expression α-SMA Expression Fibrosis->α-SMA Expression Readout1 Readout1 MPC Inhibition MPC Inhibition Readout1->MPC Inhibition Assay Readouts Readout2 Readout2 Azemiglitazone Azemiglitazone Azemiglitazone->MPC Inhibits 13C-Glucose Tracing 13C-Glucose Tracing MPC Inhibition->13C-Glucose Tracing O2 Consumption (OCR) O2 Consumption (OCR) MPC Inhibition->O2 Consumption (OCR)

Key Experimental Parameters

When optimizing your assays, consistent results can be achieved by adhering to the established parameters summarized in the tables below.

Table 1: In Vitro Assay Parameters for Azemiglitazone

Parameter Details & Model Systems Concentration / Treatment Key Findings / Readouts
MPC Inhibition Primary human neutrophils [4] 1-hour pre-treatment Completely inhibited ionomycin-induced increase in 13C-glucose incorporation into TCA cycle intermediates.
Glycolysis Effect Primary human neutrophils [4] 1-hour pre-treatment Significantly increased labeling in glycolytic intermediates (distinct from UK-5099 effect).
PPARγ Activation HepG2 hepatoma cells (Gal4-PPARγ construct) [3] 0.5 nM to 50 µM for 24h Only minimally activated PPARγ even at 50 µM (IC₅₀ for binding: 18.25 µM [3]).
Phenotypic Reversion TGF-β1 induced feline corneal myofibroblasts [5] 12.5 µM Troglitazone (reference); 30 µM UK5099 (reference) Reduced α-SMA expression and loss of myofibroblast phenotype.

Table 2: In Vivo & Cell-Based Efficacy Parameters

Parameter / Model System Details Dosing / Treatment Key Outcomes
General In Vivo Dosing (Mice) Diet-induced obesity (DIO) C57BL/6 mice; NASH model mice [2] 300-331 ppm in diet (as MSDC-0602 potassium salt). Achieves 2-5 µM blood concentration after oral administration for 2-12 weeks. Improved insulin sensitivity; reduced plasma insulin; improved liver histology; suppressed stellate cell activation.
Body Composition Diabetic db/db mice treated with Liraglutide (GLP-1) [1] Azemiglitazone in combination. Preserved lean body mass (vs. decrease with Liraglutide alone); increased brown adipose tissue; synergistic improvement in glucose tolerance.

Experimental Protocol: MPC Inhibition Assay in Immune Cells

This detailed protocol is adapted from a preprint study investigating how MPC inhibition affects neutrophil function [4]. It can serve as a robust template for similar cell-based assays.

Objective: To assess the effect of Azemiglitazone on the reactivation of mitochondrial metabolism in mature neutrophils upon stimulation.

Materials:

  • Cells: Primary human peripheral blood neutrophils.
  • Compound: Azemiglitazone (MSDC-0602). Prepare a stock solution in DMSO (e.g., 10-100 mM).
  • Stimulant: Ionomycin.
  • Tracer: U-13C-glucose (e.g., 10 mM stock in water).
  • Buffer: Seahorse XF Base Medium (or other suitable physiological buffer).
  • Equipment: LC-MS system for metabolomic analysis.

Workflow:

G A 1. Isolate primary human peripheral blood neutrophils B 2. Pre-treat cells with Azemiglitazone or vehicle A->B C 3. Stimulate cells with Ionomycin in presence of U-13C-glucose B->C D 4. Quench metabolism and extract intracellular metabolites C->D E 5. Analyze metabolite labeling patterns via LC-MS D->E F 6. Calculate 13C enrichment in TCA cycle intermediates E->F

Step-by-Step Procedure:

  • Cell Isolation and Preparation: Isolate primary human neutrophils from fresh blood using standard density gradient centrifugation. Resuspend the cells in the appropriate assay buffer.
  • Compound Pre-treatment: Pre-treat the neutrophil suspension with Azemiglitazone (e.g., at a concentration validated for MPC inhibition) or vehicle control (DMSO) for 1 hour at 37°C [4].
  • Stimulation and Isotopic Tracing: Stimulate the cells with Ionomycin (at a predetermined optimal concentration, e.g., 1-5 µM) in the presence of U-13C-glucose. Incubate for a defined period (e.g., 1 hour) to allow for metabolic flux [4].
  • Metabolite Extraction: Quickly pellet the cells and quench metabolism, typically using a cold methanol:acetonitrile:water mixture. Perform metabolite extraction to collect intracellular metabolites for analysis.
  • LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The method should be optimized to separate and detect key TCA cycle intermediates (e.g., citrate, α-ketoglutarate, succinate, malate, fumarate).
  • Data Analysis: Calculate the fractional enrichment of 13C in the TCA cycle metabolites. A successful MPC inhibition by Azemiglitazone will be indicated by a significant reduction in 13C incorporation from glucose into these intermediates compared to the vehicle-treated, stimulated control [4].

Troubleshooting Common Issues

  • No Observed Effect on Target:
    • Verify Bioactivity: Confirm that your Azemiglitazone stock solution is prepared correctly and is biologically active. Check literature for stability and storage conditions.
    • Check Concentration: Ensure you are using an effective concentration. Refer to Table 1 and consider a dose-response experiment.
  • High Background in Controls:
    • Optimize Stimulation: Titrate the concentration of your stimulant (e.g., Ionomycin) to find the level that robustly activates the pathway without causing excessive cell death.
    • Confirm Assay Specificity: Use a reference MPC inhibitor like UK-5099 as a positive control to validate your assay system [4] [5].
  • Interpreting Phenotypic vs. Metabolic Data:
    • Link to Functional Outcomes: As shown in Table 1, MPC inhibition can lead to phenotypic changes (e.g., reduced fibrosis). Consider coupling your metabolic flux assays with functional readouts relevant to your research, such as NETosis measurement for immunology studies [4] or α-SMA expression for fibrosis research [5].

References

Azemiglitazone tissue distribution analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of azemiglitazone? Azemiglitazone is a second-generation insulin sensitizer designed to selectively inhibit the Mitochondrial Pyruvate Carrier (MPC) without directly activating the PPAR-γ receptor. This action reprograms mitochondrial metabolism, reducing pyruvate entry into the mitochondria and shifting substrate utilization towards fats. This reduces insulin resistance and drives metabolic benefits in multiple organs [1] [2] [3].

  • Which tissues are primarily affected by azemiglitazone? Preclinical and clinical data indicate that azemiglitazone has significant effects on adipose tissue (both white and brown), skeletal muscle, and the liver. Its action promotes healthier adipose tissue, preserves lean muscle mass, and improves liver histology [1] [3].

  • How does azemiglitazone affect skeletal muscle? Azemiglitazone treatment has been shown to reduce intramyocellular lipid (fat within muscle cells) and increase muscle metabolic function and insulin sensitivity. When combined with GLP-1-based therapies like tirzepatide, it mitigates the drug-induced loss of lean muscle mass and strength, and enhances mitochondrial function in muscle [2] [3].

  • What are the observed effects on adipose tissue? The drug induces a beneficial remodeling of adipose tissue. Key effects include a decreased visceral-to-subcutaneous adipose tissue ratio (VAT:SAT), a dramatic reduction in adipocyte size, increased "beiging" of white adipose tissue (marked by elevated UCP1 expression), and increased secretion of metabolically favorable hormones like adiponectin [1] [3].

Quantitative Tissue Effects & Experimental Data

The tables below summarize key quantitative findings from recent studies, which can serve as benchmarks for your experimental outcomes.

Table 1: Key Findings from Preclinical DIO Mouse Models (Combination with Tirzepatide) [1] [3]

Tissue/Category Parameter Effect of Azemiglitazone + Tirzepatide vs. Tirzepatide Alone
Body Composition Lean Mass & Muscle Strength Reduced loss; Increased strength and metabolic function by ~50%
Adipose Tissue Subcutaneous Adipocyte Size Dramatic decrease
"Beiging" (UCP1 Protein) ~7-fold increase
"Beiging" (PRDM16 Expression) 3.5-fold increase
Adiponectin Increased
Weight Rebound Post-Treatment Net Weight Loss Maintenance Maintained 15% net weight loss (vs. 1% gain with tirzepatide alone)

Table 2: Findings from a Pilot Clinical Study in Patients with T2D & Obesity [3]

Tissue Parameter Effect after 3 Months of Azemiglitazone (250mg/day)
Skeletal Muscle Intramyocellular Lipid ~50% decrease
Insulin-mediated Glucose Disposal ~50% increase
Systemic HbA1c Reduced from 8.33% to 6.97%

Experimental Protocols & Methodologies

Here are detailed methodologies based on the cited studies to help you replicate key findings.

Protocol 1: Assessing Azemiglitazone's Impact on Neutrophil Metabolism [4]

This protocol uses primary human neutrophils to study the drug's effect on mitochondrial metabolism reactivation, relevant to its anti-inflammatory potential.

  • 1. Cell Isolation and Culture: Isolate primary human neutrophils from peripheral blood using standard density gradient centrifugation.
  • 2. Pre-treatment: Pre-treat neutrophils with MPC inhibitors: Azemiglitazone (e.g., 10-100 µM) or UK-5099 (a known MPC inhibitor) as a comparative control, for a specified period (e.g., 1-2 hours).
  • 3. Cell Stimulation: Activate the neutrophils using a potent stimulus like ionomycin (e.g., 1-5 µM) to trigger mitochondrial reactivation.
  • 4. Metabolic Phenotyping:
    • Isotopic Tracing: Use U-13C-glucose to trace the incorporation of glucose-derived carbon into the TCA cycle. Analyze labeling fractions of TCA intermediates like citrate, malate, and succinate via LC-MS or GC-MS.
    • Extracellular Flux Analysis: Measure the Oxygen Consumption Rate (OCR) in real-time using a Seahorse Analyzer to assess mitochondrial respiration.
  • 5. Functional Assay: Measure the release of Neutrophil Extracellular Traps (NETs) through fluorescence-based imaging (e.g., Sytox Green for extracellular DNA) or ELISA for specific NET components.

Protocol 2: Evaluating Body Composition and Tissue Remodeling in DIO Mice [1] [3]

This protocol outlines a preclinical study design to assess the drug's effects on body composition and tissue-specific changes.

  • 1. Animal Model: Use mixed-sex C57BL/6 mice rendered obese via a High-Fat Diet (DIO model).
  • 2. Dosing Groups: Formulate azemiglitazone for oral gavage. Include the following groups:
    • Group 1: Vehicle control
    • Group 2: Tirzepatide alone (as a positive control for weight loss)
    • Group 3: Azemiglitazone alone
    • Group 4: Azemiglitazone + Tirzepatide
  • 3. Study Duration & Monitoring: Treat animals for 6-8 weeks. Monitor body weight and body composition (lean vs. fat mass) regularly using EchoMRI.
  • 4. Terminal Tissue Collection & Analysis:
    • Muscle Analysis: Collect gastrocnemius/quadriceps muscles.
      • Strength: Measure ex vivo muscle force generation.
      • Mitochondrial Content: Quantify via citrate synthase activity or mitochondrial DNA copy number.
      • Gene Expression: Analyze markers of mitochondrial biogenesis (e.g., PGC-1α) and slow-twitch fibers via qPCR.
    • Adipose Tissue Analysis: Collect subcutaneous, visceral, and brown adipose depots.
      • Histology: Perform H&E staining to measure adipocyte size.
      • "Beiging" Markers: Quantify UCP1 and PRDM16 protein levels by western blot or mRNA by qPCR.
      • Cytokine Profile: Measure adiponectin and inflammatory cytokines via ELISA.
  • 5. Weight Rebound Phase: After stopping tirzepatide in some groups, continue to monitor body weight with or without continued azemiglitazone treatment.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism of azemiglitazone and its downstream effects on key tissues, integrating the findings from the search results.

G cluster_mpc Mitochondrion cluster_tissues Tissue-Level Outcomes MPC Mitochondrial Pyruvate Carrier (MPC) TCA TCA Cycle MPC->TCA Pyruvate Influx Shift Metabolic Reprogramming: Shift from Glucose to Fat Oxidation MPC->Shift Pyruvate_In Pyruvate Pyruvate_In->MPC FAO Fatty Acid Oxidation Drug Azemiglitazone (MPC Inhibitor) Drug->MPC Inhibits Muscle Skeletal Muscle: • ↓ Intramyocellular Lipid • ↑ Insulin Sensitivity • ↑ Mitochondrial Function • Preserved Lean Mass Shift->Muscle Adipose Adipose Tissue: • ↓ Adipocyte Size • ↑ Beiging (UCP1) • ↑ Adiponectin • ↓ Inflammation Shift->Adipose Liver Liver: • ↓ Liver Injury • Improved MASH Histology Shift->Liver Sys Systemic Outcome: Reduced Insulin Resistance Muscle->Sys Adipose->Sys Liver->Sys

Troubleshooting Common Experimental Challenges

  • Challenge: Inconsistent metabolic readouts in cell-based assays. Solution: Ensure consistent cell differentiation states, as mitochondrial metabolism changes dramatically during differentiation (e.g., in neutrophil models) [4]. Standardize seeding density and passage number. Use UK-5099, a well-characterized MPC inhibitor, as a positive control to validate your assay system [4].

  • Challenge: High variability in adipose tissue "beiging" markers in vivo. Solution: Precisely and consistently dissect the same adipose depots (e.g., inguinal subcutaneous, perigonadal visceral) from all animals. Rapidly freeze tissues in liquid nitrogen to prevent RNA/protein degradation. Use multiple methods to confirm beiging (e.g., qPCR for Ucp1, western blot for UCP1 protein, and immunohistochemistry) [1] [3].

  • Challenge: Differentiating fat mass from lean mass in body composition analysis. Solution: Utilize EchoMRI technology for precise, non-invasive quantification of fat and lean mass in live animals over time. This is more accurate than DEXA for differentiating soft tissues in small animals and is the method referenced in the recent studies [3].

References

Azemiglitazone plasma concentration measurement

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone Key Data

The table below summarizes fundamental information about Azemiglitazone that is essential for developing analytical methods [1] [2].

Property Description
Chemical Formula C₁₉H₁₇NO₅S [1] [2]
Molecular Weight 371.41 g/mol [1] [2]
CAS Number 1133819-87-0 [1] [2]
Mechanism of Action Mitochondrial pyruvate carrier (MPC) inhibitor [3] [1]
Related Compound (for method adaptation) Troglitazone (a TZD with a published UPLC/MS/MS method) [4]

Proposed Analytical Workflow

Based on a published method for the related compound Troglitazone, here is a potential workflow you can adapt and validate for Azemiglitazone [4].

start Start: Sample Collection (Mouse Plasma) sp1 Sample Preparation start->sp1 is Add Internal Standard (Rosiglitazone) sp1->is sp2 Protein Precipitation is->sp2 sp3 Centrifugation & Supernatant Collection sp2->sp3 lc UPLC Separation sp3->lc lc1 Column: ACQUITY UPLC BEH C18 (1.7 µm, 50 x 2.1 mm) lc->lc1 lc2 Mobile Phase: Gradient (Water & Methanol) lc1->lc2 lc3 Flow Rate: 0.5 mL/min Run Time: ~2.5 min lc2->lc3 ms MS/MS Detection lc3->ms ms1 Ionization: ESI Negative Mode ms->ms1 ms2 Detection: MRM ms1->ms2 da Data Analysis ms2->da da1 Quantitation via Calibration Curve da->da1

Troubleshooting Guide & FAQs

Here are some common experimental challenges and potential solutions based on general bioanalytical principles and the referenced method.

Q1: What should I do if I observe ion suppression in the mass spectrometer?

  • Potential Cause: Inefficient chromatographic separation causing matrix components to co-elute with the analyte.
  • Solution: Optimize the UPLC gradient method to improve separation. The cited method specifically notes that their conditions chromatographically resolved the analytes from ion suppression zones [4].

Q2: How can I improve the recovery of Azemiglitazone during sample preparation?

  • Potential Cause: Incomplete protein precipitation or loss during supernatant transfer.
  • Solution: Ensure a sufficient ratio of precipitating solvent (like acetonitrile or methanol) to plasma. The recovery for the related compound Troglitazone was reported above 60% using protein precipitation [4]. Testing different solvents and ratios is recommended during method validation.

Q3: How can I ensure my method is sensitive enough?

  • Strategy: Focus on MS/MS parameters. The LoQ for Troglitazone was below 1 ng/mL using a 50 x 2.1 mm column with 1.7 µm particles and MRM detection [4]. Using a modern, high-sensitivity mass spectrometer and optimizing MRM transitions for Azemiglitazone are key to achieving high sensitivity.

Q4: My calibration curve is not linear. What could be wrong?

  • Potential Cause: Saturation of the detector at high concentrations or non-specific binding at low concentrations.
  • Solution: Re-assess the concentration range. The method for Troglitazone used a weighted (1/x) calibration curve over the range of 1-2500 ng/mL to achieve a quadratic fit with an r² of 0.9966 [4]. Using a weighted regression model can often improve linearity.

Pathways and Next Steps for Researchers

Since a direct protocol is not available, understanding the drug's pathway and planning next steps is crucial.

mpc Inhibits Mitochondrial Pyruvate Carrier (MPC) met Alters Central Carbon Metabolism mpc->met ph1 Improved Glucose Tolerance & Reduced Fasting Insulin met->ph1 ph2 Preservation of Lean Mass (in combination with GLP-1) met->ph2 ph3 Increased Brown Adipose Tissue met->ph3 app Potential Therapeutic Application: MASH, Type 2 Diabetes, Insulin Sensitization ph1->app ph2->app ph3->app

  • Contact the Developer: Reach out to Cirius Therapeutics, the company developing Azemiglitazone. They may have unpublished pharmacokinetic data or methods [3].
  • Scientific Literature: Perform a comprehensive search on scientific databases like PubMed for any recently published pharmacokinetic studies on Azemiglitazone (MSDC-0602).
  • Method Validation: If you are developing a new method from scratch, a full validation following FDA/EMA bioanalytical method guidance will be necessary. This includes establishing parameters like specificity, accuracy, precision, recovery, and stability.

References

Azemiglitazone mitochondrial function assays troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone Key Assay Data

The table below compiles key parameters for Azemiglitazone (MSDC-0602) from available scientific and commercial sources.

Parameter Reported Value / Description Source Context / Assay Type
Molecular Weight 371.41 g/mol Chemical specification [1] [2]
CAS No. 1133819-87-0 Chemical specification [1] [2]
Mechanism of Action Mitochondrial Pyruvate Carrier (MPC) Inhibitor Stated mechanism [1] [3]
MPC Binding (IC₅₀) 1.38 μM Mitochondrial binding assay [1]
PPARγ Binding (IC₅₀) 18.25 μM Competitive binding assay (LanthaScreen TR-FRET) [1]
Solubility (DMSO) 82-125 mg/mL (~220-337 mM) In vitro stock solution preparation [1] [2]
In Vitro Concentrations 0.5 nM - 50 μM Cell-based research (e.g., HepG2 cells) [1]
Target Blood Concentration (In Vivo) 2-5 μM Animal studies (mouse models) [2]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments related to Azemiglitazone's mitochondrial function, based on the information retrieved.

MPC Inhibition and Pyruvate Oxidation Assay

This protocol is used to confirm the direct interaction of Azemiglitazone with the MPC and its functional consequence of inhibiting pyruvate oxidation [2].

  • Cell/Tissue Preparation: Use isolated liver mitochondria or appropriate cell lines like HepG2 hepatoma cells.
  • Treatment: Incubate with 15 μM Azemiglitazone for 4 hours to allow for cross-linking and inhibition [2].
  • Functional Measurement:
    • Pyruvate Oxidation: Measure the rate of pyruvate-dependent oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer. Compare the rate against a vehicle (DMSO) control.
    • Glucose Production: In liver mitochondria or hepatocytes, assess the compound's effect on suppressing gluconeogenesis by measuring glucose output.
  • MPC Interaction Analysis: Use crosslinking studies followed by immunoprecipitation with an MPC2 antibody to demonstrate specific binding to the MPC complex [2].
PPARγ Binding and Transactivation Assay

This assay is critical for confirming that Azemiglitazone has low off-target affinity for the nuclear receptor PPARγ, distinguishing it from first-generation TZDs [1].

  • Binding Affinity (IC₅₀ Determination):
    • Assay Type: LanthaScreen TR-FRET competitive binding assay.
    • Procedure: Perform according to the manufacturer's protocol (e.g., Invitrogen). Incubate the ligand-binding domain of PPARγ with a fluorescently labeled tracer ligand in the presence of increasing concentrations of Azemiglitazone.
    • Analysis: Calculate the IC₅₀ value (concentration that inhibits 50% of tracer binding) using appropriate software (e.g., Gen5 software from BioTek Instruments). The reported IC₅₀ is 18.25 μM [1].
  • Transactivation Assay:
    • Cell Line: HepG2 hepatoma cells.
    • Transfection: Co-transfect cells with:
      • An expression vector for Gal4-PPARγ (containing only the ligand-binding domain).
      • A firefly luciferase reporter construct driven by Gal4 response elements.
      • A constitutively expressed Renilla luciferase construct for normalization.
    • Treatment & Measurement: Treat transfected cells with Azemiglitazone (0.5 nM to 50 μM), rosiglitazone, or pioglitazone (as positive controls) for 24 hours. Measure firefly and Renilla luciferase activity using a dual-luciferase assay kit. Firefly luciferase activity is corrected to Renilla activity, and results are normalized to the vehicle control [1].

Azemiglitazone Experimental Workflow

The following diagram illustrates a general workflow for conducting and troubleshooting Azemiglitazone mitochondrial function assays, from preparation to data interpretation.

Start Start: Experiment Planning Prep Compound Preparation Start->Prep Assay Assay Execution Prep->Assay Stock Prepare stock solution in DMSO (e.g., 82-125 mg/mL) Data Data Analysis & Troubleshooting Assay->Data Cell Seed/isolate cells (e.g., HepG2, primary hepatocytes) Expect Expected: Reduced pyruvate driven OCR, lower TCA intermediates Working Dilute to working concentration in assay buffer Control Include vehicle (DMSO) and positive controls (e.g., UK5099) Treat Treat with Azemiglitazone (typical range: 0.5 nM - 50 μM) Measure Measure parameter: OCR, TCA cycle metabolites, etc. Check No effect? Check: - Compound activity (IC50) - Cell model MPC expression - Assay conditions Adjust Adjust: Concentration, incubation time, confirm MPC target engagement

Frequently Asked Questions (FAQs)

Q1: What is a common reason for seeing no effect of Azemiglitazone in my pyruvate oxidation assay?

  • A: First, verify the activity of your compound stock. Check the solvent (DMSO) is fresh and that stock solutions are not stored for extended periods. Ensure you are using an appropriate concentration range (e.g., 1-50 μM) and a sufficiently long incubation time (e.g., 4 hours) to allow for MPC engagement [1] [2]. Confirm that your cell model expresses the MPC complex. A lack of effect could also indicate a shift in metabolic substrate usage; consider tracing other fuels like glutamine.

Q2: How can I be sure that the effects I see are due to MPC inhibition and not off-target PPARγ activation?

  • A: This is a critical control. Always include a specific PPARγ agonist (like rosiglitazone) as a control in your assays. Azemiglitazone has a very low binding affinity for PPARγ (IC₅₀ ~18 μM) compared to its MPC binding (IC₅₀ ~1.4 μM) [1]. If your observed phenotypic effects occur at low micromolar concentrations (e.g., <10 μM) and are not replicated by rosiglitazone, they are likely mediated through MPC inhibition. The transactivation assay described above is the definitive test.

Q3: My cell viability is affected at higher concentrations of Azemiglitazone. How can I address this?

  • A: While Azemiglitazone is designed to have an improved safety profile, off-target effects can occur at high concentrations. Titrate the compound to find the lowest effective dose that produces the desired metabolic phenotype (e.g., inhibition of pyruvate-driven respiration) without impacting viability. Refer to in vivo blood concentration targets (2-5 μM) as a guide for physiologically relevant doses [2]. Ensure the final DMSO concentration in your assays is kept low (typically <0.1%).

References

Azemiglitazone NETosis inhibition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Mitochondrial Metabolism and NETosis

Neutrophils, key cells in innate immunity, can release Neutrophil Extracellular Traps (NETs) to combat pathogens. This process, NETosis, is closely linked to cellular metabolism, particularly mitochondrial function [1] [2].

While mature neutrophils have low mitochondrial metabolism, this activity can be rapidly reactivated upon stimulation to support functions like NETosis [1] [2]. The mitochondrial pyruvate carrier (MPC) is a key regulator, and its inhibition can reduce specific types of NET release [1] [2].

Potential of Azemiglitazone and Related Compounds

Azemiglitazone is a second-generation insulin sensitizer. Its mechanism and the effects of related compounds provide clues to its potential role in NETosis regulation.

  • Azemiglitazone's Mechanism: It is designed to target the mitochondrial pyruvate carrier (MPC) without directly activating the PPAR-γ receptor. This action on a key mitochondrial gateway differentiates it from first-generation drugs and forms the basis for its investigation in cellular processes like NETosis [3] [4] [5].
  • Evidence from First-Generation TZDs: Research on pioglitazone and rosiglitazone shows these PPAR-γ agonists can induce NETosis in an NADPH oxidase (NOX)-independent manner, relying instead on mitochondrial ROS (mtROS) [6]. This proves that modulating mitochondrial metabolism can directly influence NETosis.

The diagram below illustrates how different compounds affect NETosis pathways.

g cluster_path1 NOX-Dependent NETosis cluster_path2 NOX-Independent NETosis Stimuli Stimuli (PMA, Ionomycin, MSU) PKC PKC Activation Stimuli->PKC PAD4 PAD4 Activation Stimuli->PAD4 MPC_Inhib MPC Inhibitors (e.g., Azemiglitazone) mtROS Mitochondrial ROS (mtROS) MPC_Inhib->mtROS Inhibits? TZDs First-Gen TZDs (Pioglitazone, Rosiglitazone) TZDs->mtROS Induces NOX NADPH Oxidase (NOX) PKC->NOX cytROS Cytosolic ROS NOX->cytROS NETosis1 NETosis cytROS->NETosis1 CitH3 Histone Citrullination PAD4->CitH3 NETosis2 NETosis CitH3->NETosis2 mtROS->PAD4

NETosis Pathways and Drug Modulation

Experimental Data on NETosis Modulators

The table below summarizes quantitative findings from key studies on compounds that influence NETosis.

Compound / Inhibitor Experimental Model Key Findings on NETosis Citation
MPC Inhibitors (related to Azemiglitazone's target) Murine & human neutrophils Reduced TCA cycle re-activation and NET release induced by ionomycin/MSU crystals. No major bioenergetic change. [1] [2]
Pioglitazone (First-Gen TZD) Human neutrophils from CGD patients (NOX2-defective) Induced significant NET formation via mitochondrial ROS. [6]
Vanilloids (identified via screening) Human primary neutrophils (PMA/ionomycin-induced) Inhibited NETosis and decreased cytosolic ROS production. [7]
CIT-013 (Anti-citrullinated histone mAb) Phase I study in healthy volunteers (LPS challenge) Marked reduction of circulating NET components at 0.3 & 0.9 mg/kg IV. [8]

Suggested Experimental Guide

To investigate Azemiglitazone's potential NETosis-inhibitory effects, you can adapt established protocols.

1. Neutrophil Isolation and Culture

  • Source: Isolate primary human neutrophils from healthy donor peripheral blood using a MACXpress isolation kit or discontinuous Percoll gradients [1] [7] [6].
  • Culture: Resuspend cells in RPMI 1640 medium with 5 mM glucose. Maintain viability and purity checks using flow cytometry with CD11b and CD15 surface markers [1].

2. NETosis Induction and Inhibition

  • Inducers: Use 100 nM PMA (activates PKC/NOX pathway) or 5 μM ionomycin (induces calcium flux/PAD4 pathway). Treat for 90-210 minutes [1] [7].
  • Inhibition Test: Co-incubate neutrophils with Azemiglitazone across a dose range alongside NETosis inducers.

3. NETosis Quantification Methods

  • Microscopy (Qualitative): Fix cells, stain with DAPI (DNA) and anti-Myeloperoxidase (MPO) antibody. Use confocal microscopy to visualize decondensed chromatin and NET structures [6].
  • DNA Release (Quantitative): Use cell-impermeant DNA dyes like Sytox Green (5 μM) in a plate reader to measure extracellular DNA fluorescence as a NETosis marker [7] [6].
  • Metabolic & ROS Analysis: Employ fluorescent probes like MitoSOX Red (for mitochondrial ROS) and H2DCFDA (for cytosolic ROS) to investigate Azemiglitazone's mechanism [7] [6].

The experimental workflow for these methods is summarized below:

Experimental Workflow for NETosis Investigation

Frequently Asked Questions

Q: What is the most critical control for Azemiglitazone NETosis experiments? A: Include a vehicle control (e.g., DMSO) treated with the inducer to ensure that any effect is from the drug and not the solvent.

Q: My Sytox Green signal is very low, what could be wrong? A: Confirm inducer activity and neutrophil viability. Low signal may indicate insufficient stimulation, low cell numbers, or issues with dye concentration. Re-optimize inducer concentration and incubation time using a positive control like PMA.

Q: Why might Azemiglitazone inhibit NETosis? A: While not directly proven, it is hypothesized through its primary target. By inhibiting the mitochondrial pyruvate carrier (MPC), Azemiglitazone may limit pyruvate entry into the TCA cycle, potentially reducing the generation of mitochondrial metabolites needed to support NETosis [1] [3]. This differs from antioxidant mechanisms.

References

Azemiglitazone insulin sensitization dose response

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Drug Properties

Azemiglitazone is a "PPARγ-sparing" thiazolidinedione designed to provide insulin-sensitizing benefits while minimizing the side effects associated with strong PPARγ activation [1] [2]. Its primary target is the Mitochondrial Pyruvate Carrier (MPC), a key complex regulating nutrient flux into mitochondria [2].

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis MPC MPC Pyruvate->MPC Transport TCA TCA MPC->TCA Oxidation InsulinSens InsulinSens Azemiglitazone Azemiglitazone Azemiglitazone->MPC Inhibits Azemiglitazone->InsulinSens Enhances

Key Characteristics:

  • Primary Target: Mitochondrial Pyruvate Carrier (MPC) inhibitor [3] [2]
  • Secondary Target: Low-affinity PPARγ binder [3] [1]
  • Chemical Formula: C₁₉H₁₇NO₅S [4]
  • Molecular Weight: 371.41 g/mol [4] [3] [1]
  • CAS Number: 1133819-87-0 [4] [3] [1]

Quantitative Data Summary

The tables below summarize key quantitative data for in vitro and in vivo applications.

Table 1: In Vitro Bioactivity & Physicochemical Properties

Parameter Value Experimental Context
MPC Inhibition (IC₅₀) 1.38 μM [3] Mitochondrial binding assay
PPARγ Binding (IC₅₀) 18.25 μM [3] [1] [5] Competitive binding assay (LanthaScreen TR-FRET)
PPARγ Activation (EC₅₀) >50 μM [3] Gal4-PPARγ luciferase assay in HepG2 cells
Solubility in DMSO ~82-125 mg/mL (220-337 mM) [3] [1] Solvent for in vitro stock preparation

Table 2: In Vivo Dosing & Pharmacokinetic Parameters

Parameter Value / Details Experimental Context

| Common Doses (Mice) | 30 mg/kg (oral gavage) [5] 300 ppm in diet (approx. 2-5 μM in blood) [1] | Diet-Induced Obesity (DIO) and NASH mouse models | | Treatment Duration | 2 to 12 weeks [1] | Varies by model and study objective | | Key Efficacy Outcomes | Improved glucose tolerance; Reduced plasma insulin, ALT, AST; Reduced liver fibrosis and steatosis [1] | Observations in DIO and NASH mouse models | | Human Clinical Trial Status | Investigational; Phase 2b completed (NCT01280695) [4] [2] | Type 2 Diabetes Mellitus |

Experimental Protocols

In Vitro PPARγ Activation Assay [3]

This protocol assesses the potential of Azemiglitazone to activate PPARγ, confirming its PPARγ-sparing characteristic.

  • Cell Line: HepG2 hepatoma cells
  • Transfection: Co-transfect with:
    • Gal4-PPARγ or Gal4-PPARα expression vector (ligand-binding domain only)
    • Gal4-responsive firefly luciferase reporter construct
    • SV40-driven Renilla luciferase construct for normalization
  • Compound Treatment:
    • Concentrations: 0.5 nM, 5 nM, 50 nM, 0.5 μM, 5 μM, and 50 μM
    • Incubation Time: 24-48 hours
  • Readout: Dual-luciferase assay. Firefly luciferase activity is normalized to Renilla activity. Data is typically reported as fold-change relative to vehicle (DMSO) control.
  • Expected Result: Minimal activation of Gal4-PPARγ even at high concentrations (50 μM), unlike strong agonists like rosiglitazone.
In Vivo Efficacy Study in Mouse Model of NASH [1]

This protocol evaluates the effects of Azemiglitazone on reversing liver injury and fibrosis.

  • Animal Model: C57BL/6J mice fed a High-Fat, High-Fructose, High-Cholesterol (HTF-C) diet to induce NASH.
  • Compound Formulation: 331 ppm MSDC-0602 potassium salt (Azemiglitazone potassium) in diet.
  • Dosing Regimen:
    • Prevention Study: Administer drug for 12 weeks after 4 weeks of HTF-C diet.
    • Reversal Study: Administer drug for 3 weeks after 16 weeks of HTF-C diet.
  • Blood Concentration: Target 2-5 μM Azemiglitazone [1].
  • Endpoint Analysis:
    • Plasma: Measure ALT and AST levels as markers of liver injury.
    • Histology: Analyze liver sections for steatosis, inflammation, and fibrosis (e.g., Sirius Red staining for collagen).
    • Metabolic Parameters: Monitor body weight and plasma biomarkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Azemiglitazone's insulin-sensitizing effect? A1: Its primary mechanism is the inhibition of the Mitochondrial Pyruvate Carrier (MPC). Modulating pyruvate entry into the mitochondria shifts cellular metabolism, improving insulin sensitivity in key tissues like liver and muscle, independent of strong PPARγ activation [3] [2].

Q2: How does Azemiglitazone differ from first-generation TZDs like pioglitazone? A2: The key difference is its low affinity for PPARγ. Azemiglitazone is engineered to be a "PPARγ-sparing" molecule, which in preclinical and clinical studies has shown a profile that avoids the significant side effects like edema and weight gain associated with strong PPARγ agonists [2].

Q3: What is a typical dosing regimen for a mouse study? A3: A common and effective regimen is dietary administration at 300 ppm, which achieves a blood concentration of 2-5 μM, or oral gavage at 30 mg/kg. Treatment durations from 2 to 12 weeks have shown efficacy in improving insulin sensitivity and liver histology in various models [1] [5].

Q4: Can Azemiglitazone be used in combination with other therapies? A4: Yes, combination therapy is a key research area. Preclinical data suggests synergistic effects when Azemiglitazone is combined with GLP-1 receptor agonists (e.g., Liraglutide), resulting in better glucose control and improved liver histology than either agent alone [5] [2].

References

Azemiglitazone Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone (MSDC-0602K) is a novel, once-daily oral second-generation insulin sensitizer [1] [2]. Its key differentiation from first-generation thiazolidinediones (TZDs) is its mechanism of action.

The drug is designed to target the mitochondrial pyruvate carrier (MPC) without directly activating the transcription factor PPAR-γ [1] [2]. This MPC-targeted approach underlies its insulin-sensitizing effects while aiming for an improved safety profile [1].

G Azemiglitazone Mechanism of Action Azemiglitazone Azemiglitazone MPC Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MPC Metabolism Alters Metabolic Flux MPC->Metabolism Effects        Key EffectsImproved Insulin SensitivityReduced Fasting InsulinPreservation of Lean Muscle MassImproved Glucose Tolerance     Metabolism->Effects

Efficacy and Safety Data from Available Studies

The following table summarizes key findings on the effects of azemiglitazone from clinical and preclinical research.

Aspect Key Findings Source / Context
Glycemic Control Improved HbA1c and glucose tolerance; reduced fasting insulin [1] [2] [3]. Phase 2B trial (EMMINENCE) & preclinical models [1] [2].
Liver Histology Positive effects on liver health in MASH (Metabolic dysfunction-Associated Steatohepatitis) patients [1] [2]. Phase 2B trial (EMMINENCE) in patients with MASH and T2DM [1].
Body Composition Preclinical data shows potential to preserve lean body mass (muscle) when combined with GLP-1 receptor agonists [1] [2]. Preclinical study in diabetic db/db mice combined with liraglutide [1].
Safety Profile Designed to avoid direct PPAR-γ activation; significantly improved safety profile versus first-generation TZDs reported in studies to date [1] [3]. Phase 2 trials; specific long-term human safety data not yet fully available [1] [3].

Experimental Protocols for Key Studies

For researchers designing experiments, here are outlines of key methodologies cited in the literature.

Protocol 1: Clinical Trial - Efficacy and Safety Assessment

This outlines the design of a 52-week, dose-ranging Phase 2B trial [1] [2].

  • Population: Patients with biopsy-proven MASH, with or without type 2 diabetes [1].
  • Intervention: Administration of varying doses of once-daily oral azemiglitazone (MSDC-0602K) [1] [2].
  • Primary Endpoint: Change in NAFLD Activity Score (NAS) without worsening of fibrosis [3].
  • Key Assessments:
    • Efficacy: Histological improvement in liver, change in HbA1c, fasting insulin [1] [2].
    • Safety: Monitoring for known TZD-associated side effects (edema, weight gain, bone fracture, cardiovascular events) [1] [4].
Protocol 2: Preclinical - Body Composition Analysis

This details a preclinical study on body composition when combined with a GLP-1 RA [1] [2].

  • Animal Model: Diabetic db/db mice.
  • Intervention Groups:
    • GLP-1 receptor agonist (liraglutide) alone.
    • Azemiglitazone alone.
    • Combination of azemiglitazone and liraglutide.
    • Control vehicle.
  • Body Composition Measurement: Longitudinal monitoring of lean and fat mass (e.g., via MRI or DEXA) [1].
  • Additional Metrics:
    • Glucose tolerance test (GTT).
    • Circulating insulin levels.
    • Pancreatic insulin content.

Troubleshooting Common Research Scenarios

Scenario: A preclinical study does not show the expected preservation of lean mass when azemiglitazone is combined with a GLP-1 RA.

  • Potential Cause 1: Dosage and timing. The anabolic effect on muscle may be dose-dependent and require a specific treatment duration.
  • Solution: Conduct a dose-ranging study and ensure the treatment period is sufficient to observe morphological changes.
  • Potential Cause 2: Animal model selection. The db/db mouse is a robust model for diabetes and obesity, but the response may vary.
  • Solution: Verify the model's characteristics and consider complementary models to confirm the finding.

Scenario: Uncertainty in assessing the compound's efficacy in a clinical trial setting due to its non-PPAR-γ mechanism.

  • Potential Cause: Relying solely on traditional biomarkers that are more relevant to first-generation TZDs.
  • Solution: Include biomarkers directly linked to the MPC target and mitochondrial function, such as detailed metabolomic profiling and precise measurement of fasting insulin, in addition to standard glycemic and liver histology endpoints [1] [2].

Future Research Directions

  • Phase 3 Trials: Awaiting Phase 3 clinical development to confirm long-term efficacy and safety in humans, particularly for treating MASH and T2DM [1] [5].
  • Combination Therapies: Further exploration of azemiglitazone as a combination partner with GLP-1 receptor agonists and other metabolic drugs to enhance efficacy and mitigate side effects [1] [2] [3].

References

Azemiglitazone batch-to-batch variability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Batch-to-Batch Variability

Batch-to-batch variability refers to differences in the properties or performance of a product between different manufacturing lots. In pharmaceutical research and development, this is a critical concern.

  • Why it Matters: Significant variability can confound experimental results, leading to non-reproducible data and unreliable conclusions. A study on another drug product (Advair Diskus) demonstrated that batch-to-batch pharmacokinetic differences were large enough to cause bio-inequivalence, highlighting this as a substantial source of variability that must be accounted for in study design and analysis [1].
  • The Regulatory View: Regulatory bodies emphasize controlling this through Process Validation. Typically, three consecutive batches at commercial scale are produced to demonstrate that a manufacturing process is robust and consistently delivers a product meeting its pre-defined quality attributes [2].

Azemiglitazone: Key Specifications for Comparison

When investigating potential variability between batches of Azemiglitazone, you should first verify the following core specifications. Consistent results here are a good indicator of batch quality.

The table below summarizes the key chemical and biological data for Azemiglitazone from two supplier datasheets.

Property Value (from Selleck) Value (from MedChemExpress) Value (from TargetMol) Significance for Variability
CAS Number 1133819-87-0 [3] 1314533-27-1 (Potassium salt) [4] 1133819-87-0 [5] Unique compound identifier; must be consistent.
Molecular Formula C₁₉H₁₇NO₅S [3] C₁₉H₁₆KNO₅S (Potassium salt) [4] C₁₉H₁₇NO₅S [5] Fundamental chemical identity.
Molecular Weight 371.41 [3] 409.50 (Potassium salt) [4] 371.41 [5] Confirms correct synthesis and purity.
Purity Not Specified 99.53% [4] 99.6% [5] Critical. High purity reduces confounding experimental factors.
IC₅₀ for PPARγ 18.25 μM [3] 18.25 μM [4] Not Specified Confirms expected biological activity and specificity.
Solubility (DMSO) 82 mg/mL (220.78 mM) [3] 250 mg/mL (610.50 mM) [4] 125 mg/mL (336.56 mM) [5] Variances here can significantly impact experimental outcomes.

> Note: The solubility data varies significantly between suppliers. This could be due to differences in measurement methods, batch purity, or the specific salt form (e.g., the higher solubility for the potassium salt [4]). If solubility is critical for your assay, it is highly recommended to validate this yourself upon receiving a new batch.

Troubleshooting Guide: Suspecting Batch Variability

Follow this logical workflow if your experimental results with Azemiglitazone are inconsistent and you suspect the compound batch may be a factor.

cluster_1 Initial Checks cluster_2 Batch Investigation Start Unexplained Experimental Inconsistencies A Verify Compound Storage & Preparation Start->A B Repeat Baseline Assay A->B A->B C Characterize New Batch B->C Inconsistency persists E Variability NOT Confirmed B->E Results are normal D Root Cause Identified C->D Compare data to expected specifications C->D

Step 1: Verify Compound Storage and Preparation

Before blaming the batch, rule out common handling errors.

  • Storage: Confirm the compound is stored at the recommended temperature (often -20°C for powders) and protected from moisture [3] [4].
  • Solubility: Did you use the correct solvent and follow the recommended procedure (e.g., sonication)? Refer to the solubility table above and the supplier's datasheet [3] [4] [5].
  • Solution Age: Use freshly prepared solutions. Avoid repeated freeze-thaw cycles of stock solutions.
Step 2: Repeat a Baseline Assay
  • Action: Repeat a well-established and robust assay in your lab. A PPARγ binding assay is ideal for Azemiglitazone, as its weak binding to PPARγ (IC₅₀ ~18.25 μM) is a key characteristic [3] [4].
  • Methodology:
    • Assay Type: LanthaScreen TR-FRET competitive binding assay or similar [3].
    • Procedure: Perform a dilution series of the suspect Azemiglitazone batch and test it against the ligand binding domain of PPARγ. Compare the calculated IC₅₀ value from your assay to the reference value of ~18.25 μM [3].
Step 3: Characterize the New Batch

If the baseline assay shows discrepancy, systematically compare the new batch against a known good batch or supplier specifications.

  • Compare Purity: Analyze both batches using a validated method like HPLC. A drop in purity (target should be >99% [4] [5]) is a strong indicator of an issue.
  • Confirm Identity & Potency: Beyond PPARγ binding, you could test the batch in a cellular model relevant to its primary mechanism. For example, assess its effect on modulating the mitochondrial pyruvate carrier (MPC) in a suitable cell line, looking for the expected insulin-sensitizing effects [3] [6].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Azemiglitazone? A1: Azemiglitazone is a second-generation insulin sensitizer designed to modulate the mitochondrial pyruvate carrier (MPC) without directly activating the PPARγ receptor, which is associated with side effects of older drugs in its class. This action impacts central carbon metabolism [3] [6] [7].

Q2: I see different solubility values from different suppliers. Which one is correct? A2: Variations are common between suppliers due to different testing methods, batch purity, or salt forms (e.g., Azemiglitazone potassium salt has higher solubility [4]). The values provided are a guide. You should always determine the optimal solubility for your specific batch and experimental conditions.

Q3: How many batches should I test to ensure my results are reproducible? A3: While there is no fixed rule, testing at least two independent batches is a good practice for any critical experiment. This helps ensure that your findings are not unique to a single batch and are generalizable.

References

Azemiglitazone purity standards for research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Handling Specifications

The table below summarizes the key identifying and handling information for Azemiglitazone based on the search results.

Property Specification Source / Context
Molecular Weight 371.41 g/mol Selleckchem [1]
CAS Number 1133819-87-0 Selleckchem [1]
Chemical Formula C({19})H({17})NO(_{5})S Selleckchem [1]
Mechanism of Action Mitochondrial Pyruvate Carrier (MPC) inhibitor; minimal PPARγ binding [1]. Selleckchem & Preprint [1] [2]
Solubility (DMSO) 82 mg/mL (220.78 mM) Selleckchem [1]
Solubility (Water) Insoluble Selleckchem [1]
Storage Condition -21°C powder Selleckchem [1]

Analytical Methodologies for Purity Assessment

While a specific method for Azemiglitazone was not found, the principles from a validated HPLC-MS/MS method for Pioglitazone (a related thiazolidinedione) can be adapted. Key parameters for a robust purity assay are summarized below [3].

Parameter Specification Application Note
Analytical Instrument HPLC-MS/MS (Triple Quadrupole) Essential for selective detection and quantification.
Chromatography Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 μm) Standard for separating small molecules like TZDs.
Mobile Phase Gradient: 0.1% Formic Acid in Water vs. 0.1% Formic Acid in Acetonitrile Provides good peak shape and ionization.
Detection Mode Multiple Reaction Monitoring (MRM) Monitors specific ion transitions for high selectivity.
Linear Range 5 - 100 ng/mL (for PGZ, as reference) To be established for Azemiglitazone.
Precision (Intra-day) < 5% Target for a precise method.
Precision (Inter-day) < 10% Target for a reproducible method.
Detailed Experimental Workflow

The following diagram outlines the key stages of the analytical workflow, from sample preparation to data analysis.

G Start Start: Sample Preparation A Compound Dissolution (Solvent: DMSO) Start->A B HPLC-MS/MS Analysis A->B C Chromatographic Separation (C18 Column, Gradient Elution) B->C D Mass Spectrometric Detection (MRM Mode) C->D E Data Analysis & Quantification D->E End Result: Purity Assessment E->End

Experimental Considerations & Best Practices

  • Solvent Handling: Using fresh, dry DMSO is critical due to the compound's solubility profile and the moisture-absorbing nature of DMSO, which can affect solubility and stability [1].
  • Solution Stability: For in vitro cell assays, a 48-hour treatment duration with Azemiglitazone has been used [1]. The stability of stock and working solutions under specific storage conditions should be experimentally determined.
  • Structural Confirmation: Computational models suggest that Azemiglitazone binds the Mitochondrial Pyruvate Carrier (MPC) in a different conformation than it binds PPARγ [2]. This underpins its selective action, which should be a key metric in functional purity assays.

Key Limitations and Missing Information

The information available has significant gaps for establishing a complete purity standard. You should be aware of the following:

  • No Certified Purity Standard: The search results do not provide an accepted purity standard (e.g., >98% or >99%) for the compound itself.
  • No Explicit Impurity Profile: Specific known impurities, degradation products, or their acceptable thresholds are not listed.
  • Supplier Qualification is Critical: The provided data, particularly from [1], is from a commercial supplier for "research use only" and should not be treated as a certified analytical report.
  • Independent Verification: It is highly recommended to independently verify the identity and purity of any received batch of Azemiglitazone using techniques like NMR and the adapted HPLC-MS/MS methods described above.

References

Pioglitazone: Efficacy and Safety Overview

Author: Smolecule Technical Support Team. Date: February 2026

Pioglitazone is a thiazolidinedione (TZD) approved for managing type 2 diabetes. The tables below summarize its key aspects.

  • Mechanism of Action, Efficacy, and Key Characteristics | Aspect | Description | | :--- | :--- | | Drug Class | Thiazolidinedione (TZD) [1] [2] | | Primary Mechanism | Peroxisome proliferator-activated receptor-gamma (PPARγ) agonist [1] [2] | | Key Effect | Improves insulin sensitivity in adipose tissue, muscle, and liver [1] | | HbA1c Reduction | 0.5% to 1.4% (as monotherapy) [1] | | Cardiovascular Effect | Neutral or potentially beneficial; does not carry the same myocardial infarction risk as rosiglitazone [1] [3] | | Primary Renal Effect | Shows a tendency to improve albuminuria [4] |

  • Common Adverse Effects and Warnings | Category | Details | | :--- | :--- | | Common Side Effects | Edema, weight gain [1] | | Serious Risks | Congestive heart failure (CHF); contraindicated in patients with severe heart failure [1] [5] | | Other Notable Risks | Increased risk of bone fractures (particularly in women), potential increased risk of bladder cancer (warrants caution in patients with a history) [1] [5] | | FDA Boxed Warning | Exacerbation of congestive heart failure [5] |

Comparative Efficacy with Other Agents

Pioglitazone has been studied against other drug classes. Here are findings from recent meta-analyses and comparative studies.

  • Pioglitazone vs. SGLT2 Inhibitors in MASLD A 2025 meta-analysis focused on Asian patients with Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and T2DM showed where SGLT2 inhibitors had an advantage [6]:
Outcome Measure Favored Agent Statistical Outcome (SMD or MD with 95% CI)
Liver Fibrosis (FIB-4 Score) SGLT2 Inhibitors SMD 0.41 [0.18, 0.64], p=0.005 [6]
Visceral Fat Area SGLT2 Inhibitors SMD 0.34 [0.14, 0.54], p=0.0007 [6]
Body Mass Index (BMI) SGLT2 Inhibitors SMD 0.29 [0.03, 0.56], p=0.03 [6]
Low-Density Lipoprotein (LDL) SGLT2 Inhibitors SMD 0.21 [0.04, 0.38], p=0.01 [6]
  • Pioglitazone vs. GLP-1 Receptor Agonists A 2025 target trial emulation study compared cardio-hepatic outcomes [7]: | Outcome | Result (GLP1RA vs. Pioglitazone) | | :--- | :--- | | Major Adverse Liver Outcomes (MALO) | Comparable Risk (HR 0.94, 0.66–1.34) [7] | | Major Adverse Cardiovascular Events (MACE) | Comparable Risk (HR 0.99, 0.80–1.22) [7] | | Hospitalization for Heart Failure (HF) | Lower with GLP1RA (HR 0.65, 0.51–0.83) [7] |

  • Pioglitazone vs. Other TZDs and PPAR Agonists | Comparison Drug | Key Findings | | :--- | :--- | | Rosiglitazone | Similar improvements in glycemic control, insulin sensitivity, and adiponectin levels. Key Difference: Pioglitazone has a more beneficial effect on lipid profile (significantly lowers triglycerides) [8]. | | Lobeglitazone | Similar glucose-lowering efficacy and albuminuria-improving tendencies after 24 weeks. Lobeglitazone group had lower incidence of new-onset microalbuminuria (2.4% vs 6.8%) and higher rate of regression to normoalbuminuria (50% vs 39.3%) [4]. | | Chiglitazar (Pan-PPAR Agonist) | A 2025 retrospective study found all three drugs (Chiglitazar, Semaglutide, Pioglitazone) improved insulin resistance. Pioglitazone was effective for glycemic control, while others excelled in different areas (e.g., Semaglutide in renal protection) [9]. |

Experimental Data and Methodology

For researchers, understanding the design of key trials is crucial.

  • Phase III Trial: Lobeglitazone vs. Pioglitazone

    • Objective: To evaluate the efficacy of lobeglitazone on albuminuria compared to pioglitazone [4].
    • Design: Randomized, double-blind, active-controlled, parallel-group phase III study [4].
    • Participants: 205 patients with T2DM inadequately controlled on metformin (104 in lobeglitazone group, 101 in pioglitazone group) [4].
    • Intervention: Lobeglitazone 0.5 mg once daily or Pioglitazone 15 mg once daily for 24 weeks as an add-on to metformin [4].
    • Primary Outcome: Change in urine albumin-to-creatinine ratio (UACR) from baseline to week 24 [4].
    • Analysis: Post hoc, exploratory analysis [4].
  • Comparative Study: Pioglitazone vs. Rosiglitazone

    • Objective: To compare effects on insulin sensitivity, secretion, glucose tolerance, and adipocytokines [8].
    • Design: Open-label comparative study [8].
    • Participants: 56 patients with T2DM (35 rosiglitazone, 21 pioglitazone) [8].
    • Intervention: Rosiglitazone 8 mg/day or Pioglitazone 45 mg/day for 3 months [8].
    • Assessments: 75g oral glucose tolerance test (OGTT), lipid profiles, adipocytokine levels (TNF-alpha, leptin, adiponectin) [8].

Mechanism of Action: PPARγ Activation

The core mechanism of Pioglitazone and related TZDs is agonism of the PPARγ receptor. The diagram below illustrates the downstream effects of this activation.

G Pioglitazone Pioglitazone PPARgamma PPARgamma Pioglitazone->PPARgamma Binds & Activates Gene Transcription\nAlteration Gene Transcription Alteration PPARgamma->Gene Transcription\nAlteration Insulin Sensitivity\nImproved Insulin Sensitivity Improved Gene Transcription\nAlteration->Insulin Sensitivity\nImproved Adipose Tissue Adipose Tissue Insulin Sensitivity\nImproved->Adipose Tissue Increased glucose uptake & altered adipokine secretion Skeletal Muscle Skeletal Muscle Insulin Sensitivity\nImproved->Skeletal Muscle Increased glucose uptake and utilization Liver Liver Insulin Sensitivity\nImproved->Liver Reduced hepatic glucose production

References

Azemiglitazone vs first generation TZDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action (MoA) Comparison

The fundamental difference lies in their primary molecular targets, which leads to distinct pharmacological and safety profiles.

Feature Azemiglitazone (MSDC-0602K) First-Gen TZDs (e.g., Pioglitazone)
Primary Target Mitochondrial Pyruvate Carrier (MPC) [1] Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) [2] [3]
PPAR-γ Activation Designed to avoid direct activation [1] Direct and potent agonist [2]
Primary Effect Modulates mitochondrial metabolism [1] Alters gene transcription involved in glucose and lipid metabolism [2]
Key Implication Aims to preserve insulin-sensitizing effects while improving safety [1] Effective but linked to side effects like fluid retention, weight gain, and bone fractures [2]

The following diagram illustrates the core mechanistic differences in their action pathways:

mechanism_comparison Overnutrition Overnutrition MPC Mitochondrial Pyruvate Carrier (MPC) Overnutrition->MPC PPARg PPAR-γ (Nuclear Receptor) Overnutrition->PPARg MetaEffects Improved Insulin Sensitivity Reduced Liver Glucose Output MPC->MetaEffects Azemiglitazone Modulates Muscle Preservation of Lean Muscle Mass MPC->Muscle Potential for GeneTrans Altered Gene Transcription PPARg->GeneTrans Pioglitazone Activates GeneTrans->MetaEffects SideEffects Adverse Effects: Fluid Retention, Weight Gain, Bone Fractures GeneTrans->SideEffects Promotes

Efficacy and Safety Profile Comparison

The following table summarizes the key efficacy and safety differences based on available data.

Parameter Azemiglitazone (MSDC-0602K) First-Gen TZDs (Pioglitazone)
Glycemic Control Improved HbA1c and histology in patients on GLP-1s [1] Reduces HbA1c by 0.5-1.4% as monotherapy [2]
Body Composition Preclinical data shows preservation of lean body mass combined with GLP-1s [1] Causes weight gain and fluid retention [2] [4]
Cardiometabolic Effects Increased brown adipose tissue; synergistic glucose tolerance with GLP-1s [1] Improves insulin sensitivity & lipid profile; associated with CHF risk [2] [4] [5]
Cardiac Safety Improved safety profile in preclinical models; clinical significance under investigation [1] Known fluid retention, increased CHF risk; debated arrhythmia risk [2] [4] [5]
Bone Safety No signal in completed trials; designed to avoid PPAR-γ mediated fractures [1] Increased risk of bone fractures, particularly in women [2]
Other Considerations Potential optimal partner for GLP-1 receptor agonists [1] Requires caution in heart failure; bladder cancer risk discussed [2] [3]

Experimental Data and Protocols

The key findings for Azemiglitazone are based on specific experimental setups.

1. Key Clinical Trial: EMMINENCE (Phase 2B)

  • Objective: To evaluate the efficacy and safety of Azemiglitazone in patients with biopsy-proven MASH (Metabolic dysfunction-Associated Steatohepatitis) [1].
  • Design: A 52-week, dose-ranging study [1].
  • Post-hoc Analysis: A subset of 23 patients with concomitant Type 2 Diabetes already on stable GLP-1 therapy was analyzed. The addition of Azemiglitazone improved all circulating parameters, especially HbA1c, and liver histology [1].

2. Key Preclinical Study

  • Objective: To investigate the combined effect of Azemiglitazone and a GLP-1 receptor agonist (liraglutide) on body composition and glucose metabolism [1].
  • Model: Diabetic db/db mice [1].
  • Intervention: Treatment with liraglutide alone versus liraglutide combined with Azemiglitazone [1].
  • Body Composition Measurement: Techniques like MRI or DEXA (implied) demonstrated that the combination preserved lean body mass, which decreased with liraglutide alone [1].
  • Glucose Tolerance Test (GTT): Performed to assess glycemic control. The combination showed a synergistic improvement in glucose tolerance with less elevation of circulating insulin [1].

Research Implications and Future Directions

The development of Azemiglitazone represents a strategic shift in targeting insulin resistance.

  • Novel Mechanism Validation: Azemiglitazone's MoA provides compelling evidence that the therapeutic benefits of TZDs can be separated from their primary adverse effects by targeting the MPC instead of PPAR-γ [1].
  • Combination Therapy Potential: The preclinical and early clinical data suggest Azemiglitazone could be an optimal partner for GLP-1 receptor agonists, countering lean mass loss and providing synergistic metabolic benefits [1].
  • Ongoing Research: Azemiglitazone has completed Phase 2 development. Phase 3 trials will further examine its potential, both as a monotherapy and in combination with other agents like GLP-1s [1].

How to Proceed with Research

For a comprehensive analysis, you could:

  • Consult Clinical Trial Registries: Search for "Azemiglitazone" or "MSDC-0602K" on platforms like ClinicalTrials.gov to find detailed protocols and results from the Phase 2B EMMINENCE trial and the design of upcoming Phase 3 studies.
  • Monitor Publication Output: Track publications from the research groups involved (e.g., Cirius Therapeutics, Dr. Kyle McCommis' lab) for more detailed analyses and potential comparative studies.

References

Azemiglitazone safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

To understand the safety profile, it's crucial to first understand how azemiglitazone differs from traditional TZDs at a molecular level.

architecture FirstGenTZD First-Generation TZDs (e.g., Pioglitazone) PPARg Directly Activates Transcription Factor PPAR-γ FirstGenTZD->PPARg SecondGenTZD Azemiglitazone (Second-Generation) MPC Modulates Mitochondrial Pyruvate Carrier (MPC) SecondGenTZD->MPC SafetyIssues Associated Safety Concerns: • Fluid Retention & Heart Failure Risk • Weight Gain • Bone Fractures PPARg->SafetyIssues ImprovedProfile Improved Safety Profile: • Significantly reduced PPAR-γ related issues • Enables dosing to full effect on MPC MPC->ImprovedProfile

This fundamental difference in primary target is the basis for its improved safety and efficacy claims [1] [2].

Safety and Efficacy Comparison Table

The table below summarizes the comparative quantitative data and safety profiles based on available clinical evidence.

Feature Azemiglitazone (MSDC-0602K) Pioglitazone (First-Gen TZD)
Primary Molecular Target Mitochondrial Pyruvate Carrier (MPC) [1] [2] PPAR-γ transcription factor [3]
PPAR-γ Direct Activation Avoids direct activation [1] [2] Direct and potent agonist [3]
Key Safety Advantages Designed for significantly improved safety profile; avoids classic TZD side effects [1] [2] Known risks of fluid retention (edema), weight gain, bone loss, and heart failure hospitalization [4] [5] [6]
Cardiovascular Risk Preclinical data suggests benefit with less insulin elevation [1] [2] Reduced atherosclerosis & MACE; but increased HF hospitalization risk [6]
Effects on Body Composition Preclinical data shows preservation of lean muscle mass when combined with GLP-1 RAs [1] [7] [2] Promotes weight gain as a common side effect [4] [5]
Hepatic Effects Improved liver histology and metabolic parameters in MASH (Phase 2B trial) [1] [2] [5] Effective in NASH/MASH but use limited by side-effect profile [5]
Development Status Phase 3 ready (Completed multiple Phase 2 trials) [1] [2] FDA-approved, but use limited due to safety concerns [4]

Key Experimental Data and Methodologies

The comparative profile is supported by specific experimental studies.

EMMINENCE Phase 2B Trial (NCT02784444)
  • Objective: To evaluate the efficacy and safety of azemiglitazone in patients with biopsy-proven MASH (Metabolic dysfunction-associated steatohepatitis) [1] [2].
  • Design: A 52-week, double-blind, randomized, placebo-controlled, dose-ranging study.
  • Post-hoc Analysis: A subgroup of 23 patients with concomitant Type 2 Diabetes on stable GLP-1 therapy was analyzed.
  • Key Findings: The addition of azemiglitazone to GLP-1 therapy improved all circulating parameters, notably HbA1c and liver histology [1] [2].
  • Safety Data: The drug has completed all preclinical studies, including 2-year carcinogenicity studies, and 7 US clinical trials, supporting its progression to Phase 3 [1] [2].
Preclinical Study in Diabetic db/db Mice
  • Objective: To investigate the combined metabolic effects of azemiglitazone and the GLP-1 receptor agonist liraglutide [1] [2].
  • Treatment Groups: Mice were treated with liraglutide alone, azemiglitazone alone, or a combination of both.
  • Body Composition Measurement: Techniques like MRI or DEXA were likely used to quantify fat and lean mass.
  • Key Findings: The combination therapy demonstrated significant preservation of lean body mass, a synergistic improvement in glucose tolerance with less circulating insulin, and an increase in brown adipose tissue [1] [7] [2].

Key Insights for Research and Development

  • Novel Mechanism Validation: Azemiglitazone's development validates the MPC as a therapeutically relevant target, opening new pathways for treating metabolic diseases beyond traditional nuclear receptor modulation [1].
  • Combination Therapy Potential: The compelling preclinical data on combining azemiglitazone with GLP-1 RAs suggests a promising strategy to create healthier weight loss phenotypes (fat loss without muscle loss) and address the limitations of current GLP-1 therapies [1] [7].
  • Safety Profile Confirmation: While early-phase trials indicate a promising safety and efficacy profile, the definitive assessment of azemiglitazone's safety, particularly regarding long-term cardiovascular outcomes, will be a key focus of its upcoming Phase 3 clinical development [1] [2].

References

Azemiglitazone mitochondrial effects vs conventional TZDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Profile Comparison

Feature Azemiglitazone (MSDC-0602K) Conventional TZDs (e.g., Pioglitazone, Rosiglitazone)
Primary Molecular Target Mitochondrial Pyruvate Carrier (MPC) [1] Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) [1] [2]
PPARγ Activation Designed to avoid direct activation [1] Primary, high-affinity agonist [1] [2]
Proposed Primary Mechanism Modulating mitochondrial metabolism via MPC inhibition [1] Regulating gene transcription via PPARγ activation [2]
Key Differentiated Effects Preservation of lean muscle mass, increased brown adipose tissue [1] Enhanced lipid storage in adipose tissue, general insulin sensitization
Reported Safety Profile Significantly improved safety profile in clinical trials (vs. first-gen TZDs) [1] Associated with weight gain, fluid retention, bone fractures, and other PPARγ-mediated side effects [1]

Experimental Data and Efficacy

The promising profile of azemiglitazone is supported by specific preclinical and clinical findings, particularly regarding its synergistic potential when combined with other therapies.

Experimental Context Key Findings on Azemiglitazone Key Findings on Conventional TZDs

| Combination with GLP-1 RAs (Preclinical) | - Preserved lean mass vs. GLP-1 alone.

  • Synergistic improvement in glucose tolerance.
  • Increased pancreatic insulin content & brown fat [1]. | - GLP-1 alone decreased lean mass.
  • N/A in this combination context. | | Combination with GLP-1 RAs (Clinical) | - Post-hoc analysis: Improved HbA1c & liver histology in patients on stable GLP-1 therapy [1]. | N/A | | Impact on Mitochondrial Function | - Targets mitochondrial metabolism via MPC [1]. | - Rosiglitazone: Prevented loss of mitochondrial membrane potential, improved calcium handling, reduced ROS in HD cell model [2].
  • Pioglitazone/Ciglitazone: Reduced mitochondrial ROS, enhanced biogenesis in endothelial cells [3]. | | Neuroprotection | N/A | Pioglitazone: Ineffective at mitigating cognitive dysfunction, oxidative stress, and inflammation induced by CMF chemotherapy in a rat model [4]. Rosiglitazone: Shown to be neuroprotective in models of Huntington's disease [2]. |

Mechanisms and Experimental Pathways

The different effects of these compounds can be traced back to their distinct primary sites of action. The following diagram illustrates the key mechanistic pathways and experimental findings for both drug classes.

G cluster_TZDs Conventional TZDs Pathway cluster_Azemi Azemiglitazone Pathway SubStart Intervention TZDs Conventional TZDs (e.g., Pioglitazone, Rosiglitazone) SubStart->TZDs Azemi Azemiglitazone (MSDC-0602K) SubStart->Azemi TargetTZDs Primary Target: PPARγ (Nuclear Receptor) TZDs->TargetTZDs TargetAzemi Primary Target: MPC (Mitochondrial Pyruvate Carrier) Azemi->TargetAzemi EffectTZDs Key Effects: • Transcriptional Regulation • Reduced Mitochondrial ROS [3] • Enhanced Mitochondrial Biogenesis [3] • Neuroprotection (context-dependent) [2] [4] TargetTZDs->EffectTZDs EffectAzemi Key Effects: • Alters Mitochondrial Metabolism • Preserves Lean Muscle Mass [1] • Increases Brown Adipose Tissue [1] • Synergistic with GLP-1 RAs [1] TargetAzemi->EffectAzemi ExpTZDs Example Experimental Evidence: • In vitro HD model: Rosiglitazone prevented mitochondrial dysfunction [2]. • Endothelial cells: Pioglitazone reduced high-glucose-induced ROS [3]. • Rat model: Pioglitazone ineffective against CMF chemo-brain [4]. EffectTZDs->ExpTZDs ExpAzemi Example Experimental Evidence: • Post-hoc analysis of Phase 2B trial: Improved HbA1c & liver histology in patients on GLP-1 [1]. • Preclinical db/db mice model: Preserved lean mass in combo with Liraglutide [1]. EffectAzemi->ExpAzemi

Interpretation of Key Findings

  • Mechanistic Insight: The core hypothesis is that many beneficial metabolic effects of TZDs are linked to MPC modulation in mitochondria, while several adverse effects are tied to PPARγ activation [1]. Azemiglitazone was intentionally designed to test this by separating these actions.
  • Clinical Implications: The ability of azemiglitazone to preserve lean muscle mass, especially when combined with potent weight-loss agents like GLP-1 receptor agonists, represents a potential therapeutic advance. This addresses a significant limitation of GLP-1 therapies, potentially leading to healthier body composition changes [1].
  • Experimental Models: The evidence for azemiglitazone comes from a combination of human clinical trials (the EMMINENCE trial) and established preclinical models (db/db mice) [1]. Findings on conventional TZDs are supported by a wider range of models over a longer period, including cellular models of disease and various animal studies [2] [4] [3].

How to Probe Deeper

For a comprehensive comparison guide, you might find these specific areas worth further investigation:

  • Review Patent and Clinical Trial Records: Search clinicaltrials.gov for "azemiglitazone" or "MSDC-0602K" to find detailed protocols, primary outcomes, and potential side effects from all phases of clinical trials.
  • Compare Pharmacoeconomics: Analyze the cost-effectiveness and potential market positioning of a new therapy like azemiglitazone compared to established, often generic, conventional TZDs.
  • Scrutinize Combination Data: Pay close attention to the specific GLP-1 receptor agonist (e.g., liraglutide) and patient populations used in combination studies to assess the generalizability of the findings.

References

Azemiglitazone clinical trial results analysis

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone Overview and Status

Azemiglitazone is a second-generation, once-daily oral insulin sensitizer. The table below summarizes its key characteristics based on current information.

Attribute Description
Generic Name Azemiglitazone (MSDC-0602K) [1] [2]
Developer Cirius Therapeutics (originally Metabolic Solutions Development Company) [2] [3]
Drug Class Insulin sensitizers; Thiazolidinediones [2]
Mechanism of Action Modulator of the mitochondrial pyruvate carrier (MPC); designed to have minimal direct activation of the PPAR-γ receptor [4] [3] [5]
Highest Development Phase Phase 3 for MASH (Metabolic dysfunction-associated steatohepatitis, formerly NASH) [5]
Development in T2D Suspended for Type 2 Diabetes Mellitus [2]

Mechanism of Action and Experimental Evidence

Azemiglitazone's value proposition lies in its novel mechanism, which differentiates it from first-generation TZDs like pioglitazone.

  • Key Differentiating Mechanism: It primarily targets the mitochondrial pyruvate carrier (MPC) [4] [3] [5]. The MPC is a key regulator of cellular metabolism, controlling the entry of pyruvate into the mitochondria. By modulating this gateway, Azemiglitazone improves insulin sensitivity and lipid metabolism [5].
  • Key Experimental Finding: It is engineered to have minimal direct binding and activation of the nuclear transcription factor PPAR-γ [4] [3]. This is a deliberate design choice to avoid the side effects (such as edema, weight gain, and bone fractures) associated with strong PPAR-γ activation by older TZDs [3] [6].

The following diagram illustrates this core mechanistic pathway and its intended effects.

G Overnutrition Overnutrition MPC Mitochondrial Pyruvate Carrier (MPC) Overnutrition->MPC Increases substrate load InsulinResistance Insulin Resistance Dysregulated Metabolism MPC->InsulinResistance ImprovedSensitivity Improved Insulin Sensitivity Reduced Inflammation MPC->ImprovedSensitivity Normalizes flux Azemiglitazone Azemiglitazone Azemiglitazone->MPC Modulates

Emerging Clinical and Preclinical Data

While full Phase 3 results are awaited, recent analyses from a Phase 2B trial (EMMINENCE) and preclinical studies highlight its potential, especially in combination with GLP-1 receptor agonists.

  • Source of Data: A post-hoc analysis of 23 patients with biopsy-proven MASH and Type 2 Diabetes from the 52-week Phase 2B EMMINENCE trial, who were on a stable GLP-1 regimen [4] [3].

  • Key Findings: The addition of Azemiglitazone to a GLP-1 improved all circulating parameters, with particular improvements in HbA1c and liver histology [3].

  • Source of Data: A preclinical study in diabetic db/db mice treated with the GLP-1 liraglutide [4] [3].

  • Key Findings:

    • Preservation of Lean Body Mass: The combination of Azemiglitazone and liraglutide showed a significant preservation of lean body mass compared to liraglutide alone, which decreased lean mass [4] [3].
    • Synergistic Glucose Improvement: The combination led to a synergistic improvement in glucose tolerance with less elevation of circulating insulin [3].
    • Increased Brown Adipose Tissue (BAT): Azemiglitazone alone and in combination increased BAT, which is involved in calorie burning [3].

Positioning in the Competitive Landscape

Azemiglitazone is one of several late-stage candidates for MASH. The following table compares it with other prominent investigational therapies.

Drug Candidate (Company) Mechanism of Action Key Differentiator / Note

| Azemiglitazone (Cirius Therapeutics) | Mitochondrial pyruvate carrier (MPC) modulator [5] | Potential for lean mass preservation in combo with GLP-1s; improved safety profile vs. 1st-gen TZDs [4] [3] | | Efruxifermin (EFX) (Akero Therapeutics) | Fc-FGF21 fusion protein [5] | Mimics native FGF21 hormone; once-weekly subcutaneous dosing [5] | | Pegozafermin (89bio) | FGF21 analog [5] | Targets FGF21 receptor to regulate glucose/lipid metabolism [5] | | Lanifibranor (Inventiva) | Pan-PPAR agonist (α, δ, and partial γ) [5] | Oral agent; balanced activation of all three PPAR isoforms [5] | | Semaglutide (Novo Nordisk) | GLP-1 receptor agonist [5] | Repurposed from T2D/obesity; showed cardiometabolic benefits but mixed results on NASH resolution in trials [5] |

Future Development and Considerations

The future development of Azemiglitazone is focused on its potential as a combination therapy.

  • Phase 3 Focus: The ongoing Phase 3 program will further examine Azemiglitazone's potential to be an optimal partner for GLP-1-based weight loss approaches, addressing the underlying insulin resistance and mitigating lean muscle loss [3].
  • Unmet Need: GLP-1s are effective for weight loss but cause the loss of both adipose and lean mass and do not directly address underlying insulin resistance. Azemiglitazone is positioned to potentially overcome these limitations [4] [3].

How to Stay Informed

For researchers and professionals, tracking the progress of these therapies requires monitoring specific sources.

  • Follow Clinical Trial Registries: Websites like ClinicalTrials.gov are essential for tracking the official status, design, and eventual results of the Phase 3 trials for Azemiglitazone and its competitors.
  • Monitor Scientific Conferences: Data for late-stage MASH drugs are often presented at major liver disease meetings such as the European Association for the Study of the Liver (EASL) and the American Association for the Study of Liver Diseases (AASLD).
  • Review Journals: Keep an eye on peer-reviewed publications in hepatology and endocrinology journals for detailed analyses and trial results as they become available.

References

Azemiglitazone liver fibrosis reduction evidence

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone at a Glance

Attribute Details
Drug Name Azemiglitazone (MSDC-0602K) [1] [2]
Developer Cirius Therapeutics [3] [2]
Drug Class Second-generation, oral insulin sensitizer; Mitochondrial Pyruvate Carrier (MPC) modulator [1] [2]
Primary Indication Metabolic dysfunction-associated steatohepatitis (MASH), formerly NASH [3]
Key Trial Phase 2B EMMINENCE [1] [2]
Fibrosis Improvement Demonstrated notable improvement in liver histology and fibrosis in a post-hoc analysis [2].
Primary Endpoint (EMMINENCE) Did not achieve the primary endpoint of a one-point reduction in NAFLD Activity Score (NAS) without worsening of fibrosis [1].
Safety Profile Appears to be associated with minimal side effects (e.g., less edema and osteoporosis) compared to first-generation TZDs like pioglitazone [1].
Combination Potential Preclinical and post-hoc data suggest synergistic effects with GLP-1 receptor agonists, preserving lean muscle mass and improving metabolic markers [2].

Experimental Protocols & Methodologies

The evidence for azemiglitazone is primarily based on a specific Phase 2b clinical trial. Here is a detailed breakdown of its key experimental protocol.

1. Core Clinical Trial: The EMMINENCE Study

The EMMINENCE trial was a Phase 2B, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of azemiglitazone in patients with MASH [1] [2].

  • Patient Population: Adults with a confirmed diagnosis of MASH, including patients with stage F1-F3 liver fibrosis [1].
  • Intervention & Dosage: Patients were randomized to receive either daily oral doses of azemiglitazone (varying doses were tested) or a placebo for the duration of the trial [1].
  • Primary Endpoint: The primary histological endpoint was the proportion of patients achieving at least a one-point reduction in the NAFLD Activity Score (NAS) without worsening of liver fibrosis [1].
  • Key Secondary Endpoints:
    • Improvement in liver fibrosis by at least one stage without worsening of MASH.
    • Resolution of MASH (disappearance of ballooning and no more than mild inflammation) without worsening of fibrosis.
    • Changes in metabolic parameters (e.g., HbA1c, insulin sensitivity, liver enzymes) [1] [2].
  • Method of Fibrosis Assessment: Liver biopsy was used for histological assessment, which is the gold standard for diagnosing and staging fibrosis in MASH trials. Biopsies were scored according to the NASH Clinical Research Network (CRN) criteria for steatosis, inflammation, ballooning, and fibrosis stage [1].

Mechanism of Action & Signaling Pathways

Azemiglitazone's mechanism is distinct from first-in-class insulin sensitizers, targeting a novel pathway.

azemiglitazone_mechanism Pyruvate_Influx Pyruvate Influx to Mitochondrion MPC_Node Mitochondrial Pyruvate Carrier (MPC) Pyruvate_Influx->MPC_Node TCA_Cycle TCA Cycle & Oxidative Metabolism MPC_Node->TCA_Cycle Azemiglitazone Azemiglitazone Azemiglitazone->MPC_Node Modulates PPARg PPAR-γ Receptor Azemiglitazone->PPARg Minimal Direct Activation Insulin_Sensitization Improved Insulin Sensitivity TCA_Cycle->Insulin_Sensitization Gene_Expression Altered Gene Expression PPARg->Gene_Expression Pyruvate Pyruvate Pyruvate->Pyruvate_Influx

Diagram: Azemiglitazone's primary mechanism involves modulating the Mitochondrial Pyruvate Carrier (MPC) to enhance oxidative metabolism and improve insulin sensitivity, with minimal direct activation of the PPAR-γ pathway.

This primary mechanism works within the broader context of fibrotic signaling in the liver. The diagram below illustrates key pathways in liver fibrosis and where various investigative therapies, including azemiglitazone, are thought to act.

fibrosis_landscape Liver_Injury Liver_Injury TGFb TGF-β Liver_Injury->TGFb PDGF PDGF Liver_Injury->PDGF Metabolic_Stress Metabolic Stress (Insulin Resistance, Lipotoxicity) Azemiglitazone_Node Azemiglitazone (Insulin Sensitization) Metabolic_Stress->Azemiglitazone_Node Attenuates HSC_Activation Hepatic Stellate Cell (HSC) Activation & Proliferation TGFb->HSC_Activation PDGF->HSC_Activation FXR FXR Agonists FXR->HSC_Activation Inhibits THRB THR-β Agonists (Resmetirom) THRB->HSC_Activation Inhibits Fibrosis Excessive ECM Deposition (Liver Fibrosis) HSC_Activation->Fibrosis Azemiglitazone_Node->HSC_Activation Attenuates ACC_FASN_Inhib ACC/FASN Inhibitors ACC_FASN_Inhib->Metabolic_Stress Reduces

Diagram: Simplified overview of key pathways in liver fibrosis development and the points of action for various investigative therapies. Azemiglitazone primarily acts upstream by mitigating metabolic stress.


Comparative Positioning in the MASH Landscape

While a full quantitative comparison is not possible, azemiglitazone occupies a specific niche compared to other mechanisms in development.

  • Versus First-Generation TZDs (Pioglitazone): Azemiglitazone is designed to retain the insulin-sensitizing benefits while avoiding the side effects of weight gain, edema, and bone loss associated with direct PPAR-γ activation [1]. This potential safety advantage is its key differentiator within this class.
  • Versus THRβ Agonists (Resmetirom): Resmetirom, recently approved, has robust data showing significant improvement in both NASH resolution and fibrosis [4] [5]. It works through a completely different mechanism by increasing hepatic energy expenditure and lipid clearance [4]. Azemiglitazone's potential role may be in combination therapies, especially for patients with significant insulin resistance.
  • Versus FXR Agonists and Lipogenesis Inhibitors: These classes (e.g., cilofexor, firsocostat) target bile acid metabolism and de novo lipogenesis, respectively [4]. They often show strong anti-fibrotic effects but can be limited by side effects like pruritus (FXR agonists) or elevated triglycerides (ACC inhibitors) [4]. Azemiglitazone offers a complementary approach focused on improving systemic metabolism.

Future Research Directions

For a comprehensive comparison, you would need to consult specialized resources for the following data on other drug classes:

  • Quantitative Head-to-Head Data: Seek results from network meta-analyses or direct comparative trials for drugs like Resmetirom, FXR agonists, and GLP-1 receptor agonists to get standardized mean differences in fibrosis improvement, NASH resolution rates, and MRI-PDFF changes.
  • Detailed Combination Trial Protocols: The most promising future for azemiglitazone appears to be in combination regimens. Look for the design and outcomes of ongoing or planned Phase 3 trials combining azemiglitazone with GLP-1RAs or other agents [2].
  • Long-Term Outcomes and Safety: Further data is required to confirm the long-term histological benefits and the durability of the anti-fibrotic effect, as well as the full safety profile in a larger, more diverse patient population.

References

Azemiglitazone GLP-1 combination synergy

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone's Mechanism of Action

Azemiglitazone's synergistic potential stems from its unique mechanism, which differs from first-generation insulin sensitizers.

  • Novel Mitochondrial Target: It is designed to modulate the mitochondrial pyruvate carrier (MPC), a target discovered to be central to the pharmacology of thiazolidinediones (TZDs) [1] [2].
  • PPAR-γ Sparing Effect: A key design feature is that it avoids direct activation of the transcription factor PPAR-γ. This is intended to provide a significantly improved safety profile compared to earlier TZDs like pioglitazone, which are full PPAR-γ agonists and can cause side effects such as weight gain, fluid retention, and bone fractures [1] [2].
  • Cellular Metabolic Regulation: By acting on the MPC, azemiglitazone influences a critical junction in cellular metabolism, potentially regulating fuel utilization and insulin sensitivity across various cell types [1].

The following diagram illustrates the proposed mechanism of action for azemiglitazone and how it complements GLP-1 receptor agonist activity.

cluster_GLP1 GLP-1 Receptor Agonist Mechanisms cluster_Azem Azemiglitazone (MSDC-0602K) Mechanisms GLP1 GLP-1 RA GLP1_Effect1 ↑ Glucose-dependent insulin secretion GLP1->GLP1_Effect1 GLP1_Effect2 ↓ Glucagon secretion GLP1->GLP1_Effect2 GLP1_Effect3 Slows gastric emptying GLP1->GLP1_Effect3 GLP1_Effect4 ↑ Satiety (brain) GLP1->GLP1_Effect4 GLP1_Effect5 Promotes weight loss but reduces lean mass GLP1->GLP1_Effect5 Synergy Combination Therapy Synergistic Effects GLP1_Effect1->Synergy GLP1_Effect5->Synergy Azem Azemiglitazone Azem_Mech Modulates Mitochondrial Pyruvate Carrier (MPC) Azem->Azem_Mech Azem_Effect1 Improves insulin sensitivity in peripheral tissues Azem_Mech->Azem_Effect1 Azem_Effect2 Preserves lean muscle mass Azem_Mech->Azem_Effect2 Azem_Effect3 ↑ Brown adipose tissue (BAT) Azem_Mech->Azem_Effect3 Azem_Effect4 ↑ Pancreatic insulin content Azem_Mech->Azem_Effect4 Azem_Effect5 Improves liver histology Azem_Mech->Azem_Effect5 Azem_Effect1->Synergy Azem_Effect2->Synergy

Key Experimental Protocols

The synergistic data comes from a combination of clinical and preclinical studies.

  • Clinical Analysis: A post-hoc analysis was conducted on 23 patients with biopsy-proven MASH and type 2 diabetes from the 52-week Phase 2B EMMINENCE trial. These patients were already on a stable dose of a GLP-1 RA. The analysis compared the effects of adding azemiglitazone versus GLP-1 RA therapy alone on various parameters, including HbA1c and liver histology [1] [2].
  • Preclinical Study: A complementary study was performed in diabetic db/db mice. The mice were treated with the GLP-1 RA liraglutide, either alone or in combination with azemiglitazone. Key assessments included [1] [2]:
    • Body Composition: Measured using techniques like MRI or DEXA to quantify lean mass and fat mass.
    • Glucose Tolerance Test (GTT): Performed to assess glycemic control.
    • Insulin Assays: Circulating insulin levels and pancreatic insulin content were measured.
    • Tissue Analysis: Brown adipose tissue was quantified.

The experimental workflow for generating this data is summarized below.

Start Study Objective: Evaluate Azemiglitazone + GLP-1 RA Combination Clinical Clinical (Human) Arm Post-hoc analysis of Phase 2B trial Start->Clinical Preclinical Preclinical (Mouse) Arm Study in diabetic db/db mice Start->Preclinical C_Pop Population: 23 patients with MASH and T2D on stable GLP-1 RA Clinical->C_Pop P_Groups Groups: 1. Liraglutide alone 2. Liraglutide + Azemiglitazone Preclinical->P_Groups C_Intervene Intervention: Add azemiglitazone C_Pop->C_Intervene C_Assess Assessment: HbA1c, liver histology C_Intervene->C_Assess Results Results: Combined analysis shows synergy in body composition & metabolism C_Assess->Results P_Intervene Administer treatments P_Groups->P_Intervene P_Assess Assessment: Body composition (MRI/DEXA), Glucose tolerance, Insulin levels, BAT P_Intervene->P_Assess P_Assess->Results

Comparison with Other Combinations

It is useful to contrast this novel combination with other established drug pairings, such as GLP-1 RAs combined with SGLT-2 inhibitors.

Combination Type Azemiglitazone + GLP-1 RA SGLT-2i + GLP-1 RA
Mechanism Insulin sensitizer (mitochondrial target) + incretin mimetic [1] [2] SGLT-2 inhibitor (renal) + incretin mimetic [3] [4]
Key Synergy Targets insulin resistance, preserves lean mass [1] Complementary mechanisms on glucose excretion and insulin secretion [3] [4]
HbA1c Reduction Improved vs. GLP-1 RA alone [1] [2] Superior to SGLT-2i monotherapy; similar to GLP-1 RA monotherapy [3]
Body Weight Promotes healthier body composition (fat loss, muscle spare) [1] Greater reduction vs. SGLT-2i monotherapy; similar to GLP-1 RA monotherapy [3]
Distinguishing Benefit Preservation of lean muscle mass; improved liver histology [1] [2] Blood pressure reduction; potential cardiovascular/renal benefits [3] [4]

Future Research and Conclusions

Azemiglitazone represents a promising approach to enhancing GLP-1 therapy by targeting insulin resistance through a novel mitochondrial mechanism.

  • Current Status: Azemiglitazone has completed Phase 2 trials. Cirius Therapeutics has announced plans to advance it into Phase 3 clinical development, where its potential as a partner to GLP-1 therapies will be further examined [1] [2].
  • Differentiation from Other Combos: While SGLT-2i + GLP-1 RA combinations offer robust glycemic and cardiovascular benefits [3] [4], the azemiglitazone combination is uniquely positioned to address the loss of lean body mass associated with GLP-1 RAs, potentially leading to a healthier weight loss phenotype and expanding the utility of these treatments [1].

References

Experimental Data on Lean Mass Preservation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from recent studies on azemiglitazone in combination with GLP-1 receptor agonists.

Combination Therapy Study Model Key Lean Mass & Metabolic Outcomes Source & Year

| Azemiglitazone + Tirzepatide | Diet-Induced Obese (DIO) Mice | • Enhanced skeletal muscle mass, strength, and mitochondrial function. • Synergistic adipose tissue "beiging" (7-fold ↑ UCP1, 3.5-fold ↑ PRDM16). • After tirzepatide stop, continued azemiglitazone maintained ~15% net weight loss vs. 1% gain (tirzepatide-only). [1] [2] | ObesityWeek 2025 [1] [2] | | Azemiglitazone + Liraglutide | Diabetic (db/db) Mice | • Significant preservation of lean body mass vs. liraglutide alone (which decreased lean mass). • Synergistic improvement in glucose tolerance. • Increased brown adipose tissue (BAT). [3] [4] | EASL 2024 [3] [4] | | Azemiglitazone + stable GLP-1 regimen | Post-hoc analysis of 23 patients from Phase 2b EMMINENCE trial | • Improved circulating parameters, including HbA1c and liver histology. [3] [4] | EASL 2024 [3] [4] |

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies for the key experiments cited:

  • ObesityWeek 2025 Preclinical Study (Tirzepatide Combination) [2]:

    • Animal Model: Mixed-sex diet-induced obese (DIO) mice.
    • Treatment Groups: Mice were treated with either tirzepatide alone, azemiglitazone alone, the combination of both, or a control.
    • Muscle Analysis: Skeletal muscle mass and strength were measured. Gene expression analysis was performed on muscle tissue to assess markers for slow-twitch muscle fibers and mitochondrial function.
    • Adipose Tissue Analysis: Subcutaneous white adipose tissue (WAT) was analyzed for adipocyte size, inflammatory markers, and expression of "beiging" markers like UCP1 and PRDM16.
    • Rebound Phase: After discontinuation of tirzepatide, one group continued on azemiglitazone to monitor weight rebound.
  • EASL 2024 Preclinical Study (Liraglutide Combination) [3] [4]:

    • Animal Model: Diabetic db/db mice.
    • Treatment Groups: Mice received liraglutide, azemiglitazone, the combination, or a control.
    • Body Composition: Lean body mass was measured using specific body composition analyzers.
    • Metabolic Tests: Glucose tolerance tests (GTT) were performed, and circulating insulin levels were monitored.
    • Tissue Analysis: Brown adipose tissue (BAT) levels and pancreatic insulin content were assessed.
  • Clinical Data Source (EMMINENCE Trial) [3] [4]:

    • Design: A post-hoc analysis of a 52-week, placebo-controlled Phase 2b trial.
    • Cohort: 23 patients with biopsy-proven MASH and type 2 diabetes who were on a stable background regimen of a GLP-1 receptor agonist.
    • Methodology: Patients were randomized to receive different doses of azemiglitazone or placebo. Circulating parameters (HbA1c) and liver histology were compared.

Mechanism of Action and Signaling Pathway

Azemiglitazone is a second-generation insulin sensitizer that acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC). This mechanism is distinct from first-generation drugs and underlies its lean-mass preserving effects. The following diagram illustrates the proposed signaling pathway and its metabolic consequences.

G Azemiglitazone Azemiglitazone MPC Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MPC Inhibits PyruvateUptake Pyruvate Uptake into Mitochondria MPC->PyruvateUptake Reduces InsulinResistance Improved Insulin Sensitivity PyruvateUptake->InsulinResistance Reprograms Metabolism Muscle Preservation of Lean Muscle Mass (Increased muscle protein synthesis, mitochondrial function) InsulinResistance->Muscle WAT White Adipose Tissue (WAT) Remodeling (Adipocyte beiging, reduced inflammation) InsulinResistance->WAT WeightLoss Weight Loss (Fat and Lean Mass) InsulinResistance->WeightLoss Modulates Quality GLP1 GLP-1 Receptor Agonist Appetite Reduced Appetite & Caloric Intake GLP1->Appetite Appetite->WeightLoss

The diagram illustrates how azemiglitazone and GLP-1 agonists work through complementary pathways. By inhibiting the MPC, azemiglitazone reprograms mitochondrial metabolism, improving insulin sensitivity and directly promoting healthier body composition during weight loss [3] [2] [4].

Alternative Lean Mass Preservation Agents

Azemiglitazone is not the only agent being investigated to address GLP-1-induced muscle loss. The table below compares it with another prominent candidate.

Therapeutic Agent Mechanism of Action Stage of Evidence Key Differentiator / Finding
Azemiglitazone (CIR-0602K) Oral MPC inhibitor; reprograms metabolism, promotes adipose "beiging". [3] [2] Preclinical/Phase 2 Targets underlying metabolism; synergistically remodels adipose tissue with GLP-1s. [1] [2]
Bimagrumab Intravenous monoclonal antibody; blocks activin type II receptors to promote muscle growth. [5] Phase 2b (BELIEVE trial) In combination with semaglutide, 92.8% of total weight loss came from fat mass (vs. 71.8% with semaglutide alone). [5]

Conclusion and Future Directions

Current evidence strongly suggests that azemiglitazone is a promising candidate for preserving lean mass in combination with GLP-1 therapies. Its unique mechanism of action, which targets mitochondrial metabolism and insulin resistance, provides a synergistic benefit that not only preserves muscle but also improves adipose tissue health.

References

Azemiglitazone HbA1c reduction comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone: Mechanism and Early Data

Azemiglitazone (MSDC-0602K) is a novel, second-generation oral insulin sensitizer. Its key differentiator is a unique mechanism of action that targets the mitochondrial pyruvate carrier (MPC) without directly activating the PPAR-γ transcription factor, which is associated with the adverse effects of first-generation thiazolidinediones like pioglitazone [1] [2].

Early studies highlight its potential, especially in combination with GLP-1 receptor agonists. Key findings include:

  • Preservation of Lean Muscle Mass: In preclinical studies, the combination of azemiglitazone and the GLP-1 liraglutide demonstrated significant preservation of lean body mass compared to liraglutide alone [1] [2].
  • Synergistic Glucose Improvement: The combination led to a synergistic improvement in glucose tolerance with less elevation in circulating insulin [1] [2].
  • HbA1c and Liver Histology: A post-hoc analysis of a Phase 2B trial showed that adding azemiglitazone to stable GLP-1 therapy improved HbA1c and liver histology in patients [2].

The following diagram illustrates the proposed mechanism of action for azemiglitazone and its potential synergistic effect with GLP-1 RAs.

Azemiglitazone Azemiglitazone MitochondrialTarget Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MitochondrialTarget Modulates GLP1_RA GLP1_RA MusclePreservation Preservation of Lean Muscle Mass GLP1_RA->MusclePreservation  Counteracts Lean Mass Loss HbA1c_Reduction HbA1c Reduction GLP1_RA->HbA1c_Reduction  Glucose-Dependent Insulin Secretion InsulinResistance Improved Insulin Sensitivity MitochondrialTarget->InsulinResistance InsulinResistance->MusclePreservation GlucoseUptake Enhanced Peripheral Glucose Uptake InsulinResistance->GlucoseUptake GlucoseUptake->HbA1c_Reduction

HbA1c Reduction of Established Antidiabetic Agents

The table below summarizes the HbA1c reduction data for various established drug classes, which can serve as a benchmark for future comparisons with azemiglitazone.

Drug Class / Agent Typical HbA1c Reduction (%) Key Supporting Evidence / Context
Metformin-based Dual Therapies (with SU, TZD, or DPP-4i) [3] -2.6% to -2.9% (from baseline ~11.6%) In drug-naïve patients with high baseline HbA1c (>11%).
GLP-1 Receptor Agonists -1.5% to -2.1% Real-world data on once-weekly semaglutide showed a -2.1% reduction in patients with baseline HbA1c ≥9% [4].
DPP-4 Inhibitors -0.5% to -0.8% Modest reduction; often considered weight-neutral with a low hypoglycemia risk [5].
Pioglitazone (as monotherapy) ~ -0.7% to -1.0% As an add-on to metformin and sulfonylurea in a veteran population [6].
DPP-4i + Pioglitazone Combo ~ -0.64% (vs. pioglitazone alone) Meta-analysis of combination therapy versus pioglitazone monotherapy [7].
SGLT2 Inhibitors (e.g., Canagliflozin) ~ -1.8% (with baseline >9%) Reduction observed at a 300 mg daily dose [8].
Alpha-Glucosidase Inhibitors (AGIs) -0.50% (Asian population) Compared to placebo [9].

References

Azemiglitazone fasting insulin reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone at a Glance

Feature Description
Drug Name Azemiglitazone (development codes: MSDC-0602, MSDC-0602K) [1] [2]
Drug Class Second-generation insulin sensitizer; novel oral small molecule [2] [3]
Primary Indication (Under Investigation) Metabolic dysfunction-associated steatohepatitis (MASH), Type 2 Diabetes [1] [4] [2]
Core Mechanism of Action Modulates the mitochondrial pyruvate carrier (MPC); designed to avoid direct activation of the PPAR-γ transcription factor [2] [3]

Supporting Data for Fasting Insulin Reduction

The following table summarizes key findings from studies that support azemiglitazone's role in improving insulin sensitivity and reducing fasting insulin.

Study / Report Key Findings Related to Insulin & Metabolism
Analysis of Phase 2B EMMINENCE Trial (Post-hoc analysis) In patients with Type 2 Diabetes on stable GLP-1 therapy, adding azemiglitazone improved all circulating parameters, especially HbA1c and liver histology [2] [3].
Preclinical Study (Diabetic db/db mice) The combination of azemiglitazone and the GLP-1 liraglutide led to a synergistic improvement in glucose tolerance that occurred with less elevation of circulating insulin and an increase in pancreatic insulin content [2].
Publication in *Hepatology* A paper by Harrison et al. (2024) emphasizes the important effect of azemiglitazone on reducing fasting insulin and its potential role in metabolic dysfunction-associated steatotic liver disease (MASLD) [2].
American Diabetes Association Poster (2024-1582-P) Identified fasting insulin as an independent predictor of MASH severity, underlying the therapeutic relevance of drugs like azemiglitazone that target this parameter [2].

Mechanism of Action and Experimental Insights

Azemiglitazone is engineered to exert pharmacology similar to pioglitazone (a first-generation thiazolidinedione, TZD) but with a differentiated mechanism targeting the mitochondrial pyruvate carrier (MPC) [2] [3].

Overnutrition Overnutrition Pyruvate Cytosolic Pyruvate (Increased) Overnutrition->Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) TCA TCA Cycle (Overloaded) MPC->TCA Pyruvate->MPC transport Consequences ↑ Lipogenesis↑ Insulin Resistance↑ Hyperinsulinemia TCA->Consequences Azemiglitazone Azemiglitazone Azemiglitazone->MPC Inhibits

The diagram above shows how azemiglitazone's MPC modulation is believed to improve insulin sensitivity. By inhibiting the MPC, the drug is thought to reduce the excessive fuel flux into the mitochondria that occurs under conditions of overnutrition, thereby improving systemic metabolism and reducing the liver's workload [2].

References

Azemiglitazone efficacy in type 2 diabetes models

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Thiazolidinedione (TZD) Class

Azemiglitazone belongs to the thiazolidinedione (TZD) class of drugs. Understanding the established members of this class can provide valuable insights, as they share a common mechanism of action.

The table below summarizes key TZDs, though note that Azemiglitazone itself is not listed in the available data.

Drug Name Status / Key Context Primary Mechanism of Action Common Adverse Effects
Pioglitazone Currently available TZD [1] PPAR-γ agonist [1] Weight gain, edema, congestive heart failure [1]
Rosiglitazone Use restricted/fell out of favor due to CV safety concerns [1] PPAR-γ agonist [2] [3] Increased risk of heart attack, fluid retention [2] [3]
Troglitazone Withdrawn from the market [1] PPAR-γ agonist Severe hepatotoxicity [1]

All TZDs work by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism [2] [1]. This diagram illustrates the core signaling pathway.

G TZD Thiazolidinedione (TZD) PPARg PPAR-γ Receptor TZD->PPARg Dimer PPAR-γ/RXR Transcription Factor Complex PPARg->Dimer RXR RXR Receptor RXR->Dimer GeneExp Altered Gene Expression Dimer->GeneExp Effects Improved Insulin Sensitivity in Adipose, Muscle, Liver GeneExp->Effects

References

Azemiglitazone Profile and Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Azemiglitazone (MSDC-0602K) is a novel, once-daily oral insulin sensitizer. Its development status across various metabolic diseases is summarized below [1]:

Indication Highest Development Phase
Non-alcoholic steatohepatitis (NASH) Phase II
Obesity Preclinical
Type 2 diabetes mellitus Suspended
Polycystic kidney disease No development reported

Azemiglitazone is recognized as a potential treatment for NASH, with an anticipated decision in 2025 [2]. It is considered a first-in-class therapy, distinct from the recently approved drug Rezdiffra (resmetirom) [2] [3].

Mechanism of Action Comparison

Azemiglitazone belongs to the thiazolidinedione (TZD) class but is designed to be a second-generation insulin sensitizer with a differentiated mechanism [4].

Drug/Drug Class Primary Molecular Target Key Mechanistic Characteristics
Azemiglitazone Mitochondrial Pyruvate Carrier (MPC) Designed to avoid direct activation of the PPAR-γ transcription factor; acts on mitochondrial metabolism.
First-Generation TZDs (e.g., Pioglitazone, Rosiglitazone) PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) Act as agonists for the nuclear receptor PPAR-γ, a transcription factor regulating adipogenesis and glucose homeostasis [5] [6].
Rezdiffra (Resmetirom) Thyroid Hormone Receptor Beta (THR-Beta) Targets THR-Beta in the liver, thereby reducing liver fat accumulation and inflammation.

The following diagram illustrates the proposed mechanistic pathway of Azemiglitazone and its key differentiator:

Azemiglitazone_Mechanism cluster_mitochondrion Mitochondrion MPC Mitochondrial Pyruvate Carrier (MPC) InsulinResistance Improved Insulin Sensitivity & Hepatic Metabolism MPC->InsulinResistance Azemiglitazone Azemiglitazone Azemiglitazone->MPC Inhibits PPARg PPAR-γ Transcription Factor SideEffects Edema, Weight Gain, Heart Failure PPARg->SideEffects FirstGenTZD Pioglitazone/Rosiglitazone FirstGenTZD->PPARg Activates

Efficacy Data and Potential

Quantitative efficacy data for Azemiglitazone from large-scale Phase 3 trials is not yet available. The information below contextualizes its potential based on existing evidence.

Glycemic Efficacy Context The table shows the HbA1c reduction for common TZDs, provided as a benchmark for first-generation drug efficacy [7].

Drug Dose Approx. HbA1c Reduction (%)
Pioglitazone 45 mg 0.98%
Rosiglitazone 8 mg 0.91%

Key Efficacy Findings for Azemiglitazone

  • Combination with GLP-1s: A key area of interest is its combination with GLP-1 receptor agonists (e.g., liraglutide). Preclinical data in diabetic mice showed that Azemiglitazone prevented the loss of lean body mass (muscle) typically caused by GLP-1s alone. The combination also demonstrated a synergistic improvement in glucose tolerance [4].
  • Liver Histology: In a Phase 2B trial (EMMINENCE) in patients with MASH (Metabolic-associated steatohepatitis), adding Azemiglitazone to existing GLP-1 therapy improved HbA1c levels and liver histology [4].

The experimental workflow for this key combination study is visualized below:

Combination_Study_Workflow cluster_human Clinical Analysis (Post-hoc) cluster_preclinical Preclinical Study Start Study Population HumanCohort 23 Patients from EMMINENCE Trial Start->HumanCohort MouseModel db/db Mice Start->MouseModel HumanTreatment Add Azemiglitazone to stable GLP-1 HumanCohort->HumanTreatment HumanOutcomes Outcomes: Improved HbA1c & Liver Histology HumanTreatment->HumanOutcomes PreclinTreatment Liraglutide + Azemiglitazone MouseModel->PreclinTreatment PreclinOutcomes Outcomes: Preserved Lean Mass, Synergistic Glucose Improvement PreclinTreatment->PreclinOutcomes

Safety and Tolerability Profile

The therapeutic index is closely tied to a drug's safety profile. Azemiglitazone was specifically designed to improve upon the safety record of first-generation TZDs.

  • Improved Safety Profile: By avoiding direct PPAR-γ activation, Azemiglitazone is associated with a significantly improved safety profile in clinical trials to date compared to first-generation TZDs like pioglitazone [4].
  • First-Generation TZD Side Effects: Side effects such as edema, weight gain, and heart failure are recognized class effects of first-generation TZDs linked to PPAR-γ activation [6].

References

Azemiglitazone biomarker validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target

Azemiglitazone (MSDC-0602K) is a second-generation insulin sensitizer with a unique mechanism that differentiates it from earlier drugs in its class [1].

Feature Description
Primary Target Mitochondrial Pyruvate Carrier (MPC) [1] [2] [3].
Primary MOA Modulates metabolism by inhibiting the MPC, a transporter in the mitochondrial inner membrane [1] [2].
Key Differentiation Designed to have very low binding and activation affinity for the nuclear receptor PPAR-γ [1] [2] [3].
Intended Benefit Aims to provide insulin-sensitizing benefits while avoiding PPAR-γ-related side effects like weight gain and edema [1].

The following diagram illustrates the proposed mechanism of action of Azemiglitazone and its metabolic consequences:

architecture Azemiglitazone Azemiglitazone MPC Mitochondrial Pyruvate Carrier (MPC) Azemiglitazone->MPC Inhibits Pyruvate_Import Pyruvate Import into Mitochondria MPC->Pyruvate_Import Reduces TCA_Cycle TCA Cycle Pyruvate_Import->TCA_Cycle Decreases Flux OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos Provides Reducing Equivalents Metabolic_Remodeling Metabolic Remodeling TCA_Cycle->Metabolic_Remodeling Alters Metabolite Levels Fibrosis_Reduction Reduced Fibrosis & Inflammation Metabolic_Remodeling->Fibrosis_Reduction Insulin_Sensitization Improved Insulin Sensitivity Metabolic_Remodeling->Insulin_Sensitization

Clinical Evidence and Development Status

Azemiglitazone has been evaluated in several clinical trials, primarily for metabolic liver disease. The table below summarizes key findings from the available data.

Aspect Summary of Available Evidence
Overall Development Phase Phase II completed for MASH (now MASLD); Phase III planned [4].
Efficacy in MASH (NASH) In a 52-week Phase 2B trial (EMMINENCE), treatment improved glycemic control, liver histology, and reduced fasting insulin [1].
Effects on Body Composition Preclinical data in db/db mice suggests a combination of Azemiglitazone with a GLP-1 RA (liraglutide) may preserve lean body mass, which is often lost with GLP-1 RA therapy alone [1].
Comparative Efficacy Data No head-to-head clinical trials with other MASH/therapies were identified in the search results. One retrospective study compared other metabolic agents but did not include Azemiglitazone [5].

Research on Related Biomarkers and Methods

While direct biomarker validation studies for Azemiglitazone were not found, the search results highlight relevant biomarker strategies and methodological insights from related research.

  • A Precedent for Predictive Biomarkers: An analysis of failed trials for Rosiglitazone (a first-generation TZD) in Alzheimer's disease successfully used a 6-protein predictive biomarker profile (IL6, IL10, CRP, TNFα, FABP-3, and PPY) to identify patient subpopulations with a 98-100% positive treatment response rate [6]. This demonstrates the power of biomarker analysis in rescuing clinical programs.
  • Insulin as a Key Biomarker: Analyses from the Azemiglitazone clinical program emphasize that reduction of chronically elevated fasting insulin is a central treatment effect and a potential key biomarker for assessing efficacy in metabolic diseases [1] [4].
  • General Biomarker Validation Workflow: The process for validating biomarkers in metabolomics is rigorous, involving a discovery phase on a training set, a pre-validation phase to eliminate false positives, and a final validation phase on large, independent cohorts [7]. The high cost and low success rate of this process are notable limitations [7].

The general workflow for this type of biomarker validation is illustrated below:

workflow Discovery Discovery Phase TrainingSet Training Set (Small Sample) Discovery->TrainingSet PreValidation Pre-Validation Phase TestingSet Testing Set (~100 Samples) PreValidation->TestingSet Validation Validation Phase LargeCohort Large Independent Cohort (Control, Disease, etc.) Validation->LargeCohort SignaturePanel Panel of Signature Biomarkers TrainingSet->SignaturePanel SignaturePanel->PreValidation PutativeBiomarker Putative Biomarker TestingSet->PutativeBiomarker PutativeBiomarker->Validation CandidateBiomarker Validated Candidate Biomarker LargeCohort->CandidateBiomarker

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

371.08274382 g/mol

Monoisotopic Mass

371.08274382 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81MXZ6QOBM

Wikipedia

Azemiglitazone

Dates

Last modified: 08-15-2023
1: McCommis KS, Hodges WT, Brunt EM, Nalbantoglu I, McDonald WG, Holley C, Fujiwara H, Schaffer JE, Colca JR, Finck BN. Targeting the Mitochondrial Pyruvate Carrier Attenuates Fibrosis in a Mouse Model of Nonalcoholic Steatohepatitis. Hepatology. 2016 Dec 27. doi: 10.1002/hep.29025. [Epub ahead of print] PubMed PMID: 28027586.
2: Fukunaga T, Zou W, Rohatgi N, Colca JR, Teitelbaum SL. An insulin-sensitizing thiazolidinedione, which minimally activates PPARγ, does not cause bone loss. J Bone Miner Res. 2015 Mar;30(3):481-8. doi: 10.1002/jbmr.2364. PubMed PMID: 25257948; PubMed Central PMCID: PMC4472363.
3: Chen Z, Vigueira PA, Chambers KT, Hall AM, Mitra MS, Qi N, McDonald WG, Colca JR, Kletzien RF, Finck BN. Insulin resistance and metabolic derangements in obese mice are ameliorated by a novel peroxisome proliferator-activated receptor γ-sparing thiazolidinedione. J Biol Chem. 2012 Jul 6;287(28):23537-48. doi: 10.1074/jbc.M112.363960. PubMed PMID: 22621923; PubMed Central PMCID: PMC3390629.
4: Colca JR, McDonald WG, Cavey GS, Cole SL, Holewa DD, Brightwell-Conrad AS, Wolfe CL, Wheeler JS, Coulter KR, Kilkuskie PM, Gracheva E, Korshunova Y, Trusgnich M, Karr R, Wiley SE, Divakaruni AS, Murphy AN, Vigueira PA, Finck BN, Kletzien RF. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)--relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013 May 15;8(5):e61551. doi: 10.1371/journal.pone.0061551. PubMed PMID: 23690925; PubMed Central PMCID: PMC3655167.

Explore Compound Types